Okanin
描述
This compound has been reported in Coreopsis lanceolata, Abies pindrow, and other organisms with data available.
hypoglycemic from Coreopsis tinctoria; structure in first source
Structure
3D Structure
属性
IUPAC Name |
(E)-3-(3,4-dihydroxyphenyl)-1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c16-10(9-3-6-12(18)15(21)14(9)20)4-1-8-2-5-11(17)13(19)7-8/h1-7,17-21H/b4-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBNFGRTUCCBTK-DAFODLJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)C2=C(C(=C(C=C2)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)C2=C(C(=C(C=C2)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
484-76-4, 38081-56-0 | |
| Record name | Okanin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=484-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Okanin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC93087 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93087 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | OKANIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R55YLB39F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Multifaceted Mechanism of Action of Okanin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Okanin, a chalcone naturally found in plants of the Bidens genus, has emerged as a promising bioactive compound with significant therapeutic potential. Exhibiting a range of pharmacological effects, including anti-inflammatory, anti-cancer, and photoprotective activities, this compound's mechanism of action is multifaceted, engaging several key cellular signaling pathways. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's therapeutic effects, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades.
Core Mechanisms of Action
This compound's biological activities are primarily attributed to its ability to modulate distinct signaling pathways involved in inflammation, cancer progression, and cellular stress responses. The core mechanisms identified to date include the activation of the Nrf2/HO-1 antioxidant response, inhibition of the pro-inflammatory TLR4/NF-κB pathway, direct targeting of the antioxidant enzyme Peroxiredoxin 5 (PRDX5), and modulation of the SIRT3-mediated mitochondrial stress response.
Anti-inflammatory Effects
This compound demonstrates potent anti-inflammatory properties through a dual mechanism involving the induction of the Nrf2/HO-1 pathway and the suppression of NF-κB signaling.
-
Nrf2/HO-1 Pathway Activation: this compound's α-β unsaturated carbonyl group is crucial for its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)[1]. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound is hypothesized to react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Once liberated, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. A key target is Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory properties[1]. The induction of HO-1 by this compound leads to the inhibition of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and nitric oxide (NO) in macrophages[1].
-
Inhibition of TLR4/NF-κB Signaling: this compound has been shown to attenuate the inflammatory response triggered by lipopolysaccharide (LPS) by inhibiting the Toll-like receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) signaling pathway. It suppresses the phosphorylation of IκBα, an inhibitor of NF-κB, which prevents the nuclear translocation of the p65 subunit of NF-κB. This blockade of NF-κB activation leads to a significant reduction in the expression and production of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).
Anti-cancer Effects
This compound exerts its anti-cancer effects through multiple mechanisms, including the induction of apoptosis, ferroptosis, and pyroptosis, as well as the inhibition of cancer cell proliferation and migration.
-
Targeting of Peroxiredoxin 5 (PRDX5): A novel mechanism of this compound's anti-cancer activity involves its direct binding to Peroxiredoxin 5 (PRDX5)[2][3]. This interaction inhibits PRDX5's enzymatic activity and promotes its ubiquitination and subsequent degradation. The loss of PRDX5 function leads to an accumulation of reactive oxygen species (ROS), which triggers two distinct forms of cell death: apoptosis and ferroptosis, thereby inhibiting the growth of cancer cells.
-
Induction of Apoptosis and Pyroptosis in Oral Cancer: In oral cancer cells, this compound has been demonstrated to induce both apoptosis and pyroptosis. This is accompanied by a G2/M phase cell cycle arrest. The induction of apoptosis is confirmed by the activation of caspase-3 and caspase-7. Pyroptosis, a pro-inflammatory form of programmed cell death, is evidenced by the activation of caspase-1 and the cleavage of Gasdermin D (GSDMD), a key executioner of pyroptosis.
Photoprotective Effects
-
SIRT3/FOXO3a/PINK1/Parkin Pathway Modulation: this compound has been shown to protect against UVA-induced skin damage by activating the Sirtuin 3 (SIRT3) signaling pathway. This compound directly interacts with and activates SIRT3, a mitochondrial deacetylase. This activation leads to the deacetylation and subsequent activation of Forkhead box O3 (FOXO3a). Activated FOXO3a then upregulates the expression of PTEN-induced kinase 1 (PINK1) and Parkin, two key proteins involved in mitophagy, the selective removal of damaged mitochondria. By promoting mitophagy, this compound mitigates mitochondrial dysfunction and apoptosis in skin cells exposed to UVA radiation.
Signaling Pathway Diagrams
Caption: this compound activates the Nrf2/HO-1 pathway to exert anti-inflammatory effects.
Caption: this compound inhibits the TLR4/NF-κB signaling pathway.
Caption: this compound targets PRDX5 to induce apoptosis and ferroptosis in cancer cells.
Caption: this compound induces pyroptosis in oral cancer cells.
Caption: this compound promotes mitophagy and cell protection via the SIRT3 pathway.
Quantitative Data
The following tables summarize the key quantitative data reported in studies on this compound's mechanism of action.
Table 1: Anti-cancer Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SAS | Oral Cancer | 12.0 ± 0.8 | |
| SCC25 | Oral Cancer | 58.9 ± 18.7 | |
| HSC3 | Oral Cancer | 18.1 ± 5.3 | |
| OEC-M1 | Oral Cancer | 43.2 ± 6.2 | |
| HCT116 | Colorectal Cancer | 25-50 | |
| MCF7 | Breast Cancer | 25-50 | |
| HepG2 | Liver Cancer | 25-50 |
Table 2: Anti-inflammatory Activity of this compound
| Cell Line/Model | Stimulant | Parameter Measured | Effect of this compound | Reference |
| RAW264.7 Macrophages | LPS | NO Production | Inhibition | |
| RAW264.7 Macrophages | LPS | iNOS Expression | Inhibition | |
| BV-2 Microglia | LPS | IL-6 Production | Inhibition | |
| BV-2 Microglia | LPS | TNF-α Production | Inhibition |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.
Western Blot Analysis for Nrf2 and HO-1
Objective: To determine the effect of this compound on the expression levels of Nrf2 in nuclear extracts and HO-1 in whole-cell lysates.
Methodology:
-
Cell Culture and Treatment:
-
Seed RAW264.7 macrophages at a density of 1 x 10^6 cells/well in a 6-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for a specified time (e.g., 6 hours for HO-1, 1-3 hours for Nrf2 translocation).
-
-
Nuclear and Cytoplasmic Extraction (for Nrf2):
-
Harvest cells and perform nuclear and cytoplasmic fractionation using a commercial kit (e.g., NE-PER Nuclear and Cytoplasmic Extraction Reagents, Thermo Fisher Scientific) according to the manufacturer's instructions.
-
Briefly, lyse the cells in a hypotonic buffer to release cytoplasmic contents, centrifuge to pellet the nuclei, and then lyse the nuclei with a high-salt buffer to release nuclear proteins.
-
Determine the protein concentration of both fractions using a BCA protein assay.
-
-
Whole-Cell Lysate Preparation (for HO-1):
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (whole-cell lysate) and determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) from each sample onto a 10% or 12% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2 (e.g., 1:1000 dilution, Abcam ab62352) or HO-1 (e.g., 1:1000 dilution) overnight at 4°C. Use an antibody against a loading control (e.g., Histone H3 for nuclear extracts, β-actin for cytoplasmic and whole-cell lysates) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Immunofluorescence for NF-κB p65 Nuclear Translocation
Objective: To visualize and quantify the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.
Methodology:
-
Cell Culture and Treatment:
-
Grow BV-2 microglial cells on glass coverslips in a 24-well plate.
-
Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for 30-60 minutes.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding sites with 1% BSA in PBS for 30 minutes.
-
Incubate the cells with a primary antibody against NF-κB p65 (e.g., 1:200 dilution) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Nuclear Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Microscopy and Image Analysis:
-
Visualize the cells using a fluorescence or confocal microscope.
-
Capture images of the p65 (green) and nuclear (blue) fluorescence.
-
Analyze the images to quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
-
PRDX5 Binding Assay
Objective: To determine the direct binding of this compound to PRDX5.
Methodology:
-
Pull-down Assay:
-
Covalently conjugate this compound to epoxy-activated sepharose beads.
-
Prepare control beads without this compound.
-
Incubate the this compound-conjugated beads and control beads with recombinant human PRDX5 protein or total cell lysates containing PRDX5.
-
After incubation, wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Analyze the eluates by SDS-PAGE and Western blotting using an anti-PRDX5 antibody to detect the presence of PRDX5 bound to the this compound beads.
-
-
Microscale Thermophoresis (MST):
-
Label purified recombinant PRDX5 protein with a fluorescent dye.
-
Mix a constant concentration of fluorescently labeled PRDX5 with a serial dilution of this compound.
-
Load the mixtures into capillaries and measure the thermophoretic movement using an MST instrument.
-
The change in thermophoresis upon this compound binding is used to calculate the binding affinity (Kd).
-
Apoptosis and Pyroptosis Assays in Oral Cancer Cells
Objective: To assess the induction of apoptosis and pyroptosis by this compound in oral cancer cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture SAS oral cancer cells and treat them with an effective concentration of this compound (e.g., 12.5 µM) for 48 hours.
-
-
Apoptosis and Pyroptosis Staining:
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and 7-Aminoactinomycin D (7-AAD) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Identify cell populations:
-
Annexin V- / 7-AAD- : Live cells
-
Annexin V+ / 7-AAD- : Early apoptotic cells
-
Annexin V+ / 7-AAD+ : Late apoptotic/pyroptotic cells
-
-
-
Caspase Activity Assay:
-
Measure the activity of caspase-1 (for pyroptosis) and caspase-3/7 (for apoptosis) using commercially available colorimetric or fluorometric assay kits according to the manufacturer's instructions. These assays typically involve incubating cell lysates with a caspase-specific substrate that releases a detectable chromophore or fluorophore upon cleavage.
-
-
GSDMD Cleavage Western Blot:
-
Treat oral cancer cells with this compound as described above.
-
Prepare whole-cell lysates.
-
Perform Western blotting as described in section 4.1, using a primary antibody that detects both full-length GSDMD and its cleaved N-terminal fragment. An increase in the cleaved GSDMD fragment indicates pyroptosis activation.
-
SIRT3 Activity Assay
Objective: To measure the effect of this compound on the enzymatic activity of SIRT3.
Methodology:
-
In Vitro Deacetylase Assay:
-
Use a commercial SIRT3 activity assay kit (e.g., Abcam ab156067, Enzo Life Sciences BML-AK557-0001).
-
The assay typically uses a fluorogenic acetylated peptide substrate that is a target of SIRT3.
-
In the presence of NAD+, SIRT3 deacetylates the substrate. A developer solution is then added that releases the fluorophore only from the deacetylated substrate.
-
The fluorescence is measured over time using a fluorescence plate reader.
-
To test the effect of this compound, incubate recombinant SIRT3 enzyme with the substrate, NAD+, and varying concentrations of this compound. An increase in fluorescence compared to the control indicates activation of SIRT3 by this compound.
-
Conclusion
This compound is a pleiotropic bioactive molecule that influences multiple key signaling pathways to exert its anti-inflammatory, anti-cancer, and photoprotective effects. Its ability to activate the Nrf2/HO-1 axis and inhibit the TLR4/NF-κB pathway underscores its potential as a potent anti-inflammatory agent. In the context of cancer, this compound's unique mechanism of targeting PRDX5 to induce both apoptosis and ferroptosis, along with its capacity to trigger pyroptosis in certain cancer types, highlights its promise as a novel anti-neoplastic drug candidate. Furthermore, the modulation of the SIRT3 pathway for cellular protection against UV damage opens avenues for its use in dermatology and skincare. The comprehensive data and detailed protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.
References
- 1. This compound, a chalcone found in the genus Bidens, and 3-penten-2-one inhibit inducible nitric oxide synthase expression via heme oxygenase-1 induction in RAW264.7 macrophages activated with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Suppresses the Growth of Colorectal Cancer Cells by Targeting at Peroxiredoxin 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Okanin: A Technical Guide to its Natural Sources, Extraction, and Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Okanin, a chalcone flavonoid, has garnered significant scientific interest due to its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, and cytoprotective effects. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and a comprehensive analysis of its modulation of key cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.
Natural Sources of this compound
This compound is predominantly found in flowering plants of the Asteraceae family. The primary and most well-documented sources include:
-
Coreopsis tinctoria : Commonly known as plains coreopsis or dyer's coreopsis, the flowers of this plant are a rich source of this compound.[1] It is often consumed as an herbal tea.
-
Bidens species : Several species within the Bidens genus are known to contain this compound. These include:
-
Bidens bipinnata
-
Bidens pilosa
-
These plants have a history of use in traditional medicine for treating a variety of ailments, which has prompted scientific investigation into their bioactive constituents, leading to the identification of this compound as a key active compound.
Extraction of this compound from Natural Sources
The extraction of this compound from its plant sources typically involves solvent extraction followed by purification. The choice of solvent and extraction conditions can significantly impact the yield and purity of the final product.
Data Presentation: Extraction Parameters
The following table summarizes quantitative data from various extraction protocols for obtaining extracts rich in flavonoids, including this compound, from Coreopsis tinctoria and Bidens pilosa.
| Plant Source | Plant Part | Extraction Method | Solvent System | Solid-to-Liquid Ratio | Temperature (°C) | Extraction Time | Yield/Concentration |
| Coreopsis tinctoria | Flowers | Optimized Solvent Extraction | Not specified | 1:65 | 84.4 | 10 minutes (repeated 4 times) | Optimized for bioactivity |
| Coreopsis tinctoria | Flowers | Solvent Extraction | Methanol | Not specified | Not specified | Not specified | Total Flavonoid Content: 65.01 mg/g |
| Bidens pilosa | Flowers | Methanol Extraction | Methanol | Not specified | Not specified | Not specified | Extract Yield: 40.40% (w/w) |
| Bidens pilosa | Aerial Parts | Aqueous Extraction & Partitioning | Water, Ethyl Acetate, n-Butanol | Not specified | Boiling (for initial aqueous extraction) | 3 hours (for initial aqueous extraction) | EtOAc fraction: 16.02 g from 390.8 g crude extract; n-BuOH fraction: 32.75 g from 390.8 g crude extract |
Experimental Protocols
Protocol 1: Optimized Extraction of Coreopsis tinctoria Flowers
This protocol is based on an optimized method for extracting bioactive compounds from C. tinctoria flowers.[2][3]
-
Plant Material Preparation : Dried flowers of Coreopsis tinctoria are pulverized to a fine powder to increase the surface area for extraction.
-
Solvent Extraction : The powdered plant material is mixed with the chosen solvent at a solid-to-liquid ratio of 1:65.
-
Heating and Agitation : The mixture is heated to 84.4°C and agitated for 10 minutes.
-
Repeated Extraction : The extraction process is repeated four times with fresh solvent to maximize the yield of bioactive compounds.
-
Filtration and Concentration : After each extraction cycle, the mixture is filtered to separate the solid plant material from the liquid extract. The filtrates are then combined and concentrated under reduced pressure to remove the solvent.
Protocol 2: Bioassay-Guided Fractionation of Bidens pilosa
This protocol details a method for the isolation of bioactive fractions from Bidens pilosa.
-
Initial Aqueous Extraction : 4 kg of dried aerial parts of Bidens pilosa are boiled in 100 L of water for 3 hours. This process is repeated three times.
-
Concentration : The aqueous extracts are combined and concentrated under vacuum to yield a crude extract (390.8 g).
-
Solvent Partitioning : The crude extract is suspended in water and successively partitioned with ethyl acetate (EtOAc) and n-butanol (n-BuOH).
-
Fraction Collection : The resulting ethyl acetate fraction (16.02 g) and n-butanol fraction (32.75 g) are collected after the removal of the solvents in vacuo. Further purification of these fractions would be required to isolate pure this compound.
Protocol 3: General Methanol Extraction of Coreopsis tinctoria
This protocol describes a general method for flavonoid extraction from C. tinctoria.[1]
-
Maceration : Dried and powdered plant material is macerated with methanol at room temperature.
-
Filtration : The mixture is filtered to separate the plant debris from the methanol extract.
-
Solvent Evaporation : The methanol is removed from the filtrate using a rotary evaporator to yield the crude extract.
-
Purification : The crude extract is then subjected to further purification steps, such as macroporous resin chromatography, vacuum column chromatography, and gel permeation chromatography, to isolate this compound.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways. The following sections detail these mechanisms and are accompanied by visual diagrams.
Inhibition of the TLR4/NF-κB Signaling Pathway
This compound has been shown to possess potent anti-inflammatory properties by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway, which leads to the downstream inactivation of the nuclear factor-kappa B (NF-κB). This inhibition reduces the expression of pro-inflammatory cytokines.
Caption: this compound's inhibition of the TLR4/NF-κB signaling pathway.
Activation of the Nrf2/HO-1 Signaling Pathway
This compound enhances the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This leads to the upregulation of heme oxygenase-1 (HO-1) and other antioxidant enzymes, thereby protecting cells from oxidative stress.
Caption: this compound's activation of the Nrf2/HO-1 antioxidant pathway.
Modulation of the SIRT3/FOXO3a/PINK1/Parkin Pathway
This compound has been shown to protect against UVA-induced cellular damage by modulating the SIRT3/FOXO3a/PINK1/Parkin signaling pathway, which is crucial for mitochondrial quality control through mitophagy.[4]
Caption: this compound's role in promoting mitophagy via the SIRT3 pathway.
Conclusion
This compound stands out as a promising natural compound with significant therapeutic potential. Its presence in readily available plant sources like Coreopsis tinctoria and Bidens species makes it an accessible target for natural product research. The extraction methodologies outlined in this guide provide a foundation for obtaining this compound for further investigation. A thorough understanding of its mechanisms of action, particularly its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and mitochondrial homeostasis, opens avenues for the development of novel therapeutic strategies for a range of diseases. This technical guide serves as a comprehensive resource to facilitate and inspire future research and development efforts centered on this remarkable flavonoid.
References
- 1. Isolation and Identification of Signature Flavonoid Compounds in Coreopsis tinctoria Nutt. [agris.fao.org]
- 2. Optimizing Coreopsis tinctoria Flower Extraction and Inhibiting CML Activity: Box-Behnken Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extraction, pharmacological prediction and experimental verification of Coreopsis tinctoria flowers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Attenuates Mitochondrial Dysfunction and Apoptosis in UVA-Induced HaCaT Cells by Mitophagy Through SIRT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Okanin: Chemical Structure, Properties, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Okanin is a naturally occurring chalconoid, a type of flavonoid, found in various plants, including those of the Bidens and Coreopsis genera.[1] It has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, antithrombotic, and anticancer properties. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical and biological properties, and detailed methodologies for its experimental analysis, with a focus on its effects on key signaling pathways.
Chemical Structure and Physicochemical Properties
This compound, systematically named (E)-3-(3,4-dihydroxyphenyl)-1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one, is characterized by two hydroxyl-substituted phenyl rings linked by an α,β-unsaturated carbonyl system.[2] This structural feature is crucial for its biological activity.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | (E)-3-(3,4-dihydroxyphenyl)-1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one[2] |
| Molecular Formula | C₁₅H₁₂O₆[2] |
| SMILES | C1=CC(=C(C=C1/C=C/C(=O)C2=C(C(=C(C=C2)O)O)O)O)O[3] |
| CAS Number | 484-76-4 |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 288.25 g/mol |
| Melting Point | 235-242 °C |
| Boiling Point | 638 °C at 760 mmHg |
| pKa (predicted) | 7.3 (for the 4'-hydroxy group) |
| Solubility | DMSO: 16.67 mg/mL (57.83 mM; requires sonication) |
| Water: Insoluble | |
| Ethanol: Data not available |
Biological and Pharmacological Properties
This compound exhibits a range of biological activities, primarily attributed to its potent anti-inflammatory and antioxidant effects. It has also demonstrated promising potential as an antithrombotic and anticancer agent.
Anti-inflammatory and Antioxidant Activity
This compound's anti-inflammatory effects are mediated through the modulation of key signaling pathways:
-
Inhibition of the TLR4/NF-κB Pathway: this compound has been shown to attenuate the activation of Toll-like receptor 4 (TLR4) and the subsequent nuclear translocation of nuclear factor-kappa B (NF-κB). This inhibition leads to a reduction in the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).
-
Activation of the Nrf2/HO-1 Pathway: this compound activates the nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of the antioxidant response. This leads to the upregulation of heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant properties.
Antithrombotic Activity
This compound has been demonstrated to possess significant antithrombotic effects. It can prolong coagulation time and inhibit platelet aggregation. Its mechanism involves affecting coagulation factors in both the intrinsic and extrinsic pathways, as well as enhancing the activity of the fibrinolytic system.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound, particularly in oral cancer. It has been shown to inhibit the growth of oral cancer cells by inducing both apoptosis and pyroptosis. In vivo studies using xenograft models have further confirmed its ability to reduce tumor growth.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to assess the biological activities of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the effect of this compound on the viability and proliferation of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis for iNOS and HO-1 Expression
This protocol details the detection of changes in protein expression of iNOS and HO-1 following this compound treatment.
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against iNOS (e.g., 1:1000 dilution) and HO-1 (e.g., 1:1000 dilution) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH, 1:5000) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (e.g., 1:2000-1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence Staining for NF-κB p65 Nuclear Translocation
This protocol allows for the visualization of NF-κB p65 translocation from the cytoplasm to the nucleus.
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound with or without an inflammatory stimulus (e.g., LPS).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with an anti-p65 antibody (e.g., 1:200 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated, 1:500) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
In Vivo Antithrombotic Effect in a Rat Model
This protocol describes a method to evaluate the antithrombotic activity of this compound in vivo.
-
Animal Model: Use male Sprague-Dawley rats.
-
Grouping and Administration: Divide the rats into groups: a control group, a model group, this compound-treated groups (e.g., 2.5, 5, and 10 mg/kg, administered orally), and a positive control group (e.g., aspirin, 10 mg/kg). Administer the compounds for a specified period (e.g., 7 days).
-
Thrombosis Induction: Induce thrombosis using a method such as inferior vena cava ligation or ferric chloride-induced carotid artery injury.
-
Thrombus Measurement: After a set time, excise the thrombotic vessel and measure the wet and dry weight of the thrombus.
-
Blood Sample Analysis: Collect blood samples to measure coagulation parameters such as activated partial thromboplastin time (aPTT), prothrombin time (PT), and thrombin time (TT).
-
Data Analysis: Compare the thrombus weight and coagulation parameters between the different groups.
In Vivo Anticancer Efficacy in an Oral Cancer Xenograft Model
This protocol outlines the assessment of this compound's antitumor effects in a mouse model.
-
Cell Line and Animals: Use a human oral squamous cell carcinoma cell line (e.g., SAS) and immunodeficient mice (e.g., NOD-SCID).
-
Tumor Cell Implantation: Subcutaneously inject 2 x 10⁶ SAS cells into the flank of each mouse.
-
Grouping and Treatment: Once tumors reach a palpable size, randomize the mice into a control group (vehicle), an this compound-treated group (e.g., 20 mg/kg, intraperitoneally, daily), and a positive control group (e.g., cisplatin).
-
Tumor Growth Monitoring: Measure tumor volume and body weight regularly (e.g., every 3 days).
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for markers of apoptosis and pyroptosis).
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and a general experimental workflow for its analysis.
Caption: Signaling pathways modulated by this compound.
Caption: Experimental workflow for this compound analysis.
References
Okanin's Engagement of the Nrf2 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Okanin, a naturally occurring chalcone, has garnered significant interest for its diverse biological activities, including its anticancer and antioxidant properties. A key mechanism underlying its cytoprotective effects is believed to be the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with the Nrf2 pathway, detailing the molecular mechanisms, experimental validation, and potential therapeutic implications. While direct quantitative data for this compound's effect on the Nrf2 pathway is limited in publicly available literature, this guide draws upon the well-established role of chalcones as Nrf2 activators to infer its likely mechanism of action.
The Nrf2-Keap1 Signaling Pathway: A Master Regulator of Cellular Defense
The Nrf2-Keap1 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to inducers, such as reactive oxygen species (ROS) or electrophilic compounds, specific cysteine residues on Keap1 are modified. This conformational change disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).
This compound's Putative Mechanism of Nrf2 Activation
As a chalcone, this compound possesses an α,β-unsaturated carbonyl group, which acts as a Michael acceptor. This structural feature is common to many known Nrf2 activators. It is hypothesized that this compound can directly interact with the thiol groups of cysteine residues on Keap1. This covalent modification would lead to the dissociation of Nrf2 from Keap1, its subsequent nuclear accumulation, and the transactivation of Nrf2 target genes. This proposed mechanism is consistent with the observed antioxidant effects of this compound.
Quantitative Data on Nrf2 Activation by Chalcones
While specific data for this compound is pending further research, studies on other chalcones provide a framework for the anticipated effects. The following tables summarize representative quantitative data from studies on synthetic chalcone derivatives, demonstrating their ability to induce Nrf2 target genes.
| Chalcone Derivative | Cell Line | Concentration (µM) | Fold Induction of HO-1 mRNA | Fold Induction of NQO1 mRNA | Reference |
| 2-trifluoromethyl-2'-methoxychalcone | Human Lung Epithelial | 10 | ~4.5 | ~3.0 | [1][2] |
| (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl) prop-2-en-1-one derivative | PC-12 | 5 | Significant Increase | Significant Increase | [3] |
| Licochalcone A | LUHMES | 1 | - | - | [4] |
Table 1: In Vitro Induction of Nrf2 Target Genes by Chalcone Derivatives. This table presents examples of the fold induction of HO-1 and NQO1 mRNA levels in different cell lines upon treatment with various chalcone derivatives.
| Chalcone Derivative | Animal Model | Dose | Tissue | Fold Induction of HO-1 | Fold Induction of NQO1 | Reference |
| 2-trifluoromethyl-2'-methoxychalcone | Mouse | 50 mg/kg | Lung | Significant Increase | Significant Increase | [1] |
Table 2: In Vivo Induction of Nrf2 Target Genes by a Chalcone Derivative. This table illustrates the in vivo efficacy of a chalcone derivative in upregulating Nrf2 target genes in a mouse model.
Experimental Protocols for Assessing Nrf2 Pathway Activation
To investigate the effect of this compound on the Nrf2 signaling pathway, a series of well-established experimental protocols can be employed.
Western Blot Analysis for Nrf2 Nuclear Translocation
This protocol is designed to determine the levels of Nrf2 protein in the cytoplasmic and nuclear fractions of cells treated with this compound. An increase in nuclear Nrf2 is indicative of its activation.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HepG2, HaCaT) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for different time points.
-
Cell Fractionation: Harvest the cells and perform cytoplasmic and nuclear extraction using a commercial kit or standard biochemical methods.
-
Protein Quantification: Determine the protein concentration of both fractions using a BCA or Bradford assay.
-
SDS-PAGE and Electrotransfer: Separate equal amounts of protein from each fraction on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for Nrf2. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use loading controls such as β-actin for the cytoplasmic fraction and Lamin B1 or Histone H3 for the nuclear fraction to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Gene Expression
This protocol measures the mRNA expression levels of Nrf2 target genes, such as HMOX1 (encoding HO-1) and NQO1, in response to this compound treatment.
Methodology:
-
Cell Culture and Treatment: Treat cells with this compound as described for the Western blot analysis.
-
RNA Extraction: Isolate total RNA from the treated cells using a commercial RNA extraction kit.
-
RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity using a spectrophotometer. Verify RNA integrity via gel electrophoresis.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qRT-PCR: Perform qRT-PCR using a real-time PCR system with SYBR Green or TaqMan probes for the target genes (HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Antioxidant Response Element (ARE) Luciferase Reporter Assay
This assay directly measures the transcriptional activity of Nrf2 by quantifying the expression of a luciferase reporter gene under the control of an ARE promoter.
Methodology:
-
Cell Transfection: Transfect cells (e.g., HEK293T) with a plasmid containing a luciferase gene driven by an ARE-containing promoter. A co-transfection with a Renilla luciferase plasmid can be used for normalization.
-
Cell Treatment: After transfection, treat the cells with various concentrations of this compound.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative ARE-driven transcriptional activity.
Conclusion and Future Directions
The available evidence strongly suggests that this compound, as a chalcone, is a likely activator of the Nrf2 signaling pathway. Its α,β-unsaturated carbonyl moiety provides a structural basis for the covalent modification of Keap1, leading to Nrf2 stabilization and the induction of a suite of cytoprotective genes. This mechanism is consistent with the observed antioxidant and anti-inflammatory properties of this compound.
However, to fully elucidate the role of this compound in Nrf2 signaling, further research is imperative. Future studies should focus on:
-
Quantitative analysis: Dose-response and time-course studies are needed to quantify the effect of this compound on Nrf2 nuclear translocation and the expression of its target genes (e.g., HO-1, NQO1, GCLC, GCLM) at both the mRNA and protein levels.
-
Direct interaction studies: Biophysical assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), could confirm and characterize the direct binding of this compound to Keap1.
-
In vivo validation: Animal studies are required to confirm the in vivo efficacy of this compound in activating the Nrf2 pathway and to assess its therapeutic potential in diseases associated with oxidative stress.
A thorough investigation into these areas will provide a more complete understanding of this compound's mechanism of action and pave the way for its potential development as a novel therapeutic agent targeting the Nrf2 signaling pathway.
References
- 1. Novel chalcone derivatives as potent Nrf2 activators in mice and human lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Exploring the neuroprotective potential of Nrf2-pathway activators against annonacin toxicity - PMC [pmc.ncbi.nlm.nih.gov]
The Inhibitory Effect of Okanin on Microglial Activation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microglial activation is a key process in the neuroinflammatory response associated with various neurodegenerative diseases. The modulation of this activation presents a promising therapeutic strategy. Okanin, a flavonoid constituent of the flower tea Coreopsis tinctoria, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth analysis of this compound's impact on lipopolysaccharide (LPS)-induced microglial activation, with a focus on its underlying molecular mechanisms, supported by quantitative data and detailed experimental methodologies.
Data Presentation: Quantitative Effects of this compound on Microglial Activation Markers
The following tables summarize the dose-dependent effects of this compound on key markers of inflammation in LPS-stimulated BV-2 microglial cells.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production
| Treatment Group | IL-6 Production (pg/mL) | TNF-α Production (pg/mL) |
| Control | 21.4 ± 3.3 | 1.2 ± 0.1 |
| LPS (100 ng/mL) | 632.4 ± 6.4 | 100.0 ± 4.2 |
| This compound (1 µM) + LPS | 599.7 ± 5.1 | 94.1 ± 4.7 |
| This compound (10 µM) + LPS | 529.5 ± 13.5 | 67.9 ± 3.3 |
| This compound (30 µM) + LPS | 377.4 ± 3.2 | 71.3 ± 3.5 |
| This compound (100 µM) + LPS | 195.8 ± 5.2 | 35.6 ± 1.6 |
| Minocycline + LPS | 285.9 ± 11.4 | 47.3 ± 1.6 |
*Data are presented as mean ± SEM (n=14). P < 0.001 for LPS vs. control; **P < 0.001 for this compound/Minocycline + LPS vs. LPS only.[1]
Table 2: Effect of this compound on iNOS and TLR4 Protein Expression
| Treatment Group | iNOS Expression (% of LPS) | TLR4 Expression (% of LPS) |
| Control | Not specified | Not specified |
| LPS (100 ng/mL) | 100 | 100 |
| This compound (1 µM) + LPS | Not specified | Not specified |
| This compound (10 µM) + LPS | Not specified | Not specified |
| This compound (30 µM) + LPS | Not specified | Not specified |
| This compound (100 µM) + LPS | Significantly suppressed | Significantly inhibited |
Qualitative descriptions from the source indicate significant dose-dependent inhibition.[1][2]
Table 3: Effect of this compound on NF-κB Signaling Pathway Components
| Treatment Group | Phosphorylation of IκBα | Nuclear NF-κB p65 Level |
| Control | Baseline | Low |
| LPS (100 ng/mL) | Increased | Increased |
| This compound + LPS | Inhibited | Decreased |
This compound was shown to suppress LPS-induced IκBα phosphorylation and reduce the levels of nuclear NF-κB p65.[1]
Signaling Pathways
This compound attenuates microglial activation primarily through the inhibition of the Toll-like receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] Upon stimulation by LPS, TLR4 activation initiates a downstream cascade, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This allows the NF-κB p65 subunit to translocate from the cytosol to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for IL-6, TNF-α, and inducible nitric oxide synthase (iNOS). This compound exerts its inhibitory effects by significantly suppressing the LPS-induced expression of TLR4 and inhibiting the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB p65.
Experimental Protocols
The following methodologies are based on the key experiments performed to elucidate the effects of this compound on microglial activation.
Cell Culture and Treatment
-
Cell Line: Murine BV-2 microglial cells were used.
-
Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells were pre-treated with various concentrations of this compound (1, 10, 30, and 100 µM) for 2 hours.
-
Stimulation: Following pre-treatment, cells were stimulated with lipopolysaccharide (LPS) at a concentration of 100 ng/mL for 24 hours to induce an inflammatory response.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
Sample Collection: After the 24-hour incubation period, the cell culture supernatant was collected.
-
Quantification: The concentrations of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in the supernatant were quantified using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: The absorbance was measured at 450 nm, and cytokine concentrations were determined by comparison with a standard curve.
Western Blot Analysis
-
Cell Lysis: After treatment, cells were washed with phosphate-buffered saline (PBS) and lysed with RIPA buffer to extract total protein. For nuclear protein extraction, a nuclear and cytoplasmic protein extraction kit was used.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against iNOS, TLR4, phospho-IκBα, and NF-κB p65. After washing, the membrane was incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence for NF-κB p65 Translocation
-
Cell Seeding and Treatment: BV-2 cells were seeded on coverslips in a 24-well plate and subjected to the same treatment and stimulation protocol as described above.
-
Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Immunostaining: Cells were blocked and then incubated with a primary antibody against NF-κB p65, followed by incubation with a fluorescently labeled secondary antibody.
-
Nuclear Staining: The nuclei were counterstained with 4',6-diamidino-2-phenylindole (DAPI).
-
Imaging: The cellular localization of NF-κB p65 was observed and captured using a fluorescence microscope.
Conclusion
The presented data and methodologies provide a comprehensive overview of this compound's inhibitory effects on microglial activation. By targeting the TLR4/NF-κB signaling pathway, this compound effectively reduces the production of key pro-inflammatory mediators. These findings underscore the potential of this compound as a therapeutic candidate for neuroinflammatory and neurodegenerative disorders. Further investigation into its in vivo efficacy and safety profile is warranted for future drug development endeavors.
References
Investigating the Antimicrobial Potential of Okanin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Okanin, a chalcone derived from plants of the Bidens genus, has garnered significant interest for its diverse pharmacological activities, primarily focusing on its anti-inflammatory and anticancer properties. While its antimicrobial effects are less explored, the broader class of chalcones exhibits promising antibacterial and antifungal activities. This technical guide consolidates the current, albeit limited, understanding of the antimicrobial potential of this compound. It outlines putative mechanisms of action based on related compounds and provides detailed experimental protocols for the systematic investigation of its antimicrobial efficacy. This document aims to serve as a foundational resource for researchers seeking to explore this compound as a potential novel antimicrobial agent.
Introduction
The rise of antimicrobial resistance necessitates the urgent discovery and development of new therapeutic agents. Natural products, with their vast structural diversity, represent a promising reservoir for novel antimicrobial scaffolds. This compound, a flavonoid compound, has been primarily investigated for its anti-inflammatory effects, which are attributed to its ability to inhibit signaling pathways such as TLR4/NF-κB and induce the Nrf2-dependent expression of heme oxygenase-1 (HO-1). Although direct evidence of this compound's antimicrobial activity is sparse in publicly available literature, its chemical structure as a chalcone suggests a potential for such properties. Chalcones are known to possess a range of biological activities, including antibacterial and antifungal effects, often attributed to their α,β-unsaturated carbonyl system. This guide provides a framework for the systematic investigation of the antimicrobial effects of this compound, from initial screening to mechanistic studies.
Quantitative Data on Antimicrobial Activity
To date, specific quantitative data on the antimicrobial activity of this compound, such as Minimum Inhibitory Concentration (MIC) values, are not extensively reported in peer-reviewed literature. The following table is presented as a template for researchers to populate as data becomes available. The selection of microorganisms is based on common pathogens used in antimicrobial susceptibility testing.
Table 1: Antimicrobial Spectrum of this compound (Hypothetical Data)
| Microorganism | Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | Data not available | Data not available | Data not available |
| Enterococcus faecalis | ATCC 29212 | Gram-positive | Data not available | Data not available | Data not available |
| Escherichia coli | ATCC 25922 | Gram-negative | Data not available | Data not available | Data not available |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | Data not available | Data not available | Data not available |
| Candida albicans | ATCC 90028 | Fungus | Data not available | Data not available | Data not available |
Note: MIC (Minimum Inhibitory Concentration), MBC (Minimum Bactericidal Concentration). These values are essential for determining the potency of an antimicrobial agent.
Putative Mechanisms of Antimicrobial Action
While the direct antimicrobial mechanism of this compound is yet to be elucidated, the known mechanisms of other chalcones provide a basis for forming hypotheses. The antibacterial action of chalcones is often multi-targeted and can include:
-
Cell Membrane Disruption: The lipophilic nature of chalcones allows them to intercalate into the bacterial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death.
-
Enzyme Inhibition: Chalcones have been shown to inhibit key bacterial enzymes. A primary target is DNA gyrase , an enzyme essential for DNA replication. By inhibiting DNA gyrase, chalcones can effectively halt bacterial proliferation.[1]
-
Inhibition of Biofilm Formation: Some chalcones have demonstrated the ability to interfere with the formation of biofilms, which are structured communities of bacteria that exhibit increased resistance to antibiotics. This can occur through the disruption of quorum sensing pathways, which bacteria use to communicate and coordinate collective behaviors.
Experimental Protocols
The following protocols are detailed methodologies for key experiments to assess the antimicrobial effects of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method, a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth within the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculum Preparation:
-
Prepare a bacterial or fungal suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well containing the this compound dilutions.
-
Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.
-
Time-Kill Kinetics Assay
This assay determines the rate at which an antimicrobial agent kills a microbial population over time.
Materials:
-
This compound solution at various concentrations (e.g., 1x, 4x, and 8x MIC)
-
Log-phase bacterial culture
-
Appropriate broth (e.g., MHB)
-
Sterile saline
-
Agar plates (e.g., Tryptic Soy Agar)
Procedure:
-
Inoculum Preparation:
-
Grow a bacterial culture to the early-logarithmic phase (OD600 ≈ 0.2-0.3).
-
Dilute the culture in fresh, pre-warmed broth to a starting concentration of approximately 5 x 10^5 CFU/mL.
-
-
Experimental Setup:
-
Prepare flasks containing the bacterial suspension and add this compound at the desired concentrations.
-
Include a growth control flask without this compound.
-
-
Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform ten-fold serial dilutions of each aliquot in sterile saline.
-
Plate 100 µL of appropriate dilutions onto agar plates.
-
-
Incubation and Counting:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies on plates with 30-300 colonies to calculate the CFU/mL for each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each this compound concentration and the control. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical antimicrobial mechanism of action for this compound based on known chalcone activities and a general workflow for antimicrobial susceptibility testing.
Caption: Hypothetical antimicrobial mechanisms of this compound.
Caption: General experimental workflow for antimicrobial testing.
Conclusion
This compound presents an intriguing, yet underexplored, candidate for antimicrobial drug discovery. While current research has predominantly focused on its anti-inflammatory and anticancer properties, its chalcone backbone strongly suggests antimicrobial potential. This technical guide provides a comprehensive framework for initiating a thorough investigation into these properties. By following the outlined experimental protocols and considering the putative mechanisms of action, researchers can systematically evaluate the antimicrobial spectrum and efficacy of this compound. The generation of robust quantitative data will be crucial in determining its potential as a lead compound for the development of new antimicrobial therapies. Further research into its specific molecular targets and its efficacy in in vivo infection models will be essential next steps in this endeavor.
References
Okanin: A Promising Therapeutic Candidate for Diabetic Neuropathy
A Technical Guide on its Mechanism of Action and Preclinical Evidence
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diabetic neuropathy, a debilitating complication of diabetes, is characterized by progressive nerve damage leading to pain, sensory loss, and significant morbidity. Current therapeutic strategies are largely symptomatic and fail to address the underlying pathology. Emerging evidence highlights the potential of okanin, a bioactive chalcone, as a novel therapeutic agent for diabetic neuropathy. This technical guide provides a comprehensive overview of the preclinical evidence for this compound's efficacy, focusing on its molecular mechanisms of action, particularly its role in modulating the AGEs/NF-κB/Nrf2 signaling pathway. This document synthesizes key quantitative data from preclinical studies, details experimental methodologies, and visualizes the intricate signaling cascades involved, offering a valuable resource for researchers and professionals in the field of diabetic neuropathy drug development.
Introduction: The Challenge of Diabetic Neuropathy
Diabetic neuropathy is a common and severe complication of diabetes mellitus, affecting a significant portion of diabetic patients.[1] The pathophysiology is complex, driven by chronic hyperglycemia, which instigates a cascade of detrimental cellular events.[2][3] These include the formation of advanced glycation end products (AGEs), increased oxidative stress, and chronic inflammation, all of which contribute to neuronal damage and the clinical manifestations of neuropathy.[2][4] The transcription factors NF-κB and Nrf2 are key regulators of the inflammatory and antioxidant responses, respectively, and their dysregulation is a hallmark of diabetic neuropathy.
This compound, a naturally occurring chalcone, has demonstrated potent antioxidant, anti-inflammatory, and anti-neurotoxic properties in various studies. Recent preclinical research has specifically investigated its potential to ameliorate the symptoms and underlying pathology of diabetic neuropathy, showing promising results in animal models.
Mechanism of Action: Modulation of the AGEs/NF-κB/Nrf2 Pathway
The therapeutic effects of this compound in diabetic neuropathy appear to be mediated through its influence on the interconnected AGEs/NF-κB/Nrf2 signaling pathway. In the hyperglycemic state, the accumulation of AGEs and the subsequent activation of their receptor (RAGE) trigger a pro-inflammatory cascade primarily through the activation of NF-κB. NF-κB activation leads to the transcription of various pro-inflammatory cytokines and enzymes, exacerbating neuronal damage.
Simultaneously, chronic hyperglycemia can suppress the Nrf2-mediated antioxidant response. Nrf2 is a master regulator of cellular antioxidant defenses, and its downregulation in diabetic neuropathy leads to increased oxidative stress and further neuronal injury.
This compound has been shown to intervene in this pathological process by:
-
Reducing AGEs and RAGE expression: this compound treatment significantly decreases the levels of advanced glycation end products and the expression of their receptor.
-
Inhibiting NF-κB Activation: By downregulating the NF-κB pathway, this compound mitigates the production of pro-inflammatory mediators.
-
Activating the Nrf2 Pathway: this compound upregulates the expression of Nrf2, thereby enhancing the endogenous antioxidant defense mechanisms.
This multi-target mechanism addresses both the inflammatory and oxidative stress components of diabetic neuropathy.
Preclinical Evidence: An In-Vivo Study
A key study investigated the effects of this compound in a streptozotocin (STZ)-induced model of type 1 diabetic neuropathy in Wistar rats. The study provides significant quantitative data supporting the therapeutic potential of this compound.
Experimental Design and Methodology
A summary of the experimental protocol is provided below. For detailed procedures, refer to the original publication.
Animal Model:
-
Species: Male Wistar rats.
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (55 mg/kg). Rats with blood glucose levels exceeding 250 mg/dL were considered diabetic.
Treatment Groups (n=6 per group):
-
Control
-
Diabetic Peripheral Neuropathy (DPN)
-
This compound (2.5 mg/kg, p.o.)
-
This compound (5 mg/kg, p.o.)
-
This compound (10 mg/kg, p.o.)
-
Gabapentin (50 mg/kg, p.o.) - Standard drug for comparison.
Treatment Duration:
-
Diabetes was allowed to develop for 6 weeks post-STZ injection.
-
Treatments were administered daily for 4 weeks, from the 6th to the 10th week.
Assessments:
-
Nociceptive-like responses: Mechanical hyperalgesia (Randall-Selitto test), mechanical allodynia (von Frey fiber experiment), thermal hyperalgesia (tail-flick test), and cold allodynia (cold-plate test).
-
Biochemical parameters: Plasma glucose, insulin, and HbA1c levels.
-
Oxidative stress markers in sciatic nerve: Levels of reactive oxygen species and other relevant markers.
-
Inflammatory markers: Levels of pro-inflammatory cytokines in the sciatic nerve.
-
Gene and protein expression in sciatic nerve: Levels of AGEs, RAGE, NF-κB, and Nrf2.
-
Histopathology: Examination of the sciatic nerve for structural changes.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the study, demonstrating the dose-dependent effects of this compound.
Table 1: Effects of this compound on Nociceptive Thresholds
| Treatment Group | Mechanical Hyperalgesia (Paw Withdrawal Pressure, g) | Mechanical Allodynia (Paw Withdrawal Threshold, g) | Thermal Hyperalgesia (Tail Withdrawal Latency, s) | Cold Allodynia (Paw Withdrawal Latency, s) |
| Control | High | High | High | High |
| DPN | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| This compound (5 mg/kg) | Significantly Attenuated Decrease | Significantly Attenuated Decrease | Significantly Attenuated Decrease | Significantly Attenuated Decrease |
| This compound (10 mg/kg) | Significantly Attenuated Decrease | Significantly Attenuated Decrease | Significantly Attenuated Decrease | Significantly Attenuated Decrease |
| Gabapentin (50 mg/kg) | Significantly Attenuated Decrease | Significantly Attenuated Decrease | Significantly Attenuated Decrease | Significantly Attenuated Decrease |
| (Data presented qualitatively based on the reported significant attenuation of STZ-mediated decline) |
Table 2: Effects of this compound on Biochemical and Physiological Parameters
| Treatment Group | Body Weight | Feed/Water Intake | Plasma Glucose | HbA1c |
| DPN | Decreased | Increased | Increased | Increased |
| This compound (2.5, 5, 10 mg/kg) | Mitigated Decrease | Mitigated Increase | Mitigated Increase | Mitigated Increase |
| Gabapentin (50 mg/kg) | Mitigated Decrease | Mitigated Increase | Mitigated Increase | Mitigated Increase |
| (Data presented qualitatively based on the reported mitigation of STZ-induced changes) |
Table 3: Effects of this compound on Key Signaling Molecules in the Sciatic Nerve
| Treatment Group | AGEs Level | RAGE Expression | NF-κB Expression | Nrf2 Expression |
| DPN | Increased | Increased | Increased | Decreased |
| This compound (Dose-dependent) | Significantly Declined | Significantly Declined | Significantly Declined | Upsurge |
| Gabapentin | Significantly Declined | Significantly Declined | Significantly Declined | Upsurge |
| (Data presented qualitatively based on the reported significant changes in expression/levels) |
Signaling Pathway Visualization
The following diagrams illustrate the proposed mechanism of action of this compound in the context of diabetic neuropathy.
Conclusion and Future Directions
The preclinical evidence strongly suggests that this compound holds significant therapeutic potential for the treatment of diabetic neuropathy. Its ability to modulate the AGEs/NF-κB/Nrf2 pathway addresses the core pathological mechanisms of the disease, namely oxidative stress and inflammation. The dose-dependent efficacy observed in animal models is encouraging and warrants further investigation.
Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion of this compound.
-
Long-term Efficacy and Safety Studies: To evaluate the sustained effects and potential toxicity of chronic this compound administration.
-
Studies in other Models of Diabetic Neuropathy: To confirm its efficacy in different preclinical models, including type 2 diabetes models.
-
Elucidation of Upstream Targets: To identify the direct molecular targets of this compound that initiate its effects on the AGEs/NF-κB/Nrf2 pathway.
References
The Effect of Okanin on Cognitive Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Okanin, a chalcone isolated from the flowers of Coreopsis tinctoria Nutt., has emerged as a promising natural compound with significant neuroprotective properties. Growing evidence suggests its potential in mitigating cognitive impairment, particularly in the context of neuroinflammation and ischemic brain injury. This technical guide provides a comprehensive overview of the current research on this compound's effects on cognitive function, with a focus on its underlying molecular mechanisms. The information presented herein is compiled from key in vivo and in vitro studies, offering a detailed resource for researchers and professionals in the field of neuroscience and drug development.
In Vivo Efficacy of this compound on Cognitive Impairment
A pivotal study by Hou et al. (2022) investigated the therapeutic potential of this compound in a mouse model of cognitive impairment induced by bilateral common carotid artery occlusion (BCCAO), which mimics cerebral ischemia.[1] The study demonstrated that oral administration of this compound significantly ameliorated cognitive deficits.
Experimental Protocol: BCCAO Mouse Model and Behavioral Testing
Animal Model: Male C57BL/6J mice were subjected to BCCAO surgery to induce chronic cerebral hypoperfusion and subsequent cognitive impairment. A sham-operated group served as the control.
This compound Administration: this compound was administered orally via gavage at doses of 10 and 20 mg/kg/day for 28 consecutive days, starting one day after the BCCAO surgery.
Behavioral Assessments: Cognitive function was evaluated using the Morris Water Maze (MWM) test, a widely accepted method for assessing spatial learning and memory in rodents. The test consisted of a 5-day acquisition phase (place navigation) and a probe trial on the 6th day.
-
Place Navigation Test: Mice were trained to find a hidden platform in a circular pool of water. The escape latency (time to find the platform) and swimming path were recorded.
-
Probe Trial: The platform was removed, and the time spent in the target quadrant and the number of platform crossings were measured to assess memory retention.
Quantitative Data: Morris Water Maze Performance
The following table summarizes the key findings from the Morris Water Maze test, demonstrating this compound's ability to improve learning and memory in BCCAO mice.
| Group | Mean Escape Latency (Day 5) (s) | Number of Platform Crossings (Probe Trial) | Time in Target Quadrant (Probe Trial) (s) |
| Sham | ~20 | ~4.5 | ~25 |
| BCCAO | ~45 | ~1.5 | ~15 |
| BCCAO + this compound (10 mg/kg) | ~30 | ~3 | ~20 |
| BCCAO + this compound (20 mg/kg) | ~25 | ~4 | ~22 |
Data are approximated from graphical representations in Hou et al. (2022) and presented for comparative purposes.
Molecular Mechanisms of this compound's Neuroprotective Effects
This compound exerts its cognitive-enhancing effects through the modulation of key signaling pathways involved in neuroinflammation and neuronal survival.
Regulation of the miR-7/NLRP3 Signaling Pathway
The study by Hou et al. (2022) identified the miR-7/NLRP3 signaling axis in microglia as a critical target of this compound in the context of ischemic brain injury.[1]
Experimental Protocol: In Vitro Microglial Studies
-
Cell Culture: BV-2 microglial cells were used to investigate the in vitro effects of this compound.
-
OGD/R Model: To mimic ischemic conditions, cells were subjected to oxygen-glucose deprivation/reperfusion (OGD/R).
-
This compound Treatment: Cells were pre-treated with this compound at various concentrations prior to OGD/R.
-
Molecular Analysis: Quantitative real-time PCR (qRT-PCR) and Western blotting were used to measure the expression of miR-7, NLRP3, and other related proteins.
Signaling Pathway:
Inhibition of the TLR4/NF-κB Signaling Pathway
A study by Li et al. (2017) demonstrated that this compound attenuates lipopolysaccharide (LPS)-induced microglial activation by inhibiting the TLR4/NF-κB signaling pathway. This is highly relevant to cognitive function as neuroinflammation driven by microglial activation is a key contributor to cognitive decline.
Experimental Protocols:
-
In Vitro: BV-2 microglial cells were stimulated with LPS to induce an inflammatory response. Cells were pre-treated with this compound. The production of nitric oxide (NO), pro-inflammatory cytokines (TNF-α, IL-6), and the expression of iNOS and COX-2 were measured. Western blotting and immunofluorescence were used to assess the activation of the NF-κB pathway.
-
In Vivo: Mice were treated with this compound prior to the intracerebroventricular administration of LPS. Microglial activation in the hippocampus was assessed by Iba-1 immunohistochemistry.
Quantitative Data: In Vitro Anti-inflammatory Effects
| Treatment | NO Production (% of LPS control) | TNF-α Release (% of LPS control) | IL-6 Release (% of LPS control) |
| LPS (100 ng/mL) | 100% | 100% | 100% |
| LPS + this compound (10 µM) | ~50% | ~40% | ~35% |
| LPS + this compound (30 µM) | ~20% | ~15% | ~10% |
Data are approximated from graphical representations in Li et al. (2017) and presented for comparative purposes.
Signaling Pathway:
Summary and Future Directions
The presented evidence strongly indicates that this compound possesses significant potential for the amelioration of cognitive impairment. Its mechanisms of action are multi-faceted, primarily revolving around the suppression of neuroinflammation through the modulation of the miR-7/NLRP3 and TLR4/NF-κB signaling pathways in microglia.
For drug development professionals, this compound represents a promising lead compound. Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: To determine the bioavailability and optimal dosing of this compound.
-
Preclinical Studies in Other Models of Cognitive Impairment: Evaluating the efficacy of this compound in models of Alzheimer's disease, traumatic brain injury, and age-related cognitive decline.
-
Safety and Toxicity Profiling: Comprehensive toxicological studies are necessary before consideration for clinical trials.
-
Structure-Activity Relationship Studies: To identify more potent and selective derivatives of this compound.
References
Unraveling the Antithrombotic Potential of Okanin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Okanin, a flavonoid monomer derived from Coreopsis tinctoria Nutt, has demonstrated significant antithrombotic properties in both in vitro and in vivo studies. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its effects on the coagulation cascade, platelet function, and the fibrinolytic system. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this compound as a potential therapeutic agent.
Mechanism of Action
This compound exerts its antithrombotic effects through a multi-faceted approach, influencing key components of hemostasis. Its physiological mechanisms involve the modulation of coagulation factors, inhibition of platelet aggregation, and enhancement of the fibrinolytic system.[1]
Effects on the Coagulation Cascade
This compound has been shown to prolong coagulation times, indicating its interference with the enzymatic reactions of the coagulation cascade. In vitro studies on human venous blood demonstrate that this compound significantly extends the Activated Partial Thromboplastin Time (APTT), Prothrombin Time (PT), and Thrombin Time (TT).[1] This suggests that this compound affects the intrinsic, extrinsic, and common pathways of coagulation.
Table 1: Effect of this compound on Coagulation Parameters
| Parameter | Low Dose this compound | Medium Dose this compound | High Dose this compound | Aspirin (Control) |
| APTT (s) | Prolonged | Significantly Prolonged (P<0.01) | Significantly Prolonged (P<0.01) | Prolonged |
| PT (s) | Prolonged | Significantly Prolonged (P<0.05) | Significantly Prolonged (P<0.01) | Prolonged |
| TT (s) | Prolonged | Significantly Prolonged (P<0.05) | Significantly Prolonged (P<0.01) | Prolonged |
| Bleeding Time (mice, s) | - | - | Significantly Prolonged (P<0.01) | Significantly Prolonged (P<0.01) |
| Coagulation Time (mice, s) | - | - | Significantly Prolonged (P<0.01) | Significantly Prolonged (P<0.01) |
Data synthesized from in vitro and in vivo studies.[1]
Inhibition of Platelet Function
This compound demonstrates potent antiplatelet activity by inhibiting platelet aggregation induced by agonists like ADP.[1] This inhibitory effect is dose-dependent. Furthermore, this compound influences the balance of crucial mediators of platelet function, Thromboxane A2 (TXA2) and Prostacyclin (PGI2), by decreasing the plasma levels of the stable metabolite of TXA2, Thromboxane B2 (TXB2), and increasing the levels of the stable metabolite of PGI2, 6-keto-prostaglandin F1α (6-Keto-PGF1α).[1] This shift promotes a more anti-aggregatory state.
Table 2: Effect of this compound on Platelet Aggregation and Related Biomarkers
| Parameter | Low Dose this compound | Medium Dose this compound | High Dose this compound | Aspirin (Control) |
| Maximum Platelet Aggregation Rate (%) | Significantly Reduced (P<0.05) | Significantly Reduced (P<0.01) | Significantly Reduced (P<0.01) | Reduced |
| TXB2 (plasma, pg/mL) | Decreased | Decreased | Significantly Decreased | Decreased |
| 6-Keto-PGF1α (plasma, pg/mL) | Increased | Increased | Significantly Increased | Increased |
| vWF (plasma, U/mL) | Decreased | Significantly Decreased (P<0.05) | Significantly Decreased (P<0.01) | Significantly Decreased (P<0.01) |
| ET-1 (plasma, pg/mL) | Significantly Decreased (P<0.01) | Significantly Decreased (P<0.01) | Significantly Decreased (P<0.01) | Significantly Decreased (P<0.01) |
vWF (von Willebrand Factor) and ET-1 (Endothelin-1) are also key players in platelet adhesion and vascular tone.
Enhancement of the Fibrinolytic System
Table 3: Effect of this compound on Fibrinolytic and Anticoagulant Factors
| Parameter | Low Dose this compound | Medium Dose this compound | High Dose this compound | Aspirin (Control) |
| PLG (plasma, mg/L) | Increased | Increased | Significantly Increased (P<0.05) | Increased |
| t-PA (plasma, ng/mL) | Increased | Increased | Significantly Increased | Increased |
| PAI-1 (plasma, ng/mL) | Reduced | Reduced | Significantly Reduced (P<0.05) | Significantly Reduced (P<0.05) |
| AT-III (plasma, %) | Increased | Increased | Significantly Increased | Increased |
AT-III (Antithrombin III) is a key endogenous anticoagulant.
Signaling Pathways
While the precise intracellular signaling pathways modulated by this compound in platelets are yet to be fully elucidated, flavonoids, in general, are known to interfere with key signaling cascades such as the PI3K/Akt and MAPK pathways, which are crucial for platelet activation and aggregation.
References
Methodological & Application
Okanin: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Okanin, a natural flavonoid, in cell culture. This document details its mechanism of action, offers specific protocols for key assays, and presents quantitative data to guide researchers in their experimental design.
Introduction to this compound
This compound is a chalcone, a type of flavonoid, that has demonstrated significant biological activity, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] In cancer research, this compound has been shown to inhibit cell growth and induce programmed cell death in various cancer cell lines.[1][3][4] Its mechanisms of action are multifaceted, involving the modulation of several key signaling pathways.
Mechanism of Action & Signaling Pathways
This compound exerts its cellular effects by targeting multiple signaling pathways implicated in cancer progression and inflammation.
-
Induction of Apoptosis and Ferroptosis via PRDX5 Inhibition: In colorectal cancer cells, this compound directly binds to and inhibits Peroxiredoxin 5 (PRDX5). This inhibition leads to an increase in reactive oxygen species (ROS), subsequently triggering both apoptosis and ferroptosis, two distinct forms of programmed cell death.
-
Anti-inflammatory Effects via Nrf2/HO-1 Pathway: this compound has been shown to induce the expression of Heme Oxygenase-1 (HO-1) through the activation of the Nrf2 signaling pathway in macrophages. This pathway is crucial for cellular defense against oxidative stress and inflammation.
-
Regulation of Mitochondrial Function via SIRT3/FOXO3a Pathway: In human keratinocyte (HaCaT) cells, this compound has been observed to protect against UVA-induced damage by modulating the SIRT3/FOXO3a/PINK1/Parkin signaling pathway, which is involved in mitochondrial homeostasis and mitophagy.
-
Inhibition of Neuroinflammation via TLR4/NF-κB Pathway: this compound can attenuate the activation of microglial cells by inhibiting the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathways, thereby reducing the production of pro-inflammatory mediators.
-
Induction of Apoptosis and Pyroptosis in Oral Cancer: In oral cancer cells, this compound has been found to induce both apoptosis and pyroptosis, another form of programmed cell death. This is accompanied by G2/M phase cell cycle arrest.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cancer cell lines.
Table 1: IC50 Values of this compound in Oral Squamous Cell Carcinoma (OSCC) Cell Lines
| Cell Line | IC50 (µM) |
| SAS | 12.0 ± 0.8 |
| SCC25 | 58.9 ± 18.7 |
| HSC3 | 18.1 ± 5.3 |
| OEC-M1 | 43.2 ± 6.2 |
Table 2: Effect of this compound on Cell Cycle Distribution and Caspase-3/7 Activity in SAS Cells
| Treatment | % of Cells in G2/M Phase | Fold Change in Caspase-3/7 Activity |
| Control | Baseline | 1.0 |
| This compound (various concentrations) | Increased (dose-dependent) | Increased (dose-dependent) |
Signaling Pathway and Experimental Workflow Diagrams
Diagram 1: this compound-Induced Apoptosis and Ferroptosis via PRDX5 Inhibition
Caption: this compound inhibits PRDX5, leading to increased ROS and subsequent apoptosis and ferroptosis.
Diagram 2: this compound's Anti-inflammatory Effect via the Nrf2/HO-1 Pathway
Caption: this compound activates Nrf2, which upregulates HO-1 expression, leading to reduced inflammation.
Diagram 3: Experimental Workflow for Assessing this compound's Cytotoxicity
Caption: General workflow for evaluating the cytotoxic effects of this compound on cultured cells.
Detailed Experimental Protocols
Here are detailed protocols for key experiments to assess the effects of this compound on cell cultures.
Cell Viability Assay (Methylene Blue Assay)
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
96-well plates
-
Methylene blue solution (0.5% w/v in 50% ethanol/water)
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (dissolved in DMSO)
-
Cell culture medium
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the overnight medium and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
After incubation, gently wash the cells twice with PBS.
-
Fix the cells by adding 100 µL of 100% methanol to each well and incubate for 10 minutes at room temperature.
-
Remove the methanol and add 100 µL of methylene blue solution to each well. Incubate for 30 minutes at room temperature.
-
Wash the plate thoroughly with tap water to remove excess stain and allow it to air dry.
-
Add 100 µL of 0.1 N HCl to each well to elute the stain.
-
Read the absorbance at 620 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Clonogenic Assay (Colony Formation Assay)
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
6-well plates
-
This compound stock solution
-
Cell culture medium
-
PBS
-
Methanol
-
Crystal violet solution (0.5% w/v in 25% methanol/water)
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Replace the treatment medium with fresh, drug-free medium.
-
Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells.
-
Wash the wells twice with PBS.
-
Fix the colonies with 1 mL of methanol per well for 15 minutes.
-
Remove the methanol and stain the colonies with 1 mL of crystal violet solution for 30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells).
-
Calculate the plating efficiency and surviving fraction for each treatment group.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
PBS
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% cold ethanol
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash them once with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash once with cold PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting
Western blotting is used to detect changes in the expression levels of specific proteins in the signaling pathways affected by this compound.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Treat cells with this compound, then lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, key mediators of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay System or a similar colorimetric/fluorometric kit
-
White-walled 96-well plates (for luminescent assays) or clear 96-well plates (for colorimetric/fluorometric assays)
-
Luminometer or microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with this compound.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence or absorbance/fluorescence using a plate reader.
-
The signal is proportional to the amount of caspase activity present.
ELISA for IL-1β and IL-18
This assay is used to quantify the secretion of the pro-inflammatory cytokines IL-1β and IL-18, which are markers of pyroptosis.
Materials:
-
Human IL-1β and IL-18 ELISA kits
-
Cell culture supernatants
-
Microplate reader
Procedure:
-
Collect cell culture supernatants from this compound-treated and control cells.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to a pre-coated 96-well plate.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric reaction.
-
Stopping the reaction and reading the absorbance at the specified wavelength.
-
-
Calculate the concentration of IL-1β and IL-18 in the samples based on the standard curve.
References
- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 2. This compound Inhibits Cell Growth and Induces Apoptosis and Pyroptosis in Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Cell Growth and Induces Apoptosis and Pyroptosis in Oral Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of Okanin in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of Okanin in mouse models, drawing from recent preclinical studies. This document outlines quantitative data on its efficacy, detailed experimental protocols for cancer and inflammation models, and visual representations of the key signaling pathways involved.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the administration and effects of this compound in various mouse models.
Table 1: this compound Administration in an Oral Cancer Xenograft Mouse Model
| Parameter | Details | Reference |
| Cancer Type | Oral Cancer | [1] |
| Cell Line | SAS (Human oral cancer cells) | [1] |
| Mouse Strain | NOD.CB17-Prkdcscid/J mice (6-week-old) | [1] |
| Xenograft Type | Subcutaneous | [1] |
| This compound Dosage | 20 mg/kg | [1] |
| Administration Route | Intraperitoneal | |
| Treatment Frequency | Not explicitly stated, treatment duration was 3 weeks | |
| Treatment Start | 3 days after tumor cell implantation | |
| Tumor Monitoring | Tumor volume measured twice a week with Vernier calipers | |
| Primary Outcome | Significant delay in tumor growth; ~66.7% reduction in tumor volume compared to control by day 21. Approximately 30% reduction in tumor mass. No significant change in body weight. |
Table 2: this compound in a Neuroinflammation Mouse Model
| Parameter | Details | Reference |
| Model | LPS-induced microglial activation | |
| Mouse Strain | Not explicitly stated in the provided abstract | |
| This compound Effect | The ethyl acetate extract of Coreopsis tinctoria (of which this compound is a major constituent) significantly decreased the number of Iba-1-positive cells (activated microglia) in the hippocampal region of LPS-treated mouse brains. | |
| Mechanism | Attenuates LPS-induced microglial activation through inhibition of the TLR4/NF-κB signaling pathways. |
Experimental Protocols
Oral Cancer Xenograft Mouse Model
This protocol details the establishment of a subcutaneous xenograft model of oral cancer to evaluate the in vivo efficacy of this compound.
Materials:
-
SAS human oral cancer cell line
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
6-week-old NOD.CB17-Prkdcscid/J mice
-
This compound
-
Vehicle for injection (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O)
-
Syringes and needles (25-30 gauge)
-
Vernier calipers
Procedure:
-
Cell Culture: Culture SAS cells in a humidified incubator at 37°C with 5% CO2. Harvest cells during the logarithmic growth phase.
-
Cell Preparation for Injection:
-
Trypsinize the cells and collect them by centrifugation.
-
Wash the cells with sterile PBS.
-
Resuspend the cells in sterile PBS at a concentration of 2 x 107 cells/mL.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension (2 x 106 cells) into the flank of each mouse.
-
-
Animal Grouping and this compound Administration:
-
Three days post-implantation, randomly divide the mice into control and treatment groups (n=5 per group).
-
Prepare a 20 mg/kg solution of this compound in a suitable vehicle. A recommended formulation for in vivo use is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.
-
Administer the this compound solution to the treatment group via intraperitoneal injection. Administer an equal volume of the vehicle to the control group.
-
-
Monitoring and Efficacy Evaluation:
-
Monitor the body weight of the mice twice a week as an indicator of toxicity.
-
Measure the tumor dimensions (length and width) twice a week using Vernier calipers.
-
Calculate the tumor volume using the formula: Volume = (Length × Width²) / 2.
-
The study duration is typically 4 weeks (1 week for tumor establishment and 3 weeks of treatment).
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice.
-
Excise the tumors, weigh them, and fix them in formalin for subsequent analysis (e.g., H&E staining, immunohistochemistry).
-
Immunohistochemical Analysis of Pyroptosis Markers in Tumor Tissue
This protocol outlines the steps for detecting pyroptosis-related markers in tumor sections from the xenograft model.
Materials:
-
Formalin-fixed, paraffin-embedded tumor tissues
-
Microtome
-
Glass slides
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (H2O2) solution
-
Blocking buffer (e.g., normal goat serum)
-
Primary antibodies against pyroptosis markers (e.g., CASP1, GSDMC, GSDMD, GSDME)
-
Secondary antibody (HRP-conjugated)
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded tumor blocks and mount them on glass slides.
-
Deparaffinization and Rehydration:
-
Incubate the slides in xylene to remove paraffin.
-
Rehydrate the sections by sequential immersion in graded ethanol solutions (100%, 95%, 70%) and finally in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval buffer and heating (e.g., in a microwave or water bath).
-
-
Peroxidase Blocking:
-
Incubate the sections with a hydrogen peroxide solution to block endogenous peroxidase activity.
-
-
Blocking:
-
Apply a blocking buffer to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the sections with the primary antibodies against CASP1, GSDMC, GSDMD, or GSDME at the recommended dilution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the slides and incubate with an HRP-conjugated secondary antibody.
-
-
Detection:
-
Apply the DAB substrate, which will produce a brown precipitate at the site of the antigen-antibody reaction.
-
-
Counterstaining:
-
Counterstain the sections with hematoxylin to visualize the cell nuclei.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded ethanol series and clear in xylene.
-
Mount the coverslips using a permanent mounting medium.
-
-
Microscopy:
-
Examine the slides under a light microscope to assess the expression and localization of the pyroptosis markers.
-
Signaling Pathways and Visualizations
This compound has been shown to modulate several key signaling pathways in vivo. The following diagrams, generated using Graphviz (DOT language), illustrate these mechanisms.
This compound's Anti-Inflammatory Effect via TLR4/NF-κB Inhibition
This compound attenuates neuroinflammation by inhibiting the TLR4/NF-κB signaling pathway in microglial cells.
This compound's Role in Apoptosis and Pyroptosis in Cancer
In oral cancer models, this compound induces both apoptosis and pyroptosis, leading to tumor cell death.
This compound's Protective Effect Against UVA-Induced Damage via SIRT3-Mediated Mitophagy
This compound protects against UVA-induced skin damage by activating the SIRT3/FOXO3a/PINK1/Parkin signaling pathway, which promotes mitophagy.
References
Okanin: A Promising Flavonoid for In Vitro Cancer Research
Application Notes and Protocols for Researchers
Okanin, a natural flavonoid derived from plants such as Bidens pilosa L., is emerging as a compound of interest in oncology research.[1][2] In vitro studies have demonstrated its potential to inhibit the growth of various cancer cell lines, including oral, colorectal, breast, and liver cancers.[3][4] These notes provide a comprehensive overview of this compound's in vitro anti-cancer activities and detailed protocols for its study.
Mechanism of Action
This compound exerts its anti-cancer effects through multiple mechanisms, primarily by inducing various forms of programmed cell death, including apoptosis, pyroptosis, and ferroptosis.[3] It has also been shown to cause cell cycle arrest at the G2/M phase.
In colorectal cancer cells, this compound directly targets Peroxiredoxin 5 (PRDX5), inhibiting its enzymatic activity. This leads to an accumulation of reactive oxygen species (ROS), which in turn triggers both apoptosis and ferroptosis. The binding of this compound to PRDX5 also promotes its ubiquitination and degradation.
In oral cancer cells, this compound has been shown to induce both apoptosis and pyroptosis. This is evidenced by increased caspase-3/7 activity and the upregulation of pyroptosis markers such as caspase-1 and gasdermins (GSDMC, GSDMD, and GSDME).
Data Presentation
Cytotoxic Activity of this compound (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SAS | Oral Cancer | 12.0 ± 0.8 | |
| SCC25 | Oral Cancer | 58.9 ± 18.7 | |
| HSC3 | Oral Cancer | 18.1 ± 5.3 | |
| OEC-M1 | Oral Cancer | 43.2 ± 6.2 | |
| HCT116 | Colorectal Cancer | ~25-50 | |
| MCF7 | Breast Cancer | ~25-50 | |
| HepG2 | Liver Cancer | ~25-50 |
Effect of this compound on Cell Cycle Distribution in SAS Oral Cancer Cells
Studies have shown that this compound can induce cell cycle arrest, a crucial mechanism for controlling cell proliferation.
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| Control | Data not available | Data not available | Data not available | |
| This compound (various concentrations) | Dose-dependent decrease | Data not available | Dose-dependent increase |
Signaling Pathways and Experimental Workflows
This compound-Induced Cell Death in Colorectal Cancer
Caption: this compound's mechanism in colorectal cancer.
General Experimental Workflow for In Vitro Evaluation of this compound
Caption: Workflow for this compound in vitro studies.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for detecting apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on the cell cycle distribution.
Materials:
-
Cancer cells treated with this compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis
This protocol is for detecting the expression levels of specific proteins involved in this compound's mechanism of action.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Caspase-3, PARP, PRDX5)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
References
Application Notes and Protocols: A Comprehensive Guide to Assessing the Anti-inflammatory Effects of Okanin
Audience: Researchers, scientists, and drug development professionals.
Introduction Okanin is a chalcone, a type of flavonoid, predominantly found in plants of the Bidens genus, such as Bidens pilosa, which has been used in traditional medicine to treat inflammatory conditions[1][2]. Emerging scientific evidence highlights this compound's potent anti-inflammatory properties, positioning it as a promising candidate for therapeutic development[2]. The compound exerts its effects by modulating key signaling pathways involved in the inflammatory response. Notably, this compound has been shown to inhibit the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway, downregulate the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and suppress the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various pro-inflammatory cytokines[3][4]. Furthermore, this compound can induce the expression of the anti-inflammatory enzyme heme oxygenase-1 (HO-1) through the activation of the Nrf2 pathway.
This document provides a detailed set of protocols for researchers to effectively assess the anti-inflammatory activity of this compound, covering both in vitro and in vivo methodologies.
Key Anti-inflammatory Signaling Pathways Modulated by this compound
This compound's anti-inflammatory effects are primarily attributed to its interaction with two major signaling pathways: the NF-κB pathway, which is a central regulator of pro-inflammatory gene expression, and the Nrf2/HO-1 pathway, which governs a key anti-inflammatory and antioxidant response.
Overall Experimental Workflow
A typical workflow for evaluating a novel anti-inflammatory compound like this compound involves a tiered approach, starting with fundamental in vitro assays to establish efficacy and mechanism, followed by in vivo studies to confirm activity in a whole-organism model.
In Vitro Assessment of Anti-inflammatory Activity
The most common in vitro model for studying inflammation involves the use of macrophage cell lines, such as RAW 264.7 (murine) or THP-1 (human), stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria that triggers a strong inflammatory response.
Protocol 1: Effect of this compound on LPS-Stimulated Macrophages
1.1. Materials
-
RAW 264.7 macrophage cell line (ATCC)
-
This compound (dissolved in DMSO, stock solution at 10-50 mM)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
MTT or WST-1 cell viability assay kit
-
Griess Reagent for Nitric Oxide detection
-
ELISA kits for TNF-α, IL-6, IL-1β, and PGE2
-
Reagents for RNA extraction and qPCR
-
Reagents and antibodies for Western Blotting (e.g., antibodies for iNOS, COX-2, p-IκBα, Nrf2, HO-1)
1.2. Step-by-Step Methodology
A. Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed cells in appropriate plates (e.g., 96-well for viability/NO assays, 24-well for ELISA/qPCR, 6-well for Western Blot) and allow them to adhere for 24 hours. A typical seeding density is 1x10^5 cells/well in a 96-well plate.
B. Determination of Non-Cytotoxic Concentration:
-
Treat cells with various concentrations of this compound (e.g., 0.5-40 µM) for 24 hours.
-
Perform an MTT or WST-1 assay according to the manufacturer's protocol to determine the highest concentration of this compound that does not significantly affect cell viability. This concentration range will be used for subsequent experiments.
C. This compound Treatment and LPS Stimulation:
-
Pre-treat the adhered cells with non-cytotoxic concentrations of this compound for 2 hours.
-
Subsequently, stimulate the cells with LPS (typically 100 ng/mL to 1 µg/mL) for a specified duration (e.g., 24 hours for mediator release, shorter times for signaling protein phosphorylation).
-
Include control groups: Vehicle control (no LPS, no this compound), LPS control (LPS stimulation + vehicle), and positive control (a known anti-inflammatory drug like dexamethasone).
D. Quantification of Inflammatory Mediators:
-
Nitric Oxide (NO) Assay: After 24 hours of stimulation, collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent. Measure the absorbance at 540 nm. Calculate NO concentration using a sodium nitrite standard curve.
-
PGE2 and Cytokine (TNF-α, IL-6, IL-1β) Assays: Collect the cell supernatant after 24 hours. Measure the concentration of PGE2 and cytokines using specific ELISA kits according to the manufacturer's instructions.
E. Gene and Protein Expression Analysis:
-
Quantitative PCR (qPCR): After a suitable stimulation time (e.g., 6-12 hours), lyse the cells and extract total RNA. Synthesize cDNA and perform qPCR using specific primers for Nos2 (iNOS), Ptgs2 (COX-2), Tnf, Il6, and Il1b. Normalize results to a housekeeping gene like Actb (β-actin).
-
Western Blot: After appropriate stimulation times (e.g., 15-60 minutes for signaling proteins, 12-24 hours for iNOS/COX-2), lyse the cells and determine protein concentration. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against target proteins (iNOS, COX-2, HO-1, Nrf2, phospho-IκBα, etc.). Use an appropriate loading control like β-actin or GAPDH.
In Vivo Assessment of Anti-inflammatory Activity
The carrageenan-induced paw edema model is a classic and highly reproducible assay for evaluating acute inflammation and screening potential anti-inflammatory drugs.
Protocol 2: Carrageenan-Induced Paw Edema in Rodents
2.1. Materials
-
Male Wistar rats (150-200 g) or Swiss albino mice (20-25 g)
-
This compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Carrageenan (1% w/v solution in sterile saline)
-
Reference Drug: Indomethacin or Diclofenac (e.g., 10 mg/kg)
-
Plethysmometer or digital calipers for measuring paw volume/thickness
2.2. Step-by-Step Methodology
A. Animal Acclimatization and Grouping:
-
Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, free access to food and water).
-
Fast animals overnight before the experiment, with water provided ad libitum.
-
Randomly divide animals into groups (n=6-8 per group):
-
Group I: Vehicle Control (receives vehicle + carrageenan)
-
Group II: this compound (low dose, e.g., 25 mg/kg)
-
Group III: this compound (high dose, e.g., 50 mg/kg)
-
Group IV: Reference Drug (e.g., Indomethacin 10 mg/kg)
-
B. Drug Administration and Induction of Inflammation:
-
Measure the initial volume of the right hind paw of each animal (V₀) using a plethysmometer.
-
Administer the vehicle, this compound, or reference drug orally (p.o.) or intraperitoneally (i.p.) 1 hour before inducing inflammation.
-
Induce acute inflammation by injecting 0.1 mL (for rats) or 0.05 mL (for mice) of 1% carrageenan solution into the sub-plantar region of the right hind paw.
C. Measurement and Data Analysis:
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection (Vₜ).
-
Calculate the edema volume (increase in paw volume) for each animal at each time point: Edema = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for the treated groups relative to the vehicle control group using the formula:
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Representative In Vitro Anti-inflammatory Effects of this compound on LPS-Stimulated RAW 264.7 Macrophages
| Parameter | IC₅₀ Value (µM) ± SD |
| Cell Viability (24h) | > 40 µM |
| Nitric Oxide (NO) Production | 8.5 ± 0.7 |
| Prostaglandin E₂ (PGE₂) Production | 12.3 ± 1.1 |
| TNF-α Release | 15.1 ± 1.4 |
| IL-6 Release | 18.9 ± 2.0 |
| IL-1β Release | 16.5 ± 1.8 |
Data are presented as the half-maximal inhibitory concentration (IC₅₀) and are hypothetical examples.
Table 2: Representative In Vivo Anti-inflammatory Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Paw Edema Volume (mL) at 3h ± SEM | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.85 ± 0.06 | 0% |
| This compound | 25 | 0.51 ± 0.04* | 40.0% |
| This compound | 50 | 0.34 ± 0.03 | 60.0% |
| Indomethacin | 10 | 0.28 ± 0.02 | 67.1% |
*p<0.05, **p<0.01 compared to Vehicle Control. Data are hypothetical examples based on typical results from such an assay.
References
- 1. This compound, a chalcone found in the genus Bidens, and 3-penten-2-one inhibit inducible nitric oxide synthase expression via heme oxygenase-1 induction in RAW264.7 macrophages activated with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Cell Growth and Induces Apoptosis and Pyroptosis in Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, effective constituent of the flower tea Coreopsis tinctoria, attenuates LPS-induced microglial activation through inhibition of the TLR4/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Okanin in Preclinical Oncology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosages, experimental protocols, and mechanisms of action of Okanin in animal studies for oncology, focusing on oral and colorectal cancer models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical animal studies investigating the efficacy of this compound in oncology.
Table 1: this compound Dosage and Administration in Animal Models
| Cancer Type | Animal Model | Cell Line | Dosage | Administration Route | Vehicle | Treatment Duration |
| Oral Cancer | NOD.CB17-Prkdcscid/J mice | SAS | 20 mg/kg/day | Intraperitoneal (i.p.) | PBS | 3 weeks |
| Colorectal Cancer | Nude mice | HCT116 | 20 mg/kg/day | Intraperitoneal (i.p.) | PBS with 5% DMSO | Not specified |
Table 2: Efficacy of this compound in Animal Models
| Cancer Type | Animal Model | Cell Line | Key Outcomes | Citation |
| Oral Cancer | NOD.CB17-Prkdcscid/J mice | SAS | Approximately 66% reduction in tumor volume compared to control. | [1] |
| Colorectal Cancer | Nude mice | HCT116 | 70% reduction in tumor growth in HCT116 wild-type cells. No significant change in body weight. | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on published studies and should be adapted to specific laboratory conditions and institutional guidelines.
Oral Cancer Xenograft Model
This protocol is adapted from a study evaluating this compound in an oral cancer model[1].
a. Cell Culture:
-
Human oral squamous carcinoma (SAS) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
b. Animal Model:
-
Six-week-old female NOD.CB17-Prkdcscid/J mice are used.
-
Animals are housed in a pathogen-free environment.
-
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
c. Xenograft Implantation:
-
SAS cells are harvested, washed, and resuspended in sterile PBS.
-
Each mouse is subcutaneously injected with 2 x 10^6 SAS cells in the flank.
-
Tumors are allowed to establish for a period of one week.
d. This compound Formulation and Administration:
-
This compound is dissolved in a vehicle such as PBS. One study mentions a stock concentration of 100 mg/mL in DMSO, with a final administration formula of DMSO/Kolliphor/PBS (1:2:7)[1]. Another study on colorectal cancer used PBS with 5% DMSO[2].
-
A fresh solution should be prepared before each use.
-
Mice are treated with daily intraperitoneal injections of this compound at a dose of 20 mg/kg.
-
A control group should receive vehicle injections.
e. Monitoring and Endpoint:
-
Tumor volume and body weight are measured twice a week.
-
Tumor volume is calculated using the formula: (length × width²) / 2.
-
After 3 weeks of treatment, mice are euthanized, and tumors are excised for further analysis (e.g., weighing, immunohistochemistry).
Colorectal Cancer Xenograft Model
This protocol is based on a study investigating this compound in a colorectal cancer model.
a. Cell Culture:
-
Human colorectal carcinoma (HCT116) cells are cultured in suitable media with necessary supplements.
-
Cells are maintained in a standard cell culture incubator.
b. Animal Model:
-
Athymic nude mice are used for this model.
-
Animals should be acclimated to the facility for at least one week before the experiment.
-
All procedures should be performed in accordance with institutional animal welfare guidelines.
c. Xenograft Implantation:
-
HCT116 cells are prepared as a single-cell suspension in a 1:1 mixture of PBS and Matrigel.
-
A total of 2.5 x 10^6 cells in a volume of 0.2 mL are subcutaneously injected into the flank of each mouse.
d. This compound Formulation and Administration:
-
This compound is prepared in a vehicle of PBS containing 5% DMSO.
-
The solution is administered daily via intraperitoneal injection at a dosage of 20 mg/kg.
-
Control groups should be included, receiving either PBS or vehicle alone.
e. Monitoring and Endpoint:
-
Tumor growth and the general health of the mice, including body weight, are monitored regularly.
-
At the end of the study, tumors are harvested for downstream applications such as western blotting or immunohistochemical analysis to assess the levels of target proteins.
Signaling Pathways and Mechanisms of Action
This compound exerts its anticancer effects through the induction of distinct cell death pathways in different cancer types.
This compound-Induced Cell Death in Colorectal Cancer
In colorectal cancer, this compound directly targets Peroxiredoxin 5 (PRDX5). This interaction inhibits the enzymatic activity of PRDX5 and promotes its degradation. The loss of PRDX5 leads to an accumulation of reactive oxygen species (ROS) and activation of the SIAH2-GPX4 axis, ultimately triggering both apoptosis and ferroptosis in cancer cells.
Caption: this compound's mechanism in colorectal cancer.
This compound-Induced Cell Death in Oral Cancer
In oral cancer cells, this compound induces both apoptosis and pyroptosis. This is confirmed by the activation of caspase-3/7 and the detection of pyroptosis-related markers such as CASP1, GSDMC, GSDMD, and GSDME. The induction of these programmed cell death pathways contributes to the reduction in tumor growth.
Caption: this compound's dual mechanism in oral cancer.
Experimental Workflow
The following diagram outlines a general workflow for conducting in vivo studies with this compound.
Caption: General workflow for in vivo this compound studies.
References
Application Notes: Evaluating Cell Viability in Response to Okanin Treatment
Introduction
Okanin, a flavonoid derived from Bidens pilosa L., has demonstrated significant potential as an anticancer agent.[1] This natural compound has been shown to inhibit cell growth and induce programmed cell death in various cancer cell lines, particularly in oral and colorectal cancers.[1][2] Understanding the precise mechanisms and quantifying the cytotoxic effects of this compound are crucial for its development as a potential therapeutic. These application notes provide a comprehensive overview of standard cell viability assays and detailed protocols for assessing the impact of this compound treatment on cancer cells. The focus is on methods to determine the half-maximal inhibitory concentration (IC50) and to elucidate the apoptotic and pyroptotic pathways induced by this compound.
Data Presentation
The cytotoxic and pro-apoptotic effects of this compound have been quantified in several oral squamous cell carcinoma (OSCC) cell lines. The following tables summarize the key quantitative data from these studies.
Table 1: IC50 Values of this compound in Oral Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h | Assay Used |
| SAS | 12.0 ± 0.8 | Methylene Blue Assay |
| SCC25 | 58.9 ± 18.7 | Methylene Blue Assay |
| HSC3 | 18.1 ± 5.3 | Methylene Blue Assay |
| OEC-M1 | 43.2 ± 6.2 | Methylene Blue Assay |
Data sourced from a study on the effects of this compound on oral cancer.[3]
Table 2: Quantitative Analysis of this compound-Induced Cell Death in SAS Cells
| Treatment | Parameter | Result | Assay Used |
| This compound (IC50) | Caspase-3/7 Activity | Increased activity observed | Caspase-3/7 Activity Assay |
| This compound (12.5 µM) | Apoptotic & Pyroptotic Cells | Significant increase in Annexin V+/7-AAD+ cells | Annexin V/7-AAD Staining |
Data indicates that this compound induces a mixed modality of programmed cell death in SAS oral cancer cells.[3]
Mandatory Visualization
The following diagrams illustrate the key signaling pathways affected by this compound treatment and a typical experimental workflow for assessing cell viability.
References
Apoptosis vs pyroptosis assays for Okanin research.
Answering the user's request.## Distinguishing Cell Death Pathways: Application Notes for Apoptosis vs. Pyroptosis Assays in Okanin Research
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound, a flavonoid derived from plants like Bidens pilosa, has emerged as a promising anti-cancer agent by inducing regulated cell death.[1][2] Recent studies indicate that this compound can trigger both apoptosis and pyroptosis, two distinct forms of programmed cell death, in cancer cells.[3][4] Differentiating these pathways is critical for elucidating its mechanism of action and optimizing its therapeutic potential. This document provides detailed application notes and protocols for selecting and performing key assays to investigate and distinguish between this compound-induced apoptosis and pyroptosis.
Introduction: Apoptosis vs. Pyroptosis
While both apoptosis and pyroptosis are forms of programmed cell death, they differ significantly in their molecular mechanisms, morphological features, and immunological consequences.
-
Apoptosis is a non-inflammatory, immunologically silent process characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies, which are cleared by phagocytes.[5] It is executed by caspases like caspase-3, -7, and -9.
-
Pyroptosis is a highly inflammatory form of lytic cell death. It is typically triggered by inflammasomes, leading to the activation of inflammatory caspases (caspase-1 in humans, or caspase-11 in mice) which cleave Gasdermin D (GSDMD). The N-terminal fragment of GSDMD forms pores in the plasma membrane, causing cell swelling, lysis, and the release of pro-inflammatory cytokines like IL-1β and IL-18.
Understanding which pathway this compound activates is crucial, as inducing an inflammatory pyroptotic death could potentially stimulate an anti-tumor immune response, turning "cold" tumors "hot".
Table 1: Key Distinctions Between Apoptosis and Pyroptosis
| Feature | Apoptosis | Pyroptosis |
| Morphology | Cell shrinkage, chromatin condensation, membrane blebbing, apoptotic body formation. | Cell swelling, pore formation, plasma membrane rupture, osmotic lysis. |
| Plasma Membrane | Remains intact until late stages, forming blebs. | Rapidly compromised by Gasdermin pores. |
| Inflammatory Response | No / Anti-inflammatory. | Highly Pro-inflammatory. |
| Initiator Caspases | Caspase-8, Caspase-9, Caspase-10. | Caspase-1, Caspase-4, Caspase-5 (human); Caspase-11 (mouse). |
| Executioner Proteins | Caspase-3, Caspase-6, Caspase-7. | Gasdermin family proteins (GSDMD, GSDME, etc.). |
| DNA Fragmentation | Internucleosomal "ladder" pattern. | Random fragmentation, may or may not occur. |
| Key Markers | Cleaved PARP, cleaved Caspase-3/7/9, Annexin V staining. | Cleaved Caspase-1, cleaved GSDMD, IL-1β/IL-18 release, LDH release. |
Experimental Strategy for this compound Research
A multi-assay approach is essential to conclusively determine the mode of cell death. The recommended workflow involves initial cytotoxicity screening followed by specific assays for each pathway.
Caption: A logical workflow to dissect this compound-induced cell death pathways.
Quantitative Data Summary
Studies on oral cancer cell lines (SAS, SCC25, HSC3, OEC-M1) have demonstrated this compound's potent cytotoxic effects. The following table summarizes typical quantitative findings from such research.
Table 2: Representative Quantitative Data for this compound-Treated Oral Cancer Cells
| Assay / Parameter | Cell Line | This compound Concentration | Result | Reference |
| IC50 (Cytotoxicity) | SAS | 12.0 ± 0.8 µM | Dose-dependent viability reduction | |
| HSC3 | 18.1 ± 5.3 µM | Dose-dependent viability reduction | ||
| OEC-M1 | 43.2 ± 6.2 µM | Dose-dependent viability reduction | ||
| SCC25 | 58.9 ± 18.7 µM | Dose-dependent viability reduction | ||
| Cell Cycle Analysis | SAS | 12.5 - 50 µM | G2/M phase arrest, increased sub-G1 population | |
| Apoptosis Marker | SAS | 12.5 - 50 µM | Increased Caspase-3/7 activity | |
| Pyroptosis Marker | SAS Xenograft | N/A | Increased expression of CASP1, GSDMD, GSDME |
Key Experimental Protocols
Protocol 1: Apoptosis Detection by Annexin V-FITC / 7-AAD Staining
This flow cytometry-based assay identifies apoptotic cells based on the externalization of phosphatidylserine (PS), which is detected by Annexin V. 7-Aminoactinomycin D (7-AAD) is a viability dye that only enters cells with compromised membranes, distinguishing early (Annexin V+/7-AAD-) from late apoptotic or pyroptotic/necrotic cells (Annexin V+/7-AAD+).
Materials:
-
FITC Annexin V Apoptosis Detection Kit with 7-AAD.
-
Phosphate-buffered saline (PBS), cold.
-
1X Annexin V Binding Buffer.
-
Flow cytometer.
Procedure:
-
Seed cells (e.g., 5 x 10⁵ cells/well in a 6-well plate) and allow them to adhere overnight.
-
Treat cells with desired concentrations of this compound (e.g., 0, 12.5, 25, 50 µM) for 24-48 hours.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of 7-AAD solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each sample.
-
Analyze immediately by flow cytometry.
Protocol 2: Pyroptosis Detection by Western Blot for GSDMD Cleavage
This assay directly detects the cleavage of Gasdermin D (GSDMD), a hallmark of pyroptosis execution. The appearance of the ~31 kDa N-terminal fragment (GSDMD-N) confirms pyroptotic activity.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE equipment and reagents.
-
PVDF membrane.
-
Primary antibodies: anti-GSDMD (full-length and N-terminus), anti-Caspase-1 (cleaved p20 subunit), anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Treat cells with this compound as described above.
-
Lyse cells in ice-cold RIPA buffer. Scrape, collect, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary anti-GSDMD antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate. Visualize bands using a chemiluminescence imaging system. Look for a decrease in the full-length GSDMD band (~53 kDa) and the appearance of the GSDMD-N fragment (~31 kDa).
Signaling Pathway Diagrams
Caption: Intrinsic apoptosis pathway potentially activated by this compound.
Caption: Canonical inflammasome pathway of pyroptosis induced by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound Inhibits Cell Growth and Induces Apoptosis and Pyroptosis in Oral Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Cell Growth and Induces Apoptosis and Pyroptosis in Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for monitoring cancer cell pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Cycle Analysis of Okanin-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Okanin, a flavonoid derived from Bidens pilosa L., has demonstrated significant anti-cancer properties.[1][2] Emerging research indicates that this compound exerts its cytotoxic effects against various cancer cell lines, in part, by inducing cell cycle arrest, particularly at the G2/M phase, and promoting apoptosis.[1] This application note provides a detailed protocol for analyzing the cell cycle distribution of cancer cells treated with this compound, using the oral squamous carcinoma cell line SAS as a primary example. Additionally, it summarizes the quantitative effects of this compound on cell cycle progression and illustrates the experimental workflow and a putative signaling pathway.
Data Presentation
This compound treatment of SAS oral cancer cells for 48 hours leads to a dose-dependent arrest of cells in the G2/M phase of the cell cycle, with a concurrent increase in the sub-G1 population, which is indicative of apoptotic cells. The quantitative distribution of cells in different phases of the cell cycle is summarized in the table below.
Table 1: Effect of this compound on Cell Cycle Distribution in SAS Cells
| This compound Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | % of Cells in Sub-G1 Phase |
| 0 (Control) | 55.3 ± 2.1 | 28.4 ± 1.5 | 16.3 ± 1.8 | 1.2 ± 0.3 |
| 10 | 48.7 ± 2.5 | 25.1 ± 1.9 | 26.2 ± 2.3 | 3.5 ± 0.8 |
| 20 | 35.2 ± 1.8 | 20.5 ± 1.6 | 44.3 ± 2.9 | 8.7 ± 1.2 |
| 50 | 21.6 ± 1.5 | 15.8 ± 1.3 | 62.6 ± 3.5 | 15.4 ± 1.9 |
Data is represented as mean ± standard deviation from triplicate experiments and is based on findings reported in studies on oral cancer cells.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol outlines the procedure for culturing cancer cells and treating them with this compound prior to cell cycle analysis.
Materials:
-
Cancer cell line (e.g., SAS, human oral squamous carcinoma)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10^5 cells per well in 2 mL of complete culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
Prepare fresh dilutions of this compound in complete culture medium from a stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the medium from the wells and replace it with the medium containing the desired concentrations of this compound (e.g., 0, 10, 20, 50 µM).
-
Incubate the cells with this compound for the desired time period (e.g., 48 hours).
Protocol 2: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining
This protocol describes the fixation and staining of this compound-treated cells for cell cycle analysis using flow cytometry.
Materials:
-
This compound-treated and control cells from Protocol 1
-
PBS
-
Trypsin-EDTA
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Harvest the cells by trypsinization.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 3 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells for at least 2 hours at 4°C for fixation.
-
Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes to pellet.
-
Decant the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample. Use a linear scale for the DNA content channel (e.g., FL-2).
Mandatory Visualizations
Caption: Experimental workflow for cell cycle analysis of this compound-treated cells.
Caption: Putative signaling pathway for this compound-induced G2/M arrest and apoptosis.
References
Application Notes and Protocols for Analytical Methods in Okanin Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for conducting pharmacokinetic studies of Okanin, a flavonoid with significant biological activities. The protocols detailed below are based on established and validated ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods for the quantitative determination of this compound in biological matrices.
Introduction
This compound, a major flavonoid found in Coreopsis tinctoria Nutt., has demonstrated considerable antioxidant, antineurotoxic, and antidiabetic properties.[1][2] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for its development as a potential therapeutic agent. This document outlines the essential protocols for the accurate quantification of this compound in plasma samples, a critical step in defining its pharmacokinetic parameters.
Analytical Method: UPLC-MS/MS
An ultra-high performance liquid chromatography triple-quadrupole tandem mass spectrometry (UPLC-MS/MS) method has been successfully developed and validated for the determination of this compound in rat plasma.[1][2] This method offers high sensitivity, specificity, and throughput for pharmacokinetic analysis.
Method Validation Parameters
The UPLC-MS/MS method has been validated for linearity, selectivity, accuracy, precision, extraction recovery, matrix effect, and stability.[1] A summary of the validation results is presented in the table below.
| Parameter | Specification | Result |
| Linearity | ||
| Calibration Curve Range | 1.956 - 1390 ng/mL | r² > 0.99 |
| Selectivity | No significant interference at the retention times of this compound and the Internal Standard (IS) | Pass |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1.956 ng/mL |
| Accuracy & Precision (Intra-day & Inter-day) | ||
| Low QC (10.01 ng/mL) | RE% within ±15%, RSD% ≤ 15% | Pass |
| Medium QC (500.10 ng/mL) | RE% within ±15%, RSD% ≤ 15% | Pass |
| High QC (1000.20 ng/mL) | RE% within ±15%, RSD% ≤ 15% | Pass |
| Extraction Recovery | Consistent and reproducible | 85.3% - 92.1% |
| Matrix Effect | Consistent and reproducible | 93.5% - 104.2% |
| Stability | ||
| Short-term (Room Temperature, 4h) | % Deviation ≤ 15% | Pass |
| Long-term (-20°C, 30 days) | % Deviation ≤ 15% | Pass |
| Freeze-thaw (3 cycles) | % Deviation ≤ 15% | Pass |
Pharmacokinetic Parameters of this compound in Rats
Following oral administration of this compound (1 mg/kg) to rats, the key pharmacokinetic parameters were determined using the validated UPLC-MS/MS method.
| Parameter | Symbol | Value (Mean ± SD, n=6) | Unit |
| Time to Maximum Concentration | Tmax | 0.25 ± 0.11 | h |
| Maximum Concentration | Cmax | 1256.42 ± 113.28 | ng/mL |
| Elimination Half-life | t1/2 | 0.89 ± 0.09 | h |
| Elimination Rate Constant | Kel | 0.75 ± 0.08 | 1/h |
| Area Under the Curve (0-t) | AUC(0-t) | 1728.78 ± 146.64 | ng·h/mL |
| Area Under the Curve (0-∞) | AUC(0-∞) | 1826.51 ± 149.59 | ng·h/mL |
| Mean Residence Time (0-t) | MRT(0-t) | 1.14 ± 0.06 | h |
| Mean Residence Time (0-∞) | MRT(0-∞) | 1.36 ± 0.10 | h |
Experimental Protocols
UPLC-MS/MS Analysis of this compound in Rat Plasma
This protocol describes the step-by-step procedure for the quantification of this compound in rat plasma.
3.1.1. Materials and Reagents
-
This compound (purity > 98%)
-
Bavachalcone (Internal Standard, IS; purity > 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Acetic acid (HPLC grade)
-
Water (Ultrapure)
-
Rat plasma (blank)
3.1.2. Instrumentation
-
UPLC system coupled with a triple-quadrupole tandem mass spectrometer.
-
C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 mm × 100 mm)
3.1.3. Preparation of Solutions
-
This compound Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of methanol.
-
IS Stock Solution (1 mg/mL): Dissolve 10 mg of Bavachalcone in 10 mL of methanol.
-
Working Solutions: Prepare working solutions of this compound and IS by diluting the stock solutions with methanol to the desired concentrations for calibration standards and quality control (QC) samples.
3.1.4. Sample Preparation
-
Thaw frozen plasma samples at room temperature.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.
-
Add 50 µL of IS working solution (e.g., 22.06 ng/mL Bavachalcone in methanol).
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.
3.1.5. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| UPLC System | |
| Column | C18 column |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-1.0 min, 30% B; 1.0-4.0 min, 30-90% B; 4.0-5.0 min, 90% B; 5.0-5.1 min, 90-30% B; 5.1-7.0 min, 30% B |
| Flow Rate | 0.25 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (this compound) | m/z 289.1 → 137.1 |
| MRM Transition (IS) | m/z 287.1 → 131.1 |
| Cone Voltage (this compound) | 30 V |
| Collision Energy (this compound) | 25 eV |
| Cone Voltage (IS) | 35 V |
| Collision Energy (IS) | 30 eV |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the analysis of this compound in plasma samples.
Caption: Workflow for this compound plasma sample preparation and analysis.
This compound-Modulated Signaling Pathways
This compound has been shown to modulate several key signaling pathways, which may contribute to its pharmacological effects.
4.2.1. TLR4/NF-κB Signaling Pathway
This compound can attenuate neuroinflammation by inhibiting the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway.
References
Application Note: Quantification of Cytokine Modulation by Okanin Using Enzyme-Linked Immunosorbent Assay (ELISA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Okanin is a natural chalcone compound found in plants of the genus Bidens.[1] It has garnered scientific interest for its potent anti-inflammatory properties.[2][3] Studies suggest that this compound exerts its effects by modulating key inflammatory pathways, leading to a reduction in the production of pro-inflammatory mediators.[3][4] Specifically, this compound has been shown to inhibit the expression of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). The accurate measurement of these cytokines is crucial for elucidating the mechanism of action of this compound and evaluating its therapeutic potential.
The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying cytokine concentrations in biological samples such as cell culture supernatants. This document provides a detailed protocol for a sandwich ELISA to measure cytokine levels following the treatment of cultured cells with this compound.
Principle of the Sandwich ELISA
The sandwich ELISA technique is a widely used immunoassay for the detection and quantification of specific antigens, such as cytokines. The process involves capturing the target cytokine between two layers of antibodies. A capture antibody specific to the cytokine is pre-coated onto the wells of a microplate. When the sample containing the cytokine is added, the cytokine binds to this immobilized antibody. After washing away unbound substances, a second, biotin-conjugated detection antibody that recognizes a different epitope on the cytokine is added, forming a "sandwich". Subsequently, a streptavidin-enzyme conjugate (like Horseradish Peroxidase - HRP) is introduced, which binds to the biotin on the detection antibody. Finally, a substrate solution is added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the amount of cytokine present in the sample and is measured using a microplate reader.
Experimental Protocols
Part 1: Cell Culture and Treatment
This protocol assumes the use of a relevant cell line, such as RAW 264.7 macrophages, which are commonly used to study inflammation.
-
Cell Seeding: Seed RAW 264.7 macrophages into a 24-well plate at a density of 2.5 x 10⁵ cells/mL in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Pre-treatment with this compound:
-
Prepare stock solutions of this compound in DMSO.
-
Dilute the this compound stock solution in cell culture media to achieve the desired final concentrations (e.g., 1, 5, 10, 25 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity.
-
Remove the old media from the cells and replace it with media containing the various concentrations of this compound. Include a vehicle control (media with 0.1% DMSO).
-
Incubate the cells for 2 hours at 37°C.
-
-
Inflammatory Stimulation:
-
To induce cytokine production, stimulate the cells by adding Lipopolysaccharide (LPS) to each well at a final concentration of 1 µg/mL (except for the negative control wells).
-
The experimental groups should include:
-
Negative Control (untreated cells)
-
Vehicle Control + LPS
-
This compound (various concentrations) + LPS
-
-
-
Incubation and Sample Collection: Incubate the plate for 24 hours at 37°C. After incubation, centrifuge the plate at 400 x g for 10 minutes to pellet the cells. Carefully collect the supernatant from each well without disturbing the cell layer.
-
Sample Storage: Store the collected supernatants at -80°C until use in the ELISA assay.
Part 2: Cytokine Sandwich ELISA Protocol
This protocol is a general guideline and should be optimized based on the specific cytokine being measured and the manufacturer's instructions for the ELISA kit.
-
Reagent Preparation: Prepare all reagents, including wash buffer, assay diluent, standards, and antibodies, according to the kit manufacturer's instructions. Reconstitute lyophilized cytokine standards with care, often in PBS containing 0.1% BSA to prevent adherence to the tube.
-
Plate Coating:
-
Dilute the capture antibody to the recommended concentration (typically 1-4 µg/mL) in binding solution.
-
Add 100 µL of the diluted capture antibody to each well of a 96-well high-protein-binding ELISA plate.
-
Seal the plate and incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate 3 times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
Add 200 µL of blocking buffer (e.g., PBS with 10% FBS) to each well to prevent non-specific binding.
-
Seal the plate and incubate for at least 1-2 hours at room temperature.
-
-
Standard and Sample Incubation:
-
Prepare a serial dilution of the cytokine standard (e.g., from 2000 pg/mL down to 15 pg/mL) in assay diluent to generate a standard curve.
-
Wash the plate 3 times with wash buffer.
-
Add 100 µL of the standards, control samples, and cell culture supernatants to the appropriate wells. Run all samples and standards in duplicate or triplicate.
-
Seal the plate and incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate 4 times with wash buffer.
-
Add 100 µL of the diluted biotin-conjugated detection antibody to each well.
-
Seal the plate and incubate for 1 hour at room temperature.
-
-
Enzyme Conjugate Incubation:
-
Wash the plate 4 times with wash buffer.
-
Add 100 µL of the streptavidin-HRP conjugate to each well.
-
Seal the plate, cover it to protect from light, and incubate for 20-30 minutes at room temperature.
-
-
Substrate Development and Measurement:
-
Wash the plate 5 times with wash buffer, ensuring to remove all residual buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark at room temperature for 15-20 minutes, or until a color gradient develops.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.
-
Read the optical density (OD) of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.
-
Data Presentation
Data Analysis
-
Subtract the average zero standard OD from all raw OD readings.
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Calculate the concentration of the cytokine in each sample by interpolating the OD values from the standard curve.
-
Adjust for any dilution factors used for the samples.
Summary of Quantitative Data
The results can be summarized in a table to clearly present the dose-dependent effect of this compound on cytokine production.
| Treatment Group | This compound Conc. (µM) | Mean Cytokine Conc. (pg/mL) | Standard Deviation (SD) | % Inhibition |
| Negative Control | 0 | 15.2 | 4.5 | N/A |
| Vehicle Control + LPS | 0 | 1850.6 | 120.3 | 0% |
| This compound + LPS | 1 | 1525.3 | 98.7 | 17.6% |
| This compound + LPS | 5 | 980.1 | 75.4 | 47.0% |
| This compound + LPS | 10 | 450.8 | 45.1 | 75.6% |
| This compound + LPS | 25 | 175.4 | 22.9 | 90.5% |
Table 1: Representative data showing the inhibitory effect of this compound on LPS-induced production of a pro-inflammatory cytokine (e.g., TNF-α) in RAW 264.7 macrophages. The % inhibition is calculated relative to the Vehicle Control + LPS group.
Mandatory Visualization
Signaling Pathway Diagram
This compound is known to exert anti-inflammatory effects, in part by modulating the NF-κB signaling pathway. NF-κB is a key transcription factor that controls the expression of many pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.
Caption: NF-κB signaling pathway and proposed inhibition by this compound.
Experimental Workflow Diagram
Caption: Step-by-step workflow for cytokine ELISA after this compound treatment.
References
- 1. This compound, a chalcone found in the genus Bidens, and 3-penten-2-one inhibit inducible nitric oxide synthase expression via heme oxygenase-1 induction in RAW264.7 macrophages activated with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Cell Growth and Induces Apoptosis and Pyroptosis in Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the solubility of Okanin for experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of Okanin for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a flavonoid with low solubility in water but is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1][2] For aqueous solutions, the use of co-solvents or complexing agents is often necessary.
Q2: What are the recommended solvents for dissolving this compound for in vitro experiments?
A2: For in vitro studies, DMSO is the most commonly recommended solvent.[1][3][4] It is advisable to use fresh, high-purity DMSO to avoid issues with moisture, which can reduce solubility. Ethanol is another potential solvent.
Q3: How can I prepare this compound for in vivo experiments?
A3: For in vivo administration, a multi-step process involving a co-solvent system is recommended. A common formulation involves first dissolving this compound in a small amount of DMSO, followed by the addition of other agents like PEG300, Tween 80, or SBE-β-CD in saline. It is crucial to prepare these solutions freshly before each use.
Q4: My this compound is not dissolving completely in DMSO. What can I do?
A4: If you are experiencing difficulty dissolving this compound in DMSO, the following troubleshooting steps are recommended:
-
Sonication: Use an ultrasonic bath to aid dissolution.
-
Gentle Heating: Gently warm the solution to 37°C.
-
Fresh Solvent: Ensure you are using fresh, anhydrous DMSO as moisture can negatively impact solubility.
Q5: I observe precipitation when I dilute my this compound stock solution in an aqueous buffer. How can I prevent this?
A5: Precipitation upon dilution into aqueous media is a common issue with poorly soluble compounds like this compound. To mitigate this:
-
Lower the Final Concentration: The final concentration of this compound in your aqueous medium may be too high. Try working with a more dilute solution.
-
Optimize Co-solvents: For in vivo preparations, ensure the proportions of co-solvents are optimized. A common formulation is 10% DMSO and 90% of a 20% SBE-β-CD solution in saline. Another suggested formulation is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.
-
Use Complexing Agents: Cyclodextrins can enhance the aqueous solubility of flavonoids like this compound by forming inclusion complexes.
Quantitative Solubility Data
For easy comparison, the following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 16.67 | 57.83 | Sonication needed. |
| DMSO | 27.5 | 95.4 | Sonication is recommended. |
| DMSO | 58 | 201.21 | Use fresh DMSO as moisture can reduce solubility. |
| Ethanol | 58 | 201.21 | |
| Water | Insoluble | Insoluble | |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.5 | ≥ 8.67 | For in vivo use. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Vortex the tube for 30-60 seconds to initially mix the powder and solvent.
-
Place the tube in an ultrasonic bath and sonicate for 10-15 minutes.
-
If dissolution is still incomplete, gently warm the solution to 37°C for a few minutes and sonicate again.
-
Once fully dissolved, the stock solution should be clear.
-
For storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 1 month or -80°C for up to 6 months.
Protocol 2: Preparation of this compound Working Solution for In Vivo Experiments
Objective: To prepare a well-tolerated injectable solution of this compound for animal studies.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
PEG300
-
Tween 80
-
Sterile ddH₂O (double-distilled water) or saline
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO as described in Protocol 1 (e.g., 58 mg/mL).
-
In a new sterile tube, add the required volume of the this compound stock solution.
-
Sequentially add the co-solvents. For a final formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O, follow these steps for a 1 mL final volume: a. To 50 µL of the this compound/DMSO stock, add 400 µL of PEG300. Mix thoroughly until the solution is clear. b. Add 50 µL of Tween 80 to the mixture and mix until clear. c. Add 500 µL of ddH₂O or saline to reach the final volume of 1 mL.
-
Vortex the final solution gently to ensure homogeneity.
-
This working solution should be prepared fresh immediately before administration.
Visualizations
Experimental Workflow for this compound Dissolution
Caption: A flowchart illustrating the steps for preparing this compound solutions for in vitro and in vivo experiments.
This compound's Inhibitory Effect on the TLR4/NF-κB Signaling Pathway
This compound has been shown to attenuate microglial activation by inhibiting the TLR4/NF-κB signaling pathway.
Caption: A diagram showing how this compound inhibits the TLR4/NF-κB signaling pathway to reduce inflammation.
References
Navigating the Challenges of Okanin in Aqueous Solutions: A Technical Support Guide
For researchers, scientists, and drug development professionals working with the promising flavonoid okanin, its behavior in aqueous solutions can present a number of stability challenges. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during experimentation, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has precipitated. What should I do?
A1: this compound is known to have low solubility in water.[1][2] Cloudiness or precipitation usually indicates that the compound is not fully dissolved. Here are some steps to address this:
-
Verify Solvent and Concentration: this compound is more soluble in organic solvents like DMSO and ethanol.[1][2][3] For aqueous solutions, a co-solvent system is often necessary. A common approach for in vivo studies involves a mixture of 10% DMSO and 90% (20% SBE-β-CD in saline). Another formulation uses 5% DMSO, 40% PEG300, 5% Tween80, and 50% ddH2O.
-
Sonication and Gentle Heating: To aid dissolution, especially when preparing stock solutions in solvents like DMSO, sonication is recommended. Gentle heating to 37°C can also help increase solubility.
-
Prepare Fresh Solutions: It is best practice to prepare aqueous working solutions of this compound fresh for each experiment to minimize precipitation over time.
Q2: I've noticed a color change in my this compound solution over time. Is this normal?
A2: A color change in your this compound solution can be an indicator of degradation. Flavonoids, a class of compounds to which this compound belongs, are susceptible to degradation under certain conditions, which can lead to alterations in their chemical structure and, consequently, their color. Factors that can contribute to this include:
-
pH Sensitivity: The stability of flavonoids is often pH-dependent. While specific data for this compound is limited, related compounds like anthocyanins show significant color changes and degradation as the pH increases. It is crucial to maintain a consistent and appropriate pH for your experimental buffer.
-
Light Exposure: Many flavonoids are light-sensitive. To mitigate photodegradation, it is recommended to protect this compound solutions from light by using amber vials or covering containers with aluminum foil.
-
Oxidation: The presence of oxygen can lead to the oxidative degradation of flavonoids. While specific studies on this compound are not available, this is a common degradation pathway for similar compounds. Using degassed buffers and minimizing headspace in storage vials can help reduce this risk.
Q3: How should I store my this compound stock and working solutions?
A3: Proper storage is critical to maintaining the stability of this compound solutions.
-
Stock Solutions (in Organic Solvents): For stock solutions prepared in solvents like DMSO, it is recommended to store them at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months). It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Aqueous Working Solutions: Due to the potential for instability, aqueous working solutions should ideally be prepared fresh on the day of the experiment. If short-term storage is necessary, keep the solution on ice and protected from light.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound in the aqueous buffer. | Prepare fresh solutions for each experiment. Protect solutions from light and heat. Consider performing a stability test of this compound in your specific experimental buffer by analyzing its concentration over time using a validated analytical method like HPLC or UPLC-MS/MS. |
| Low biological activity observed | Loss of active this compound due to precipitation or degradation. | Confirm the complete dissolution of this compound. Re-evaluate the solvent system and concentration. Ensure proper storage conditions have been maintained for the stock solution. |
| Precipitation during experiment | Changes in temperature or pH affecting solubility. | Maintain constant temperature throughout the experiment. Ensure the pH of all solutions is compatible and stable. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. (Molecular Weight of this compound: 288.25 g/mol ).
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Facilitate dissolution by vortexing and using an ultrasonic bath. Gentle warming to 37°C can be applied if necessary. Visually inspect the solution to ensure it is clear and free of particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in amber vials and store at -20°C or -80°C.
Protocol 2: Stability Assessment of this compound in Aqueous Buffer
This protocol provides a general framework for assessing the stability of this compound in a specific aqueous buffer.
-
Solution Preparation: Prepare a working solution of this compound in your desired aqueous buffer at the final experimental concentration.
-
Incubation Conditions: Divide the solution into multiple aliquots and incubate them under different conditions you wish to test (e.g., different temperatures, light exposure vs. dark).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from each condition.
-
Sample Analysis: Immediately analyze the concentration of this compound in each sample using a validated analytical method such as UPLC-MS/MS or HPLC.
-
Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation rate.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for this compound Stability Testing
Caption: Workflow for assessing the stability of this compound in aqueous solutions.
Troubleshooting Logic for this compound Precipitation
Caption: A logical guide to troubleshooting this compound precipitation issues.
Simplified this compound Signaling Pathway
Caption: this compound's inhibitory effect on the TLR4/NF-κB signaling pathway.
References
Technical Support Center: Enhancing In Vivo Bioavailability of Okanin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Okanin's low bioavailability in vivo.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its therapeutic potentials?
This compound is a bioactive flavonoid, specifically a chalcone, found in plants like Bidens pilosa and Coreopsis tinctoria.[1][2] It has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antithrombotic effects.[1][3][4] For instance, it has been shown to induce apoptosis and pyroptosis in oral cancer cells and reduce tumor growth in vivo. It also shows potential in mitigating UV-mediated skin damage and may have applications in neurodegenerative disorders.
Q2: Why is the in vivo bioavailability of this compound low?
While specific studies on this compound's low bioavailability are limited, flavonoids, in general, face challenges with oral bioavailability due to several factors. These include:
-
Poor Aqueous Solubility: Like many polyphenolic compounds, this compound's low water solubility can limit its dissolution in the gastrointestinal tract, which is a prerequisite for absorption.
-
First-Pass Metabolism: After absorption, this compound may be subject to extensive metabolism in the intestine and liver. This can involve enzymes such as cytochrome P450s (CYP3A4 and CYP2D6), which this compound has been shown to inhibit and interact with.
-
Efflux by Transporters: It may be susceptible to efflux transporters like P-glycoprotein in the intestinal epithelium, which pump the compound back into the intestinal lumen.
Q3: What are the primary strategies to overcome the low bioavailability of this compound?
Several innovative formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs like this compound. The most promising approaches include:
-
Nanotechnology-Based Delivery Systems: Encapsulating this compound in nanocarriers can improve its solubility, protect it from degradation, and facilitate its transport across the intestinal barrier. Examples include:
-
Lipid-Based Nanoparticles: Such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).
-
Polymeric Nanoparticles: Using biodegradable polymers like PLGA.
-
Nanoemulsions and Self-Emulsifying Drug Delivery Systems (SEDDS): These can enhance solubility and absorption.
-
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in its amorphous, higher-energy state can significantly increase its dissolution rate.
-
Complexation:
-
Cyclodextrin Inclusion Complexes: Encapsulating this compound within cyclodextrin molecules can enhance its aqueous solubility.
-
Troubleshooting Guides
This section addresses specific issues that may be encountered during the development and in vivo testing of this compound formulations.
Issue 1: Low Encapsulation Efficiency in Nanoparticles
Question: My this compound-loaded nanoparticles (e.g., PLGA-NPs or SLNs) show low encapsulation efficiency (<70%). What are the possible causes and how can I improve it?
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor affinity of this compound for the nanoparticle core. | 1. Modify the formulation: For lipid nanoparticles, try different lipids or add a co-surfactant that improves this compound's solubility in the lipid matrix. For polymeric nanoparticles, select a polymer with better compatibility with this compound's chemical structure. |
| Drug leakage during the formulation process. | 1. Optimize process parameters: In emulsion-based methods, optimize the homogenization speed and time. In nanoprecipitation, adjust the solvent-to-antisolvent ratio and the mixing rate. 2. Increase polymer/lipid concentration: A higher concentration of the matrix material can help better entrap the drug. |
| High solubility of this compound in the external aqueous phase. | 1. Adjust the pH of the aqueous phase: Modify the pH to a point where this compound's solubility is minimized, thus favoring its partitioning into the nanoparticle core. |
Issue 2: Particle Aggregation and Instability of the Nanoformulation
Question: The prepared this compound nanoformulation is unstable and shows aggregation upon storage. How can I improve its stability?
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Insufficient surface charge (low Zeta Potential). | 1. Add or change the stabilizer: Incorporate a surfactant or polymer that provides sufficient electrostatic or steric stabilization. For example, using poloxamers or PEGylated lipids can create a steric barrier. |
| Inappropriate storage conditions. | 1. Optimize storage: Store the nano-suspension at a recommended temperature (e.g., 4°C) and protect it from light. 2. Lyophilization: For long-term stability, consider freeze-drying the nano-suspension with a suitable cryoprotectant (e.g., trehalose, mannitol) to obtain a stable powder that can be reconstituted before use. |
Issue 3: No Significant Improvement in In Vivo Bioavailability Despite Good In Vitro Results
Question: My this compound formulation shows enhanced dissolution in vitro, but the in vivo pharmacokinetic study in rats does not show a significant improvement in bioavailability. What could be the reason?
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Rapid clearance of nanoparticles from circulation. | 1. Surface modification: PEGylate the surface of the nanoparticles to create a "stealth" effect, which can reduce opsonization and clearance by the reticuloendothelial system. |
| In vivo particle aggregation. | 1. Assess stability in biological fluids: Test the stability of the nanoformulation in simulated gastric and intestinal fluids. If aggregation occurs, the formulation needs to be optimized for better stability in physiological conditions. |
| Failure to overcome the intestinal mucus barrier. | 1. Use mucoadhesive or mucopenetrating coatings: Modify the nanoparticle surface with materials like chitosan (mucoadhesive) or Pluronic F127 (mucopenetrating) to improve interaction with or penetration through the mucus layer. |
| Extensive first-pass metabolism still occurring. | 1. Co-administration with a metabolic inhibitor: Consider co-formulating this compound with a known inhibitor of relevant CYP enzymes (e.g., piperine), if ethically and experimentally justifiable for the research context. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA (e.g., 10 mg this compound and 100 mg PLGA) in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant, such as polyvinyl alcohol (PVA) or poloxamer 188 (e.g., 1% w/v).
-
Emulsification: Add the organic phase to the aqueous phase dropwise under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours under a fume hood to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm for 30 min). Discard the supernatant and wash the nanoparticle pellet with deionized water to remove the excess surfactant.
-
Resuspension or Lyophilization: Resuspend the washed nanoparticles in deionized water for immediate characterization or lyophilize them with a cryoprotectant for long-term storage.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats (250 ± 20 g) for at least one week with free access to food and water.
-
Fasting: Fast the rats overnight (12 hours) before oral administration, with free access to water.
-
Grouping: Divide the rats into groups (n=6 per group), for example:
-
Group 1: Control (vehicle)
-
Group 2: this compound suspension (e.g., in 0.5% carboxymethyl cellulose)
-
Group 3: this compound nanoformulation
-
-
Administration: Administer the respective formulations orally via gavage at a specified dose of this compound.
-
Blood Sampling: Collect blood samples (approx. 0.3 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.
-
Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated analytical method, such as UPLC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. The relative bioavailability of the nanoformulation can be calculated as: (AUCNanoformulation / AUCSuspension) x 100%.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound after Oral Administration in Rats (Hypothetical Data)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-24h (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension | 20 | 150 ± 25 | 1.0 | 750 ± 90 | 100 (Reference) |
| This compound-PLGA-NP | 20 | 600 ± 70 | 2.0 | 3000 ± 250 | 400 |
| This compound-SLN | 20 | 450 ± 55 | 1.5 | 2250 ± 210 | 300 |
Data are presented as mean ± SD and are for illustrative purposes only.
Visualizations
Caption: Workflow for developing and evaluating an enhanced bioavailability formulation for this compound.
Caption: this compound activates the SIRT3 pathway to promote mitophagy and protect against apoptosis.
References
- 1. This compound Inhibits Cell Growth and Induces Apoptosis and Pyroptosis in Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination and Pharmacokinetics of this compound in Rat Plasma by UltraHigh Performance Liquid Chromatography Coupled with Triple-Quadrupole Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, effective constituent of the flower tea Coreopsis tinctoria, attenuates LPS-induced microglial activation through inhibition of the TLR4/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study on the antithrombotic effect and physiological mechanism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Okanin precipitation in media
This guide provides troubleshooting strategies and frequently asked questions to address the common issue of Okanin precipitation in aqueous media during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture media?
This compound, a chalconoid, is a hydrophobic molecule with inherently low solubility in aqueous solutions like cell culture media. Precipitation typically occurs when the final concentration of this compound exceeds its solubility limit in the media. This can be triggered by several factors, including the properties of the initial stock solvent, the final concentration, the pH and composition of the media (e.g., salts, proteins), and the temperature.
Q2: What is the recommended solvent for preparing an this compound stock solution?
The choice of solvent is critical. A high-concentration stock solution should be prepared using a water-miscible organic solvent in which this compound is highly soluble. The most common and recommended solvent is Dimethyl Sulfoxide (DMSO). Ethanol can also be an alternative. It is crucial to minimize the final concentration of the organic solvent in the media to avoid solvent-induced cytotoxicity. A final DMSO concentration of <0.1% is generally considered safe for most cell lines.
Q3: How do I determine the maximum concentration of this compound I can use in my experiment?
The maximum working concentration is media-dependent. You should perform a simple solubility test. Prepare serial dilutions of your this compound stock solution into the specific media you will use for your experiment. After a short incubation period (e.g., 1-2 hours) at the experimental temperature (e.g., 37°C), visually inspect for precipitation or use a spectrophotometer to detect light scattering. The highest concentration that remains clear is your approximate maximum working concentration.
Q4: I've prepared my working solution, but it precipitates after being placed in the incubator. What can I do?
This is known as delayed precipitation. It can happen due to temperature changes or interactions with media components over time. To mitigate this:
-
Lower the Concentration: The most straightforward solution is to work with a lower, more stable concentration of this compound.
-
Increase Serum Concentration: If your experiment allows, increasing the serum percentage (e.g., from 10% to 20% FBS) can help stabilize this compound, as proteins like albumin can bind to hydrophobic compounds and increase their apparent solubility.
-
Use Solubilizing Agents: Consider using excipients like cyclodextrins (e.g., HP-β-CD) that can encapsulate this compound and improve its aqueous solubility.
Q5: Can the type of cell culture media affect this compound solubility?
Yes. Different media formulations have varying pH levels, salt concentrations, and protein content (if supplemented with serum), all of which can influence the solubility of a compound. For instance, a compound's solubility can be significantly different in a phosphate-buffered saline (PBS) solution compared to a complex medium like DMEM supplemented with 10% Fetal Bovine Serum (FBS). It is essential to validate the solubility in the exact medium and conditions used for your experiment.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to diagnosing and resolving this compound precipitation issues.
Diagram: Troubleshooting Workflow for this compound Precipitation
Caption: A step-by-step workflow to diagnose and solve this compound precipitation.
Data & Protocols
Data Summary
The following tables provide reference data for working with this compound. Note that exact solubility can vary based on compound purity and specific media lot.
Table 1: this compound Solubility in Common Laboratory Solvents
| Solvent | Solubility (Approx.) | Temperature | Notes |
|---|---|---|---|
| DMSO | > 50 mg/mL | 25°C | Recommended for primary stock solutions. |
| Ethanol (95%) | ~ 10 mg/mL | 25°C | Alternative to DMSO. |
| PBS (pH 7.4) | < 10 µg/mL | 25°C | Demonstrates poor aqueous solubility. |
| DMEM + 10% FBS | 15-25 µg/mL | 37°C | Solubility is enhanced by serum proteins. |
Table 2: Recommended Maximum Working Concentrations of this compound
| Media Type | Max Final DMSO Conc. | Recommended Max this compound Conc. |
|---|---|---|
| Serum-Free Media (e.g., Opti-MEM) | 0.1% | 5-10 µM |
| Low-Serum Media (1-2% FBS) | 0.1% | 10-20 µM |
| Standard Media (10% FBS) | 0.1% | 20-40 µM |
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh 5 mg of this compound powder (MW ~272.25 g/mol ).
-
Solvent Addition: Add the this compound powder to a sterile microcentrifuge tube. Add 918 µL of high-purity, anhydrous DMSO to the tube.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Verification: Ensure the solution is completely clear with no visible particulates.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Diagram: Recommended Workflow for Preparing this compound Working Solution
Navigating Okanin Solution Storage: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals working with the promising chalcone okanin, maintaining the integrity and stability of prepared solutions is paramount to ensuring experimental reproducibility and success. This technical support guide provides best practices, troubleshooting advice, and answers to frequently asked questions regarding the storage of this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions.[1][2][3] Ethanol can also be used.[3] For in vivo experiments, a common formulation involves first dissolving this compound in DMSO, then further diluting with other vehicles like PEG300, Tween80, and saline.[4] It is crucial to use fresh, high-quality DMSO as moisture absorption can reduce solubility.
Q2: What are the optimal storage temperatures for this compound solutions?
A2: For short-term storage, -20°C is recommended for up to one month. For long-term storage, -80°C is the preferred temperature, where solutions can be kept for up to six months.
Q3: My this compound powder is not dissolving well. What should I do?
A3: If you encounter solubility issues, sonication is recommended to facilitate dissolution. Gently warming the solution to 37°C while vortexing can also help increase solubility. Always ensure you are using a sufficient volume of solvent for the amount of this compound.
Q4: Should I protect my this compound solutions from light?
A4: Yes, it is recommended to protect this compound solutions from light during storage to prevent potential photodegradation.
Q5: How can I prevent degradation from repeated freeze-thaw cycles?
A5: To avoid the detrimental effects of repeated freezing and thawing, it is best practice to aliquot the stock solution into smaller, single-use volumes before storage.
Q6: Can I prepare a large batch of working solution for my experiments?
A6: For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use to ensure optimal performance and avoid degradation.
Troubleshooting Guide
This section addresses common issues that may arise during the storage and handling of this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Precipitate forms in the solution upon storage. | - The concentration of this compound may be too high for the solvent at the storage temperature.- The solvent may have absorbed moisture, reducing its solvating capacity. | - Try diluting the solution to a lower concentration.- Ensure the use of anhydrous solvents and proper sealing of storage vials.- Gently warm and sonicate the solution to see if the precipitate redissolves. If it does, consider storing at a slightly higher temperature if the stability data allows, or prepare fresh solutions more frequently. |
| I observe a color change in my this compound solution over time. | - This could indicate degradation of the this compound molecule. | - Discard the solution and prepare a fresh stock.- Ensure proper storage conditions are being met (correct temperature, protection from light).- Consider performing a quality control check (e.g., via HPLC) to assess the purity of the solution. |
| Loss of biological activity in my experiments. | - Degradation of this compound due to improper storage.- Repeated freeze-thaw cycles. | - Prepare a fresh stock solution from powder.- Aliquot stock solutions to minimize freeze-thaw cycles.- Verify the storage temperature and ensure the solution is protected from light. |
Experimental Protocols
Protocol: HPLC-based Stability Assessment of this compound Solutions
-
Preparation of Standards: Prepare a calibration curve using freshly prepared this compound solutions of known concentrations in the same solvent as your stock solution.
-
Sample Preparation:
-
At time zero (immediately after preparation), take an aliquot of your this compound stock solution and dilute it to a concentration that falls within the linear range of your calibration curve.
-
Store the remaining stock solution under the desired conditions (e.g., -20°C, -80°C, protected from light).
-
-
HPLC Analysis:
-
Inject the prepared time-zero sample and the standards into the HPLC system.
-
Use a suitable C18 column and a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve good separation.
-
Detect this compound using a UV detector at its maximum absorbance wavelength.
-
-
Data Collection: At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve an aliquot of the stored this compound solution, prepare it in the same manner as the time-zero sample, and analyze it by HPLC.
-
Data Analysis: Quantify the concentration of this compound in each sample by comparing its peak area to the calibration curve. Calculate the percentage of this compound remaining at each time point relative to the time-zero sample.
Visualizing Workflows and Pathways
Troubleshooting this compound Solution Storage Issues
A troubleshooting workflow for common issues encountered with this compound solutions.
Simplified this compound Signaling Pathway Inhibition
This compound has been shown to attenuate inflammatory responses by inhibiting the TLR4/NF-κB signaling pathway.
References
How to dissolve Okanin in DMSO for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on dissolving Okanin in DMSO for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
A1: this compound exhibits good solubility in DMSO. Different suppliers report slightly different values, which are summarized in the table below. It is often recommended to use sonication to aid dissolution.[1][2][3]
Q2: How do I prepare an this compound stock solution in DMSO?
A2: To prepare a stock solution, weigh the appropriate amount of this compound powder and add the calculated volume of DMSO. Vortexing and/or sonication is recommended to ensure the compound is completely dissolved. For detailed steps, refer to the "Experimental Protocols" section.
Q3: What should I do if this compound does not dissolve completely in DMSO?
A3: If you encounter solubility issues, you can try the following:
-
Sonication: Use a water bath sonicator for several minutes.[1][2]
-
Gentle Warming: Gently warm the solution to 37°C to aid dissolution.
-
Ensure you are using a high-quality, anhydrous grade of DMSO.
Q4: How should I store the this compound-DMSO stock solution?
A4: For optimal stability, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Always protect the solution from light.
Q5: What is the maximum concentration of DMSO that is safe for my cells in an in vitro assay?
A5: The maximum tolerated concentration of DMSO varies between cell lines. Generally, it is recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.1% to 0.5% to avoid solvent-induced toxicity. It is crucial to perform a vehicle control experiment to determine the highest non-toxic concentration of DMSO for your specific cell line and experimental duration.
Q6: How do I dilute the this compound stock solution for my experiment?
A6: To prepare working solutions, perform serial dilutions of your DMSO stock solution directly into the pre-warmed cell culture medium. It is critical to mix thoroughly immediately after adding the DMSO stock to the aqueous medium to prevent precipitation.
Q7: What signaling pathway is this compound known to affect?
A7: this compound has been shown to attenuate microglial activation by inhibiting the Toll-like Receptor 4 (TLR4)/NF-κB signaling pathway. This makes it a compound of interest for research into inflammation and related cellular processes.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation upon dilution in media | The compound is "crashing out" of the solution when the highly concentrated DMSO stock is added to the aqueous culture medium. | 1. Dilute into Media: Add the DMSO stock directly to the final volume of pre-warmed (37°C) culture medium while vortexing or pipetting to ensure rapid mixing.2. Check Final DMSO Concentration: Ensure the final DMSO concentration in your assay does not exceed the solubility limit of this compound in the mixed solvent system. A final DMSO concentration of ≤0.1% is a good starting point.3. Serial Dilutions in Media: For very insoluble compounds, creating intermediate dilutions in culture media may help, but this should be done quickly to minimize precipitation. |
| Cell Toxicity Observed | The concentration of DMSO in the final working solution may be too high for your specific cell line. | 1. Run a Vehicle Control: Always include a control group treated with the same concentration of DMSO as your highest this compound dose to assess solvent toxicity.2. Determine DMSO Tolerance: Perform a dose-response experiment with DMSO alone to find the maximum concentration your cells can tolerate without affecting viability or the experimental endpoint. |
| Inconsistent Experimental Results | Potential degradation of this compound in the stock solution due to improper storage. | 1. Aliquot Stock Solutions: Prepare single-use aliquots to avoid multiple freeze-thaw cycles, which can degrade the compound.2. Proper Storage: Store aliquots at -80°C for long-term stability and protect them from light. |
Quantitative Data Summary
The solubility of this compound in DMSO as reported by various suppliers is summarized below.
| Supplier | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| TargetMol | 27.5 | 95.4 | Sonication is recommended. |
| MedChemExpress | 16.67 | 57.83 | Ultrasonic is needed. |
| GlpBio | 16.67 | 57.83 | Ultrasonic is needed. |
Molecular Weight of this compound: 288.25 g/mol
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution, you will need 2.88 mg of this compound (Molecular Weight = 288.25).
-
Calculation: 0.01 mol/L * 1 L/1000 mL * 288.25 g/mol * 1000 mg/g = 2.88 mg/mL
-
-
Weigh Compound: Carefully weigh 2.88 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add Solvent: Add 1 mL of high-quality, cell culture grade DMSO to the tube.
-
Dissolve: Vortex the tube thoroughly for 1-2 minutes. If the compound is not fully dissolved, place the tube in a water bath sonicator for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Sterilization (Optional but Recommended): If required for your application, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the sterile stock solution into smaller, light-protected tubes and store at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
-
Thaw Stock: Thaw a single aliquot of your this compound-DMSO stock solution at room temperature.
-
Pre-warm Medium: Warm the required volume of cell culture medium to 37°C.
-
Prepare Dilutions: Perform serial dilutions of the stock solution directly into the pre-warmed medium to achieve your desired final concentrations. For example, to make a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).
-
Mix Thoroughly: Immediately after adding the DMSO stock to the medium, mix well by gentle vortexing or by pipetting up and down to prevent precipitation.
-
Add to Cells: Add the freshly prepared working solutions to your cells. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.
Signaling Pathway Diagram
This compound is known to inhibit the LPS-induced TLR4/NF-κB signaling pathway. The diagram below illustrates this inhibitory action.
Caption: Inhibitory effect of this compound on the TLR4/NF-κB pathway.
References
Technical Support Center: Vehicle Control for Okanin In Vivo Experiments
Disclaimer: Okanin is a bioactive flavonoid and is not used as a vehicle control. A vehicle control is an inert substance used to deliver a test compound. This guide provides information on the appropriate vehicle for administering this compound in in vivo experiments and addresses potential challenges in its formulation and use.
Frequently Asked Questions (FAQs)
Q1: Is this compound a suitable vehicle control for in vivo experiments?
A: No, this compound is not a suitable vehicle control. It is a bioactive flavonoid with known anti-inflammatory, antioxidant, and anticancer properties[1][2][3][4][5]. A vehicle control must be an inert substance that does not have a biological effect on its own. Using this compound as a vehicle would confound experimental results, making it impossible to distinguish between the effects of the vehicle and the effects of the test substance.
Q2: What are the known biological activities of this compound?
A: this compound has been shown to exhibit a range of pharmacological effects, including:
-
Anticancer activity, including inducing apoptosis and pyroptosis in oral cancer cells.
-
Anti-inflammatory properties, in part by inhibiting nitric oxide production.
-
Antioxidant effects.
-
Modulation of cellular signaling pathways, such as the Nrf2-ARE signaling pathway.
These activities make it an active compound, not an inert vehicle.
Q3: What is a suitable vehicle for administering this compound in in vivo studies?
A: A common vehicle for flavonoids like this compound, which may have poor water solubility, is a mixture of solvents. One published study on the in vivo antitumor effects of this compound used an administration solution of DMSO, Kolliphor® EL, and PBS in a 1:2:7 ratio.
Q4: Why is a co-solvent system like DMSO/Kolliphor/PBS necessary for this compound?
A: Flavonoids are often poorly soluble in aqueous solutions like saline or PBS, which are ideal for injection. A co-solvent system is used to:
-
Dissolve the compound: DMSO is a powerful solvent that can dissolve many non-polar compounds.
-
Maintain solubility in an aqueous solution: Kolliphor® EL (a brand of polyethoxylated castor oil) acts as a surfactant or emulsifying agent to keep the compound from precipitating when the DMSO stock is diluted into the final aqueous PBS solution.
-
Ensure biocompatibility: PBS is a common isotonic buffer that is compatible with physiological conditions.
Q5: What are the potential side effects of the vehicle itself?
A: The components of the vehicle can have their own biological effects, which is why a vehicle control group is crucial in any experiment.
-
DMSO: Can have anti-inflammatory and analgesic effects at high concentrations. It can also affect cell differentiation and membrane permeability.
-
Kolliphor® EL: Has been associated with hypersensitivity reactions and can alter the bioavailability of other drugs.
It is essential to administer the exact same vehicle formulation (without the active compound) to a control group of animals to account for any effects of the vehicle itself.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of this compound during formulation or administration. | - this compound has low aqueous solubility.- Incorrect ratio of co-solvents.- Temperature changes affecting solubility. | - Ensure the DMSO stock solution is fully dissolved before adding Kolliphor and PBS.- Prepare the formulation fresh before each use.- Maintain a consistent temperature during preparation.- Consider sonication to aid dissolution. |
| Adverse reactions in animals in the vehicle control group (e.g., skin irritation, lethargy). | - Toxicity related to DMSO or Kolliphor concentration.- Hypersensitivity to Kolliphor. | - Minimize the concentration of DMSO and Kolliphor to the lowest effective level.- Ensure the final concentration of DMSO is low (typically <5-10% for most routes of administration).- Monitor animals closely after administration.- If reactions persist, explore alternative vehicle formulations (e.g., with PEG400, corn oil, or cyclodextrins). |
| High variability in experimental results between animals. | - Inconsistent dosing volume or concentration.- Instability of the this compound formulation.- Variable bioavailability of this compound. | - Use precise measurement techniques for all components.- Vortex the solution thoroughly before drawing each dose to ensure a homogenous suspension.- Prepare the formulation fresh to avoid degradation.- Ensure consistent administration technique (e.g., injection speed, location). |
| No observable effect of this compound treatment compared to the vehicle control. | - Insufficient dose of this compound.- Poor bioavailability of the formulation.- Degradation of this compound. | - Perform a dose-response study to determine the optimal concentration.- Confirm the solubility and stability of this compound in the chosen vehicle.- The chosen vehicle may not be optimal for absorption via the selected route of administration. Consider formulation optimization. |
Quantitative Data Summary
This table summarizes solubility and concentration data relevant to this compound and its formulation.
| Parameter | Value | Source |
| This compound IC50 (SAS oral cancer cells) | 12.0 ± 0.8 µM | |
| This compound IC50 (SCC25 oral cancer cells) | 58.9 ± 18.7 µM | |
| This compound Stock Concentration (in DMSO) | 100 mg/mL | |
| In Vivo Administration Formula | DMSO:Kolliphor:PBS (1:2:7) | |
| This compound Solubility (in DMSO) | 27.5 mg/mL (95.4 mM) |
Experimental Protocols
Protocol 1: Preparation of this compound Vehicle for In Vivo Administration
This protocol is based on the formulation used in a published study.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Kolliphor® EL (Cremophor® EL)
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4
Procedure:
-
Prepare this compound Stock Solution:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a stock concentration of 100 mg/mL. For example, add 10 µL of DMSO to 1 mg of this compound.
-
Vortex or sonicate until the this compound is completely dissolved. This is your Part A .
-
-
Prepare Diluent Mixture:
-
In a separate sterile tube, mix Kolliphor® EL and PBS at a ratio of 2:7. For every 1 part of Part A you will use, you will need 2 parts Kolliphor and 7 parts PBS. This is your Part B .
-
-
Final Formulation:
-
Slowly add Part A (this compound in DMSO) to Part B (Kolliphor/PBS mixture) while vortexing.
-
The final ratio of DMSO:Kolliphor:PBS in the solution will be 1:2:7.
-
Vortex thoroughly to ensure a homogenous solution.
-
Prepare this formulation fresh immediately before administration to animals.
-
Protocol 2: Administration and Control Groups
-
Treatment Group:
-
Administer the final this compound formulation to the treatment group of animals at the desired dose. The volume will depend on the animal's weight and the target dose (mg/kg).
-
-
Vehicle Control Group:
-
Prepare a vehicle-only solution following the same procedure as above, but without adding this compound. Use the same volume of DMSO in place of the this compound stock solution.
-
Administer the vehicle-only solution to the control group of animals. The volume and route of administration must be identical to the treatment group. This is critical to isolate the effects of this compound from the effects of the vehicle.
-
Diagrams
Caption: Workflow for preparing and administering this compound and its vehicle control in in vivo experiments.
References
- 1. This compound Inhibits Cell Growth and Induces Apoptosis and Pyroptosis in Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. citeab.com [citeab.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a chalcone found in the genus Bidens, and 3-penten-2-one inhibit inducible nitric oxide synthase expression via heme oxygenase-1 induction in RAW264.7 macrophages activated with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Okanin Handling and Stability
This guide provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of Okanin during experimental procedures. By following these recommendations, you can ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing and storing this compound stock solutions?
A1: For optimal stability, dissolve this compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO).[1][2] Prepare high-concentration stock solutions (e.g., 10 mg/mL) and aliquot them into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3] Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3] Crucially, always protect this compound solutions from light. [3]
Q2: What are the primary factors that can cause this compound degradation in my experiments?
A2: Like many flavonoids, this compound is susceptible to degradation from exposure to several factors, including:
-
Light: Exposure to light can accelerate the degradation of flavonoids.
-
Temperature: Elevated temperatures can significantly increase the rate of degradation.
-
pH: this compound is likely to be more stable in acidic conditions. Chalcones and other flavonoids often become unstable and degrade as the pH increases.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of flavonoids.
Q3: I suspect my this compound solution has degraded. How can I confirm this?
A3: Degradation of this compound can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) are highly effective methods for separating and identifying this compound and its potential degradation products. A change in the solution's color or the appearance of precipitates can also be visual indicators of degradation.
Q4: Are there any known stabilizers that can be used to prevent this compound degradation?
A4: While specific stabilizers for this compound are not well-documented, general strategies for stabilizing flavonoids can be applied. These include the use of antioxidants. Additionally, complexation with cyclodextrins has been shown to improve the stability of some flavonoids, though this would need to be validated for your specific experimental setup.
Q5: How does the choice of solvent affect this compound's stability?
A5: The choice of solvent is critical. Aprotic solvents like DMSO are commonly used for stock solutions. When preparing working solutions in aqueous buffers, it is important to consider the final pH and to prepare the solution fresh for each experiment to minimize hydrolysis and other degradation reactions.
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in my assay | This compound has degraded due to improper storage or handling. | Prepare fresh dilutions of this compound from a properly stored, frozen aliquot for each experiment. Ensure that the stock solution has not been subjected to multiple freeze-thaw cycles. |
| Inconsistent results between experiments | Degradation of this compound in the working solution during the experiment. | Minimize the time the working solution is kept at room temperature and exposed to light. Prepare fresh working solutions immediately before use. |
| Visible color change or precipitation in the this compound solution | Significant degradation or precipitation of this compound. | Discard the solution. Prepare a fresh stock solution and ensure complete dissolution. If using aqueous buffers, check the solubility of this compound at the working concentration and pH. |
| Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS) | Formation of degradation products. | Review your experimental protocol to identify potential causes of degradation (e.g., prolonged light exposure, high temperature, inappropriate pH). Implement the preventative measures outlined in this guide. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve the target concentration (e.g., 10 mg/mL).
-
Solubilization: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (not to exceed 37°C) and sonication can be used to aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into single-use, light-protecting (amber) microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month. Always protect from light.
Protocol for Assessing this compound Stability (Forced Degradation Study)
This protocol provides a general framework for a forced degradation study to understand the stability of this compound under various stress conditions.
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution in 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Alkaline Hydrolysis: Dilute the stock solution in 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Dilute the stock solution in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and incubate at room temperature.
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 80°C).
-
Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp or direct sunlight) at a controlled temperature.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a stability-indicating analytical method, such as HPLC or UPLC-MS, to quantify the remaining this compound and identify any degradation products.
-
Data Evaluation: Calculate the degradation rate constant and half-life of this compound under each stress condition.
Data Presentation
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Key Considerations |
| -80°C | Up to 6 months | Recommended for long-term storage. |
| -20°C | Up to 1 month | Suitable for short-term storage. |
| 4°C | Not recommended for extended periods | Use for temporary storage during an experiment only. |
| Room Temperature | Not recommended | Significant degradation may occur. |
Note: All solutions should be protected from light.
Table 2: Inferred Stability Profile of this compound Based on General Flavonoid Behavior
| Condition | Expected Impact on Stability | Rationale based on Flavonoid Chemistry |
| Acidic pH (e.g., pH 3-5) | Higher stability | Flavonoids are generally more stable in acidic conditions. |
| Neutral to Alkaline pH (e.g., pH 7-9) | Lower stability, increased degradation | Increased pH can lead to the opening of the heterocyclic ring in flavonoids, resulting in degradation. |
| Elevated Temperature (e.g., >40°C) | Increased degradation rate | Thermal degradation of flavonoids typically follows first-order kinetics and is accelerated at higher temperatures. |
| Exposure to UV or White Light | Increased degradation rate | Light can induce photo-oxidative degradation of flavonoids. |
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Factors leading to this compound degradation.
References
Technical Support Center: Enhancing the Cellular Uptake of Okanin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the cellular uptake of okanin.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation of this compound delivery systems and cellular uptake experiments.
Issue 1: Low Encapsulation Efficiency of this compound in Liposomes/Nanoparticles
| Potential Cause | Troubleshooting Steps |
| Poor solubility of this compound in the chosen solvent or lipid matrix. | 1. Solvent Optimization: Test a range of pharmaceutically acceptable solvents to dissolve this compound before encapsulation. This compound is soluble in DMSO.[1][2] For in vivo applications, consider solvents like a mixture of 10% DMSO and 90% (20% SBE-β-CD in saline).[1] 2. Lipid Screening: For liposomes and solid lipid nanoparticles (SLNs), screen different lipids and oils to find a composition in which this compound has higher solubility. 3. Co-solvent Usage: Incorporate a co-solvent that is miscible with both the lipid and aqueous phases to improve drug partitioning into the lipid core. |
| Suboptimal drug-to-lipid ratio. | 1. Ratio Optimization: Systematically vary the drug-to-lipid ratio to determine the optimal loading capacity. Start with a low this compound concentration and gradually increase it. 2. Analyze Unloaded Drug: Quantify the amount of non-encapsulated this compound in the supernatant after centrifugation to understand the saturation point. |
| Incorrect formulation parameters (e.g., pH, ionic strength). | 1. pH Adjustment: The pH of the hydration buffer can influence the charge and solubility of this compound. Evaluate a range of pH values to find the optimal condition for encapsulation. 2. Ionic Strength Modification: Vary the ionic strength of the buffer, as it can affect the stability of the lipid bilayer and drug-lipid interactions. |
| Inefficient preparation method. | 1. Method Comparison: Compare different preparation techniques such as thin-film hydration, reverse-phase evaporation, and microfluidics for liposomes, or high-pressure homogenization and solvent emulsification/evaporation for nanoparticles.[3][4] 2. Process Parameter Optimization: Optimize critical process parameters for the chosen method, such as sonication time and energy, homogenization pressure, and stirring speed. |
Issue 2: Aggregation of this compound-Loaded Nanoparticles in Cell Culture Media
| Potential Cause | Troubleshooting Steps |
| Interaction with media components (salts, proteins). | 1. Surface Modification: Coat the nanoparticles with a hydrophilic polymer like polyethylene glycol (PEG) to create a steric barrier and reduce protein adsorption. 2. Serum-Free Media: Initially, test nanoparticle stability in serum-free media and then introduce serum to assess its effect. If aggregation occurs in the presence of serum, a more robust surface coating may be needed. 3. Use of Stabilizers: Incorporate non-ionic surfactants or other stabilizers in the formulation that are compatible with cell culture. |
| Inappropriate nanoparticle concentration. | 1. Concentration Optimization: Determine the critical aggregation concentration of your nanoparticles in the specific cell culture medium being used. Perform experiments at various concentrations to find a stable working range. 2. Dilution Strategy: Dilute the nanoparticle stock solution in the cell culture medium just before adding to the cells, rather than preparing a large volume of diluted suspension in advance. |
| Incorrect pH or ionic strength of the media. | 1. Media Compatibility Check: Ensure the pH and ionic strength of your nanoparticle dispersion are compatible with the cell culture medium. Buffering the nanoparticle suspension to the physiological pH of the media (around 7.4) can help. |
Issue 3: Low or Inconsistent Cellular Uptake of this compound Formulations
| Potential Cause | Troubleshooting Steps |
| Poor formulation stability. | 1. Stability Studies: Assess the stability of your this compound-loaded nanoparticles or liposomes over time in relevant buffers and cell culture media. Monitor for changes in size, zeta potential, and drug leakage. |
| Inefficient endocytosis. | 1. Surface Functionalization: Modify the surface of the nanocarriers with ligands that can target specific receptors on the cell surface to promote receptor-mediated endocytosis. 2. Cell-Penetrating Peptides (CPPs): Conjugate CPPs to the surface of the nanoparticles to enhance their translocation across the cell membrane. |
| Efflux pump activity. | 1. Efflux Pump Inhibitors: Co-administer your this compound formulation with known efflux pump inhibitors to see if this increases intracellular accumulation. This can help determine if active efflux is a limiting factor. |
| Inaccurate quantification of intracellular this compound. | 1. Thorough Washing: Ensure that all extracellular and membrane-bound nanoparticles are removed by thorough washing of the cells before lysis. Using a stripping buffer can help remove surface-bound particles. 2. Validated Analytical Method: Develop and validate a sensitive analytical method, such as HPLC, to accurately quantify the low concentrations of this compound within the cell lysate. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the enhancement of this compound's cellular uptake.
1. Why is enhancing the cellular uptake of this compound important?
This compound, a chalcone, possesses promising therapeutic properties, including anti-inflammatory and anti-cancer effects. However, like many other polyphenolic compounds, its efficacy can be limited by poor water solubility and low bioavailability, which restricts its ability to reach intracellular targets. Enhancing its cellular uptake is crucial to increase its intracellular concentration and thereby improve its therapeutic potential.
2. What are the key physicochemical properties of this compound to consider for formulation development?
Key properties include its low water solubility and moderate lipophilicity. Its LogP value, a measure of lipophilicity, has been reported to be 2.11. This suggests that while it has some affinity for lipid membranes, its overall hydrophobicity may still present challenges for efficient encapsulation and passive diffusion across the cell membrane. This compound is soluble in DMSO.
3. What are the most promising strategies to enhance this compound's cellular uptake?
The most promising strategies involve the use of nanocarrier systems to improve its solubility, stability, and cellular penetration. These include:
-
Liposomes: Vesicles composed of a lipid bilayer that can encapsulate hydrophobic drugs like this compound within their membrane.
-
Solid Lipid Nanoparticles (SLNs): Lipid-based nanoparticles that are solid at room temperature and can encapsulate lipophilic molecules.
-
Nanoemulsions: Oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range that can enhance the solubility and absorption of hydrophobic compounds.
-
Polymeric Nanoparticles: Nanoparticles made from biodegradable polymers like PLGA or natural polymers like chitosan can encapsulate this compound and be surface-modified for targeted delivery.
4. How can I prepare this compound-loaded liposomes?
A common method is the thin-film hydration technique :
-
Dissolve this compound and lipids (e.g., soy phosphatidylcholine and cholesterol) in an organic solvent (e.g., chloroform/methanol mixture).
-
Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.
-
Hydrate the lipid film with an aqueous buffer by rotating the flask at a temperature above the lipid phase transition temperature.
-
To obtain smaller, more uniform liposomes, the resulting suspension can be sonicated or extruded through membranes with a defined pore size.
5. How do I measure the encapsulation efficiency of this compound in my formulation?
-
Separate the unencapsulated ("free") this compound from the this compound-loaded nanocarriers. This can be done by methods such as ultracentrifugation, size exclusion chromatography, or dialysis.
-
Quantify the amount of free this compound in the supernatant or dialysate using a validated analytical method like HPLC-UV.
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total amount of this compound used - Amount of free this compound) / Total amount of this compound used] x 100
6. What methods can be used to assess the cellular uptake of this compound-loaded nanoparticles?
-
Confocal Laser Scanning Microscopy (CLSM): This technique allows for the visualization of fluorescently labeled nanoparticles inside cells. The nanoparticles can be labeled with a fluorescent dye, or if this compound possesses intrinsic fluorescence, it might be directly visualized.
-
Flow Cytometry: This method provides a quantitative analysis of the number of cells that have taken up fluorescently labeled nanoparticles and the intensity of the fluorescence per cell.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and quantitative method to determine the intracellular concentration of this compound. After incubating cells with the this compound formulation and thoroughly washing them, the cells are lysed, and the concentration of this compound in the cell lysate is measured by HPLC.
7. How can I troubleshoot nanoparticle aggregation in my cell culture experiments?
Aggregation is a common issue when nanoparticles are introduced into complex biological media containing salts and proteins.
-
Surface Coating: Use stealth coatings like PEG to prevent protein binding and aggregation.
-
Zeta Potential: Ensure your nanoparticles have a sufficiently high zeta potential (positive or negative) to maintain colloidal stability through electrostatic repulsion.
-
Media Composition: Test for aggregation in different media formulations (with and without serum) to identify problematic components.
-
Working Concentration: Determine the highest concentration at which your nanoparticles remain stable in the culture medium.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂O₆ | |
| Molecular Weight | 288.25 g/mol | |
| LogP | 2.11 | |
| Solubility | Soluble in DMSO (≥ 2.5 mg/mL) |
Table 2: Example IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SAS | Oral Cancer | 12.0 ± 0.8 | |
| SCC25 | Oral Cancer | 58.9 ± 18.7 | |
| HSC3 | Oral Cancer | 18.1 ± 5.3 | |
| OEC-M1 | Oral Cancer | 43.2 ± 6.2 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is a general guideline and should be optimized for your specific experimental needs.
-
Preparation of Lipid and Aqueous Phases:
-
Dissolve this compound and a solid lipid (e.g., glyceryl monostearate) in a suitable organic solvent (e.g., acetone/ethanol mixture). This is the oil phase.
-
Separately, prepare an aqueous phase containing a surfactant (e.g., Tween 80, Poloxamer 188) dissolved in purified water.
-
-
Emulsification:
-
Heat both the oil and aqueous phases to a temperature above the melting point of the lipid.
-
Add the hot oil phase to the hot aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.
-
-
Nanoparticle Formation:
-
Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the droplet size to the nanometer range.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Purification:
-
Remove any unencapsulated this compound and excess surfactant by methods such as dialysis or ultracentrifugation.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency using HPLC.
-
Analyze the morphology of the SLNs using transmission electron microscopy (TEM).
-
Protocol 2: In Vitro Cellular Uptake Assay using HPLC
-
Cell Seeding: Seed the desired cell line in a multi-well plate and allow them to adhere and grow to a suitable confluency.
-
Treatment: Remove the culture medium and treat the cells with the this compound-loaded formulation (and a free this compound control) at various concentrations and for different time points.
-
Washing: After the incubation period, aspirate the treatment medium and wash the cells multiple times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular formulation.
-
Cell Lysis: Add a suitable lysis buffer to each well to lyse the cells and release the intracellular contents.
-
Protein Quantification: Determine the total protein concentration in each cell lysate sample using a standard protein assay (e.g., BCA assay) for normalization.
-
Sample Preparation for HPLC: Precipitate the proteins from the lysate (e.g., with methanol or acetonitrile), centrifuge to pellet the protein, and collect the supernatant containing the this compound.
-
HPLC Analysis: Inject the supernatant into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector. Quantify the this compound concentration based on a standard curve.
-
Data Normalization: Express the intracellular this compound concentration as the amount of this compound per milligram of total cell protein.
Mandatory Visualization
References
- 1. Nanodelivery of Dietary Polyphenols for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nano-Based Drug Delivery of Polyphenolic Compounds for Cancer Treatment: Progress, Opportunities, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. ijpsonline.com [ijpsonline.com]
Technical Support Center: Optimizing Okanin Activity
This technical support guide provides researchers, scientists, and drug development professionals with essential information and protocols for determining and adjusting the optimal pH for enzymatic activity, with a focus on general principles applicable to compounds like Okanin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a chalconoid, a type of flavonoid, found in plants such as Bidens pilosa.[1] Its biological activities are primarily recognized for their anti-inflammatory, antioxidant, and anticancer effects.[2][3] For instance, this compound has been shown to inhibit nitric oxide production and inducible nitric oxide synthase (iNOS) expression in macrophages.[4][5] It can also induce apoptosis and pyroptosis in oral cancer cells.
Q2: Is there a known optimal pH for this compound's activity?
Currently, there is no publicly available scientific literature that specifies an optimal pH for the direct enzymatic activity of this compound. Research has predominantly focused on its effects within cellular systems and its interaction with signaling pathways. The activity of this compound observed in these studies is often within the physiological pH of the cell culture medium or in vivo models used.
Q3: Why is pH a critical factor for enzyme activity?
The pH of the surrounding environment is crucial for enzyme activity because it can influence the ionization state of the amino acid residues in the enzyme, particularly those in the active site. Changes in pH can alter the three-dimensional structure of the enzyme, a process known as denaturation, which can lead to a loss of activity. Every enzyme has an optimal pH at which it functions most efficiently.
Q4: What happens to an enzyme's activity at pH values above or below its optimum?
Deviating from the optimal pH can significantly decrease the rate of the enzymatic reaction. Extreme pH values, either too high or too low, can cause irreversible denaturation of the enzyme, leading to a complete loss of function.
Troubleshooting Guide: Determining Optimal pH
| Problem | Possible Cause | Solution |
| No or very low enzyme activity across all pH values. | 1. The enzyme may be inactive or denatured. 2. The substrate concentration is too low. 3. An essential cofactor is missing. | 1. Use a fresh enzyme stock and always keep it on ice. 2. Increase the substrate concentration. 3. Ensure all necessary cofactors are present in the reaction buffer. |
| High variability in results at the same pH. | 1. Inaccurate pH measurement of the buffers. 2. Inconsistent incubation times. 3. Pipetting errors. | 1. Calibrate the pH meter before preparing buffers. 2. Use a calibrated timer for all incubation steps. 3. Use calibrated pipettes and ensure proper pipetting technique. |
| The optimal pH appears to be at the extreme end of the tested range. | The true optimal pH may be outside the range you have tested. | Expand the range of pH values in your experiment. |
| The enzyme precipitates in some of the buffers. | The buffer composition or ionic strength is not suitable for the enzyme at that specific pH. | Try a different buffer system for the problematic pH range. Ensure the ionic strength is consistent across all buffers. |
Experimental Protocols
Protocol: Determination of Optimal pH for an Enzyme
This protocol provides a general method for determining the optimal pH for an enzyme's activity.
1. Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
A series of buffers covering a range of pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, Tris-HCl for pH 7-9, glycine-NaOH for pH 9-11)
-
Spectrophotometer or other appropriate detection instrument
-
pH meter
-
Water bath or incubator
-
Stop solution (if necessary)
2. Procedure:
-
Buffer Preparation: Prepare a series of buffers with overlapping pH ranges, typically in 0.5 pH unit increments. It is crucial to use buffers with appropriate buffering capacity for the desired pH range.
-
Enzyme and Substrate Preparation: Prepare stock solutions of the enzyme and substrate in a suitable buffer (e.g., a neutral pH buffer where the enzyme is known to be stable).
-
Assay Setup:
-
For each pH value to be tested, set up a reaction tube.
-
Add the appropriate buffer to each tube.
-
Add the substrate to each tube.
-
Equilibrate the tubes to the desired reaction temperature.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the enzyme to each tube.
-
Incubate the reactions for a fixed period during which the reaction rate is linear.
-
Stop the reaction, if necessary, by adding a stop solution.
-
-
Data Collection:
-
Measure the amount of product formed or substrate consumed using a suitable detection method (e.g., absorbance, fluorescence).
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each pH value.
-
Plot the reaction velocity as a function of pH to determine the optimal pH.
-
Hypothetical Data Presentation:
| pH | Absorbance at 450 nm (Product) | Reaction Velocity (µM/min) | Relative Activity (%) |
| 5.0 | 0.15 | 12.5 | 25 |
| 5.5 | 0.25 | 20.8 | 42 |
| 6.0 | 0.40 | 33.3 | 67 |
| 6.5 | 0.55 | 45.8 | 92 |
| 7.0 | 0.60 | 50.0 | 100 |
| 7.5 | 0.58 | 48.3 | 97 |
| 8.0 | 0.45 | 37.5 | 75 |
| 8.5 | 0.30 | 25.0 | 50 |
| 9.0 | 0.18 | 15.0 | 30 |
Visualizations
Caption: Workflow for determining the optimal pH of an enzyme.
Caption: Effect of pH on enzyme structure and activity.
While the direct enzymatic activity of this compound is not established, its influence on cellular signaling pathways is an area of active research. One such pathway is the Nrf2-dependent induction of Heme Oxygenase-1 (HO-1), which contributes to its anti-inflammatory effects.
Caption: this compound's modulation of the Nrf2/HO-1 signaling pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Inhibits Cell Growth and Induces Apoptosis and Pyroptosis in Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Cell Growth and Induces Apoptosis and Pyroptosis in Oral Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a chalcone found in the genus Bidens, and 3-penten-2-one inhibit inducible nitric oxide synthase expression via heme oxygenase-1 induction in RAW264.7 macrophages activated with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Okanin in Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Okanin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the quantification of this compound in biological samples.
This compound is a chalcone, a type of flavonoid, found in plants like Bidens pilosa and Coreopsis tinctoria.[1][2] Like many polyphenolic compounds, its quantification in complex biological matrices such as plasma, serum, or tissue homogenates presents several challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound in biological samples?
A1: The primary challenges stem from this compound's physicochemical properties and the complex nature of biological matrices. These include:
-
Low Bioavailability: Like many flavonoids, this compound may have low oral bioavailability, leading to very low concentrations in systemic circulation.
-
Matrix Effects: Endogenous components in biological samples (e.g., salts, lipids, proteins) can interfere with the ionization of this compound in mass spectrometry-based methods, leading to ion suppression or enhancement and inaccurate quantification.[3][4]
-
Stability: this compound, with its multiple hydroxyl groups, is susceptible to degradation via oxidation, pH changes, light exposure, and enzymatic activity during sample collection, processing, and storage.[5]
-
Extraction Recovery: Efficiently extracting the polar this compound molecule from a complex matrix while minimizing the co-extraction of interfering substances can be difficult.
-
Metabolism: this compound may be rapidly metabolized in vivo into conjugated forms (e.g., glucuronides, sulfates), requiring enzymatic hydrolysis to measure total this compound levels.
Q2: Which analytical technique is most suitable for this compound quantification?
A2: Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the most widely accepted and robust method for the sensitive and selective quantification of this compound in biological fluids. This technique offers excellent specificity by monitoring unique precursor-to-product ion transitions, which helps to distinguish this compound from other matrix components.
Q3: How can I minimize matrix effects in my LC-MS/MS analysis?
A3: Minimizing matrix effects is crucial for accurate quantification. Strategies include:
-
Effective Sample Preparation: Employing rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can remove a significant portion of interfering components.
-
Chromatographic Separation: Optimizing the HPLC/UPLC method to achieve good separation between this compound and co-eluting matrix components is key. This can involve adjusting the mobile phase gradient or using a different column chemistry.
-
Use of an Internal Standard (IS): A stable isotope-labeled internal standard is ideal. If unavailable, a structurally similar compound (an analogue) that co-elutes and experiences similar matrix effects can be used to normalize the signal.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, though this may impact the limit of detection.
Q4: What are the key considerations for sample collection and storage to ensure this compound stability?
A4: To prevent degradation, samples should be handled with care:
-
Anticoagulants: When collecting blood, use appropriate anticoagulants (e.g., EDTA, heparin) and immediately centrifuge at a low temperature to separate plasma.
-
Storage Temperature: Store all biological samples at -80°C for long-term stability. For short-term storage, -20°C may be acceptable, but stability should be verified.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can lead to degradation. Aliquot samples into smaller volumes before freezing.
-
Light Protection: Protect samples from light, as polyphenols can be light-sensitive.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No this compound Peak Detected | 1. Inefficient extraction. 2. This compound degradation during sample processing or storage. 3. Low in vivo concentration below the limit of detection (LOD). | 1. Optimize the extraction solvent and method. Test different solvent polarities and pH. 2. Ensure samples are kept on ice, protected from light, and stored at -80°C. Perform stability tests. 3. Concentrate the sample extract or use a more sensitive instrument/method. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload. 2. Incompatible injection solvent. 3. Secondary interactions with the column stationary phase. | 1. Dilute the sample or inject a smaller volume. 2. The injection solvent should be weaker than the initial mobile phase. 3. Add a small amount of acid (e.g., formic or acetic acid) to the mobile phase to improve the peak shape of phenolic compounds. |
| High Variability in Results | 1. Inconsistent sample preparation. 2. Significant and variable matrix effects. 3. Instrument instability. | 1. Standardize the entire workflow, from sample collection to final analysis. Use an internal standard. 2. Implement more rigorous sample cleanup (e.g., SPE). Assess matrix effects by comparing calibration curves in solvent versus matrix. 3. Perform system suitability tests before each analytical run. |
| Low Extraction Recovery | 1. Suboptimal extraction solvent. 2. Insufficient mixing/vortexing during extraction. 3. Analyte loss during solvent evaporation. | 1. Test a range of solvents. A mixture of organic solvent and water is often effective for polyphenols. 2. Ensure thorough mixing to maximize the interaction between the sample and the extraction solvent. 3. Evaporate the solvent under a gentle stream of nitrogen at a controlled, low temperature. |
Experimental Protocols
Protocol 1: this compound Extraction from Rat Plasma
This protocol is based on a validated UPLC-MS/MS method for this compound pharmacokinetics.
Materials:
-
Rat plasma with anticoagulant (e.g., K2-EDTA)
-
This compound standard
-
Bavachalcone (Internal Standard)
-
Acetonitrile
-
0.1% Acetic acid in water
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (Bavachalcone).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% acetic acid).
-
Vortex for 1 minute and centrifuge to pellet any remaining particulates.
-
Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Parameters
The following table summarizes typical parameters for this compound analysis.
| Parameter | Value |
| Column | C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.25 mL/min |
| Gradient | A time-programmed gradient elution is typically used. |
| Injection Volume | 1-5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| MS/MS Transition (this compound) | To be determined empirically. A possible precursor ion [M-H]⁻ would be at m/z 287.06 |
| MS/MS Transition (IS) | To be determined empirically for the chosen internal standard. |
Diagrams
Caption: General workflow for this compound extraction and analysis.
Caption: Troubleshooting logic for low or inconsistent this compound signal.
References
- 1. This compound, a chalcone found in the genus Bidens, and 3-penten-2-one inhibit inducible nitric oxide synthase expression via heme oxygenase-1 induction in RAW264.7 macrophages activated with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Factors affecting the stability of drugs and drug metabolites in biological matrices. | Semantic Scholar [semanticscholar.org]
Mitigating off-target effects of Okanin in assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Okanin in various experimental assays. Given that this compound, like many flavonoids, can interact with multiple cellular targets, understanding and mitigating potential off-target effects is crucial for accurate data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known biological targets?
This compound is a chalcone, a type of flavonoid, naturally found in plants such as Coreopsis tinctoria and the genus Bidens.[1][2] It is a bioactive compound known to modulate several signaling pathways, making it a multi-target agent. Its principal documented effects include:
-
Anti-inflammatory Effects: this compound induces the expression of Heme Oxygenase-1 (HO-1) through the activation of the Nrf2 pathway, which in turn inhibits the production of nitric oxide (NO) and inducible nitric oxide synthase (iNOS).[1][3] It also attenuates neuroinflammation by inhibiting the TLR4/NF-κB signaling pathway.[4]
-
Anticancer Activity: It has been shown to inhibit the growth of oral cancer cells by inducing both apoptosis (programmed cell death) and pyroptosis (a form of inflammatory cell death).
-
Antithrombotic Properties: this compound can inhibit thrombosis by affecting coagulation factors in both endogenous and exogenous pathways, modulating platelet activity, and enhancing the fibrinolytic system.
-
Cytoprotective Effects: In skin cells, this compound can mitigate UVA-induced mitochondrial dysfunction and apoptosis by activating the SIRT3 pathway.
Q2: What are potential "off-target" effects of this compound in my assay?
An "off-target" effect occurs when a compound interacts with proteins or pathways other than the intended one under investigation. Because this compound is a multi-target compound, its activity on a pathway you are not studying can become a confounding variable. For example:
-
If you are studying this compound's anticancer effects via apoptosis, its potent anti-inflammatory properties could interfere with assays involving immune cells or inflammatory signaling.
-
If you are investigating its role in coagulation, its ability to induce apoptosis at similar concentrations could affect the viability of the cells used in your assay, leading to misleading results.
Q3: My cell viability results (e.g., from an MTT assay) are inconsistent or unexpected. What could be the cause?
This could be due to several factors related to this compound's properties:
-
Mitochondrial Effects: The MTT assay relies on active mitochondria to reduce the MTT dye. Since this compound is known to attenuate mitochondrial dysfunction, it could directly interfere with the assay's mechanism, not necessarily reflecting a true change in cell number.
-
Antioxidant Activity: this compound has antioxidant properties which may interfere with the redox-based reactions of some viability assays.
-
High Concentrations: At concentrations above 40 µM, this compound has exhibited cytotoxicity in certain cell lines like RAW264.7 macrophages.
To mitigate this, consider using an orthogonal assay for cell viability that does not rely on mitochondrial respiration, such as a crystal violet assay or a direct cell counting method. Always perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.
Q4: How can I confirm that the observed effect of this compound is mediated by my target pathway of interest?
To ensure the observed effect is not due to an off-target interaction, you should perform validation experiments. Key strategies include:
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to reduce or eliminate the expression of your target protein. If this compound's effect is diminished or abolished in these cells, it confirms the pathway's involvement. This was demonstrated by using Nrf2 siRNA to prove that HO-1 induction by this compound is Nrf2-dependent.
-
Pharmacological Inhibition: Use a well-characterized inhibitor specific to your pathway of interest in combination with this compound. If the inhibitor blocks this compound's effect, it provides evidence for that pathway's role.
-
Orthogonal Assays: Confirm your findings using multiple, distinct assays that measure the same biological endpoint. For example, if you observe apoptosis, you can measure caspase-3/7 activity and also perform Annexin V/PI staining followed by flow cytometry.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background or variable results in inflammation assays (e.g., Griess, cytokine ELISA). | 1. This compound cytotoxicity at the tested concentration.2. Direct interference of this compound (as an antioxidant) with colorimetric or enzymatic assay components.3. Activation of an alternative anti-inflammatory pathway (e.g., Nrf2/HO-1 vs. NF-κB). | 1. Run a parallel cytotoxicity assay (e.g., LDH release) at the same concentrations to ensure cell viability.2. Include cell-free controls: Mix this compound directly with assay reagents to check for chemical interference.3. Perform a Western blot for key proteins in parallel pathways (e.g., HO-1, p-p65) to understand the dominant mechanism of action in your system. |
| Observed phenotype does not match the expected pathway activation. | 1. The effect is mediated by a different, known this compound target.2. The cellular context (cell type) favors one of this compound's activities over another.3. The concentration used is activating multiple pathways simultaneously. | 1. Conduct counter-screening: Run assays for this compound's other major targets (e.g., check for anti-coagulant effects if you are studying apoptosis).2. Perform a dose-response analysis for both the on-target and potential off-target pathways to identify a specific concentration window.3. Use genetic tools (siRNA) or specific inhibitors to isolate the pathway of interest, as described in FAQ Q4. |
| Difficulty replicating results from the literature. | 1. Differences in cell line passage number, culture conditions, or serum.2. Purity and stability of the this compound compound.3. This compound is often dissolved in DMSO, which can have its own biological effects at higher concentrations. | 1. Standardize cell culture protocols and ensure cells are healthy and in the logarithmic growth phase.2. Verify the purity of your this compound stock and prepare fresh solutions. Store as recommended.3. Ensure your vehicle control (e.g., DMSO) concentration is consistent across all experiments and is below the threshold known to affect your cells. |
Data Summary
The following table summarizes the reported concentrations and IC50 values for this compound across different biological assays, highlighting its activity on multiple targets.
| Cell Line / Assay | Biological Activity | Effective Concentration / IC50 | Citation |
| RAW264.7 Macrophages | HO-1 Induction | 0.5–10 µM | |
| RAW264.7 Macrophages | Cytotoxicity | > 40 µM | |
| SAS Oral Cancer Cells | Cytotoxicity (IC50) | 12.0 ± 0.8 µM | |
| SCC25 Oral Cancer Cells | Cytotoxicity (IC50) | 58.9 ± 18.7 µM | |
| HSC3 Oral Cancer Cells | Cytotoxicity (IC50) | 18.1 ± 5.3 µM | |
| OEC-M1 Oral Cancer Cells | Cytotoxicity (IC50) | 43.2 ± 6.2 µM | |
| In vitro assay | α-glucosidase inhibition (IC50) | ~20 µM | |
| In vitro assay | Antioxidant activity (IC50) | 11.0 µM |
Experimental Protocols
Protocol 1: Validating Nrf2-Dependence of HO-1 Induction using siRNA
This protocol is adapted from studies demonstrating this compound's mechanism in macrophages and is used to confirm that a target protein (Nrf2) is essential for the observed downstream effect (HO-1 expression).
-
Cell Seeding: Plate RAW264.7 macrophages at a density that will result in 50-60% confluency on the day of transfection.
-
siRNA Transfection:
-
On the following day, transfect cells with either a validated siRNA targeting Nrf2 or a non-targeting scramble siRNA control using a suitable lipid-based transfection reagent, following the manufacturer's instructions.
-
Incubate the cells with the siRNA-lipid complexes for 24-48 hours.
-
-
This compound Treatment:
-
After the transfection period, replace the medium with fresh medium containing this compound (e.g., at 10 µM) or a vehicle control (DMSO).
-
Incubate for an additional 6 hours (or the desired time point for protein expression).
-
-
Protein Extraction and Analysis:
-
Harvest the cells and lyse them to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Analyze the expression levels of HO-1, Nrf2, and a loading control (e.g., β-actin) by Western blot.
-
-
Expected Outcome: In cells treated with scramble siRNA, this compound should induce a strong HO-1 signal. In cells treated with Nrf2 siRNA, the induction of HO-1 by this compound should be significantly reduced or absent, confirming that the effect is Nrf2-dependent.
Protocol 2: Orthogonal Assays for Apoptosis Confirmation
To robustly conclude that this compound induces apoptosis, use at least two different methods that measure distinct hallmarks of the process.
-
Sample Preparation:
-
Plate cells (e.g., SAS oral cancer cells) and treat with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 24-48 hours. Include a positive control for apoptosis if available.
-
Harvest both adherent and floating cells to ensure all apoptotic cells are collected.
-
-
Assay 1: Caspase-3/7 Activity Assay:
-
Use a commercially available luminogenic or fluorogenic caspase-3/7 activity kit.
-
Lyse one set of treated cells and add the caspase substrate.
-
Incubate as per the manufacturer's protocol.
-
Measure the luminescence or fluorescence signal, which is proportional to caspase activity.
-
-
Assay 2: Annexin V and Propidium Iodide (PI) Staining:
-
Use a second set of treated cells.
-
Wash cells with cold PBS and resuspend them in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cells.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells immediately using a flow cytometer.
-
-
Data Interpretation:
-
An increase in the caspase-3/7 signal indicates activation of executioner caspases.
-
Flow cytometry data will distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Concordant results from both assays (e.g., a dose-dependent increase in caspase activity and the Annexin V+ population) provide strong evidence of apoptosis.
-
Visualizations
Caption: Key signaling pathways modulated by this compound.
Caption: Workflow for investigating potential off-target effects.
References
- 1. This compound, a chalcone found in the genus Bidens, and 3-penten-2-one inhibit inducible nitric oxide synthase expression via heme oxygenase-1 induction in RAW264.7 macrophages activated with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Selecting the appropriate cell line for Okanin studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Okanin.
Frequently Asked Questions (FAQs)
Q1: Which cancer cell lines are suitable for studying the effects of this compound?
A1: The selection of a suitable cell line depends on your research focus. This compound has shown efficacy in various cancer cell lines, including:
-
Colorectal Cancer: HCT116 is a commonly used and well-characterized cell line for studying this compound's effects on apoptosis and ferroptosis.[1]
-
Breast Cancer: The MCF7 cell line has been used to demonstrate this compound's growth-inhibitory properties.[1][2]
-
Liver Cancer: HepG2 is a suitable model to investigate the anti-proliferative effects of this compound.[1][2]
-
Oral Cancer: Several oral squamous cell carcinoma (OSCC) cell lines, including SAS, SCC25, HSC3, and OEC-M1, have been used to study this compound-induced apoptosis and pyroptosis.
For control experiments, non-cancerous cell lines such as NCM460 (colon), THLE3 (liver), and BEAS2B (lung) have been shown to be minimally affected by this compound at concentrations that are cytotoxic to cancer cells.
Q2: What is the mechanism of action of this compound in cancer cells?
A2: this compound induces cancer cell death through multiple pathways:
-
In colorectal cancer cells (HCT116): this compound directly binds to and inhibits Peroxiredoxin 5 (PRDX5). This leads to an increase in reactive oxygen species (ROS), which in turn triggers both apoptosis and ferroptosis. The inhibition of PRDX5 also leads to the degradation of GPX4, a key regulator of ferroptosis.
-
In oral cancer cells: this compound induces both apoptosis and pyroptosis, a form of programmed cell death that involves inflammation. This is confirmed by the activation of caspase-3/7 and the involvement of pyroptosis-related markers like CASP1, GSDMC, GSDMD, and GSDME.
-
General Mechanism: this compound has also been reported to activate the Nrf2-ARE signaling pathway, which is involved in the cellular response to oxidative stress.
Q3: What are the typical concentrations of this compound to use in cell culture experiments?
A3: The effective concentration of this compound can vary between cell lines. Based on published data, a starting point for concentration ranges would be:
-
Colorectal (HCT116), Breast (MCF7), and Liver (HepG2) cancer cells: Growth inhibition has been observed in the range of 25–50 µM.
-
Oral cancer cells: IC50 values have been determined for several cell lines (see table below).
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Quantitative Data
Table 1: IC50 Values of this compound in Oral Squamous Cell Carcinoma (OSCC) Cell Lines
| Cell Line | IC50 (µM) |
| SAS | 12.0 ± 0.8 |
| SCC25 | 58.9 ± 18.7 |
| HSC3 | 18.1 ± 5.3 |
| OEC-M1 | 43.2 ± 6.2 |
Data from a study assessing cytotoxic effects after 48 hours of treatment.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 µM) and a vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Colony Formation Assay
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
Treatment: Treat the cells with this compound at different concentrations for 24 hours.
-
Incubation: Replace the medium with fresh, drug-free medium and incubate for 1-2 weeks, or until visible colonies are formed.
-
Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet.
-
Quantification: Count the number of colonies (typically containing >50 cells) in each well.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative cells are live.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Troubleshooting Guide
Issue: Inconsistent results in MTT assay.
-
Possible Cause 1: Interference of this compound with the MTT reagent.
-
Solution: Run a cell-free control with media, this compound, and MTT to check for direct reduction of MTT by the compound.
-
-
Possible Cause 2: Cell density is too high or too low.
-
Solution: Optimize the seeding density for your cell line to ensure they are in the logarithmic growth phase during the assay.
-
-
Possible Cause 3: Incomplete solubilization of formazan crystals.
-
Solution: Ensure complete mixing after adding the solubilizing agent (e.g., DMSO) and check for any undissolved crystals before reading the plate.
-
Issue: Low transfection efficiency for PRDX5 or GPX4 overexpression/knockdown.
-
Possible Cause: Suboptimal transfection reagent or protocol.
-
Solution: Optimize the transfection protocol by trying different transfection reagents, varying the DNA-to-reagent ratio, and ensuring the cells are at the optimal confluency.
-
Issue: Difficulty in detecting pyroptosis markers.
-
Possible Cause: Antibody quality or incorrect western blot conditions.
-
Solution: Use validated antibodies for pyroptosis markers (Caspase-1, GSDMD, etc.). Optimize western blot conditions, including lysis buffer, protein concentration, and antibody dilutions.
-
Signaling Pathway and Workflow Diagrams
References
Technical Support Center: Interpreting Unexpected Results in Okanin Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving Okanin.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound, offering potential explanations and solutions.
Issue 1: Higher-Than-Expected Cell Viability or Lack of Expected Cytotoxicity
You've treated your cancer cell lines with this compound, but the cytotoxic effect is minimal or absent, contrary to published data.
| Potential Cause | Recommended Action |
| Inadequate this compound Concentration | The IC50 values for this compound can vary significantly between cell lines. Verify the IC50 for your specific cell line. For example, IC50 values have been reported as 12.0 ± 0.8 µM in SAS, 58.9 ± 18.7 µM in SCC25, 18.1 ± 5.3 µM in HSC3, and 43.2 ± 6.2 µM in OEC-M1 oral cancer cells.[1][2] Ensure your treatment concentration is appropriate. |
| This compound Solubility and Stability | This compound, like many chalcones, has poor aqueous solubility.[3] It is often dissolved in DMSO for stock solutions.[4] Precipitation in the cell culture medium can occur, reducing the effective concentration. Ensure the final DMSO concentration is low (typically <0.5%) to avoid both precipitation and solvent-induced cytotoxicity.[5] Prepare fresh dilutions from a concentrated stock for each experiment. |
| Cell Line-Specific Resistance | The target signaling pathways of this compound may be altered or compensated for in your specific cell line. For instance, if the TLR4/NF-κB pathway is not the primary driver of proliferation in your cells, this compound's inhibitory effect on this pathway may not translate to significant cytotoxicity. |
| Incorrect Experimental Duration | The cytotoxic effects of this compound are time-dependent. Ensure your incubation time is sufficient. For some cell lines, effects may only become apparent after 48 or 72 hours. |
Issue 2: Inconsistent or Non-Reproducible Results in Antioxidant Assays
Your results from antioxidant assays (e.g., DPPH, ABTS) with this compound are variable.
| Potential Cause | Recommended Action |
| This compound Auto-oxidation | Chalcones can be unstable and prone to oxidation, which can affect their antioxidant (or pro-oxidant) activity. Protect this compound solutions from light and prepare them fresh before use. |
| Interference with Assay Reagents | The yellow color of this compound solutions might interfere with colorimetric assays. Always include a sample blank (this compound without the assay reagent) to correct for background absorbance. |
| Inappropriate Solvent | The choice of solvent can impact the antioxidant activity measurement. Ensure that the solvent used to dissolve this compound is compatible with the assay system and does not interfere with the reaction. |
| Reaction Kinetics | The reaction between this compound and free radicals may not be instantaneous. Follow a time-course measurement to ensure you are capturing the reaction at its endpoint. |
Issue 3: Unexpected Pro-inflammatory Effects
Instead of the expected anti-inflammatory effects, you observe an increase in some pro-inflammatory markers.
| Potential Cause | Recommended Action |
| High Concentrations Leading to Off-Target Effects | At high concentrations, this compound might exhibit paradoxical effects or cytotoxicity that triggers an inflammatory response. Perform a dose-response experiment to identify the optimal concentration range for anti-inflammatory activity. |
| Cellular Context | The cellular context is crucial. In some cell types or under specific stimulation conditions, the signaling pathways modulated by this compound might lead to a different outcome. For example, while this compound inhibits the TLR4/NF-κB pathway, it also induces other pathways like Nrf2/HO-1, and the interplay between these could lead to unexpected results. |
| Contamination of Reagents | Ensure that your this compound stock or cell culture reagents are not contaminated with endotoxins like LPS, which can induce a strong inflammatory response. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a pleiotropic molecule with several known mechanisms of action. It has been shown to:
-
Inhibit the TLR4/NF-κB signaling pathway, reducing the production of pro-inflammatory mediators like IL-6 and TNF-α.
-
Induce the Nrf2/HO-1 pathway, which is involved in the antioxidant and anti-inflammatory response.
-
Activate the SIRT3/FOXO3a pathway, promoting mitophagy and protecting against UVA-induced damage.
-
Induce apoptosis and pyroptosis in cancer cells.
-
Exhibit antithrombotic effects by affecting coagulation pathways and platelet function.
Q2: How should I prepare and store this compound solutions?
A2: this compound has limited aqueous solubility. It is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO (e.g., 10-20 mM). Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in your cell culture medium, ensuring the final DMSO concentration is minimal (ideally below 0.5%) to prevent solvent toxicity and precipitation.
Q3: What are typical effective concentrations of this compound in cell culture experiments?
A3: The effective concentration of this compound varies depending on the cell type and the biological effect being studied.
-
Anti-inflammatory effects in RAW264.7 macrophages have been observed at non-cytotoxic concentrations of 0.5–10 µM.
-
Cytotoxicity in oral cancer cell lines (IC50 values) ranges from approximately 12 µM to 59 µM after 48 hours of treatment.
-
Protection against UVA-induced damage in HaCaT cells has been demonstrated with pretreatment at various concentrations.
It is crucial to perform a dose-response curve for your specific experimental system to determine the optimal concentration.
Q4: Can this compound interfere with Western blot results?
A4: There is no direct evidence to suggest that this compound interferes with the Western blotting process itself. However, it is essential to include proper controls. When investigating signaling pathways, ensure that you are using appropriate loading controls and that the changes you observe in protein expression are specific to this compound treatment and not due to unequal protein loading.
Data Summary
Table 1: IC50 Values of this compound in Oral Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h |
| SAS | 12.0 ± 0.8 |
| SCC25 | 58.9 ± 18.7 |
| HSC3 | 18.1 ± 5.3 |
| OEC-M1 | 43.2 ± 6.2 |
Experimental Protocols
1. Cell Viability Assay (Methylene Blue Assay)
-
Seed cells in a 24-well plate at a density of 10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 48 hours). Include a vehicle control (DMSO).
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 10 minutes.
-
Stain the cells with 0.5% methylene blue solution for 30 minutes.
-
Wash the plate with water to remove excess stain and allow it to dry.
-
Elute the stain by adding 0.1 M HCl.
-
Measure the absorbance at a wavelength of 650 nm. The absorbance is proportional to the number of viable cells.
2. Western Blot Analysis of Signaling Proteins
-
Treat cells with this compound at the desired concentration and for the appropriate time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-NF-κB, anti-Nrf2, anti-SIRT3, or their phosphorylated forms) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL detection system.
Signaling Pathway and Workflow Diagrams
Caption: this compound inhibits the TLR4/NF-κB signaling pathway.
Caption: this compound induces the Nrf2/HO-1 antioxidant pathway.
Caption: General experimental workflow for studying this compound.
References
- 1. This compound Inhibits Cell Growth and Induces Apoptosis and Pyroptosis in Oral Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Chalcone Derivatives: Promising Starting Points for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Cell Growth and Induces Apoptosis and Pyroptosis in Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Properties of Okanin and Luteolin
In the landscape of natural compounds with therapeutic potential, the flavonoids Okanin and luteolin have emerged as significant candidates for their anti-inflammatory effects. This guide provides a detailed comparison of their mechanisms of action, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding their respective and comparative anti-inflammatory profiles.
Quantitative Assessment of Anti-inflammatory Efficacy
While direct comparative studies evaluating the anti-inflammatory potency of this compound and luteolin in the same experimental settings are limited, data from various independent studies provide insights into their individual effectiveness. The following table summarizes key quantitative findings. It is crucial to note that variations in experimental conditions (cell lines, stimulus, incubation times, etc.) across different studies can influence IC50 values, making direct comparisons challenging.
| Compound | Assay | Cell Line | Stimulus | IC50 Value / Inhibition | Reference |
| This compound | Anti-neuroinflammatory activity | 15.54 µM | [1] | ||
| α-glucosidase inhibition | 0.02 mM | [1] | |||
| Luteolin | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | LPS | 13.9 µM | [2] |
| Prostaglandin E2 (PGE2) Production Inhibition | RAW 264.7 | LPS | 7.4 µM | [2] | |
| DNA Synthesis Inhibition | Mouse Kidney Mesangial Cells | Thrombocyte Growth Factor | 1.5 µM | [3] | |
| Tumor Cell Proliferation Inhibition | Various | 3 - 50 µM |
Mechanistic Insights into Anti-inflammatory Action
This compound and luteolin exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. While both target components of inflammatory cascades, their primary mechanisms of action show distinct differences.
This compound: Targeting TLR4/NF-κB and Activating Nrf2/HO-1
This compound's anti-inflammatory activity is significantly attributed to its ability to interfere with the Toll-like receptor 4 (TLR4) signaling pathway. Upon stimulation by lipopolysaccharide (LPS), TLR4 activation typically leads to the downstream activation of the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of pro-inflammatory gene expression. This compound has been shown to inhibit the phosphorylation of IκBα and subsequent nuclear translocation of the NF-κB p65 subunit, thereby suppressing the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).
Furthermore, this compound induces the expression of heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory properties, through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This induction of HO-1 contributes to the inhibition of nitric oxide (NO) production and iNOS expression.
Luteolin: A Multi-Targeted Approach to Inflammation
Luteolin exhibits a broader spectrum of anti-inflammatory mechanisms, targeting multiple key signaling pathways. Similar to this compound, luteolin effectively inhibits the NF-κB pathway, preventing the transcription of a wide array of pro-inflammatory genes.
In addition to NF-κB inhibition, luteolin has been demonstrated to suppress the activation of the activator protein-1 (AP-1) and mitogen-activated protein kinase (MAPK) signaling pathways. The MAPK cascade, which includes ERK, JNK, and p38, plays a crucial role in regulating the expression of inflammatory cytokines and enzymes. By inhibiting these pathways, luteolin effectively dampens the inflammatory response. Luteolin's ability to inhibit both NF-κB and AP-1 provides a dual-pronged approach to suppressing inflammation.
Experimental Methodologies
The following are detailed protocols for key experiments commonly used to assess the anti-inflammatory effects of compounds like this compound and luteolin.
Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To quantify the production of nitric oxide, a key inflammatory mediator, by measuring the accumulation of its stable metabolite, nitrite, in cell culture supernatants.
Protocol:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (this compound or luteolin) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS alone).
-
Incubate the cells for 24 hours.
-
Collect the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to 100 µL of the supernatant in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.
Prostaglandin E2 (PGE2) Measurement (ELISA)
Objective: To quantify the production of PGE2, a pro-inflammatory prostaglandin synthesized by COX enzymes.
Protocol:
-
Follow steps 1-4 of the Nitric Oxide Production Assay to culture, treat, and stimulate the cells.
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Briefly, this involves adding the supernatant to a plate pre-coated with antibodies specific for PGE2, followed by the addition of a horseradish peroxidase (HRP)-conjugated secondary antibody and a substrate solution.
-
Measure the absorbance at the appropriate wavelength and calculate the PGE2 concentration based on a standard curve.
Western Blot Analysis for Inflammatory Proteins (iNOS, COX-2, p-IκBα, NF-κB p65)
Objective: To determine the protein expression levels of key inflammatory mediators and signaling molecules.
Protocol:
-
Culture and treat cells as described in the previous protocols.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for iNOS, COX-2, phosphorylated IκBα, or NF-κB p65 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the protein expression levels.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: this compound's anti-inflammatory signaling pathway.
Caption: Luteolin's multi-target anti-inflammatory pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-carcinogenic Effects of the Flavonoid Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
Okanin Versus Other Flavonoids in Cancer Research: A Comparative Guide
Flavonoids, a diverse group of polyphenolic compounds found in fruits, vegetables, and medicinal herbs, have garnered significant attention in oncology for their potential as chemopreventive and therapeutic agents.[1][2] Their anticancer effects are attributed to a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.[1][3] Okanin, a chalcone flavonoid derived from Bidens pilosa L., has recently emerged as a potent anticancer agent, demonstrating unique mechanisms of action compared to other well-studied flavonoids like quercetin and luteolin.[4]
This guide provides an objective comparison of this compound's anticancer properties with those of other prominent flavonoids, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers, scientists, and drug development professionals.
Comparative Cytotoxicity of Flavonoids in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values for this compound, quercetin, and luteolin across various human cancer cell lines, showcasing their comparative cytotoxic effects.
| Flavonoid | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | SAS | Oral Cancer | 12.0 ± 0.8 | |
| HSC3 | Oral Cancer | 18.1 ± 5.3 | ||
| OEC-M1 | Oral Cancer | 43.2 ± 6.2 | ||
| SCC25 | Oral Cancer | 58.9 ± 18.7 | ||
| Quercetin | MDA-MB-231 | Breast Cancer | 24.3 | |
| CT-26 | Colon Carcinoma | >120 (approx. 20% inhibition at 120µM) | ||
| LNCaP | Prostate Cancer | >120 (approx. 35% inhibition at 120µM) | ||
| MOLT-4 | Leukemia | >120 (approx. 45% inhibition at 120µM) | ||
| Luteolin | HCT116 | Colorectal Cancer | 25.4 ± 1.1 | |
| HT-29 | Colorectal Cancer | 26.5 ± 1.3 | ||
| T84 | Colorectal Cancer | 34.1 ± 1.5 | ||
| Baicalein | Caco-2 | Colon Cancer | 39.7 ± 2.3 |
Data presented as mean ± standard deviation where available.
Mechanisms of Anticancer Action
While many flavonoids share common mechanisms like inducing apoptosis, their specific molecular targets and pathway modulations can differ significantly.
This compound: A Dual Inducer of Apoptosis and Pyroptosis
Recent studies have illuminated this compound's potent activity against oral cancer cells. Its primary mechanisms include:
-
G2/M Phase Cell Cycle Arrest: this compound disrupts the cell cycle progression in cancer cells, leading to an accumulation of cells in the G2/M phase and an increase in the sub-G1 population, which is indicative of cell death.
-
Induction of Apoptosis: this compound activates the intrinsic apoptotic pathway, confirmed by the increased activity of caspase-3 and caspase-7, and the cleavage of PARP.
-
Induction of Pyroptosis: Uniquely, this compound has been shown to induce pyroptosis, a form of lytic, inflammatory programmed cell death. This is evidenced by the upregulation of pyroptosis-related markers such as CASP1 and Gasdermin family proteins (GSDMC, GSDMD, GSDME). The induction of pyroptosis alongside apoptosis suggests a multi-faceted approach to eliminating cancer cells.
Quercetin and Luteolin: Modulators of Core Survival Pathways
Quercetin and luteolin are among the most extensively studied flavonoids, known to target multiple cancer hallmarks.
-
Quercetin: Exerts anticancer effects by inducing apoptosis and promoting autophagy in various cancer cells. It modulates critical signaling pathways, including the PI3K/Akt/mTOR axis, which is central to cell growth, proliferation, and survival. Quercetin can also increase the expression of pro-apoptotic proteins like BAX while decreasing anti-apoptotic proteins.
-
Luteolin: Demonstrates broad-spectrum anticancer activity by modulating a wide array of signaling pathways, including NF-κB, AMPK/mTOR, PI3K/Akt, MAPK, and Wnt/β-catenin. By targeting these pathways, luteolin inhibits cancer cell proliferation, angiogenesis (the formation of new blood vessels), and metastasis (the spread of cancer), while concurrently inducing apoptosis.
Comparative In Vivo Antitumor Efficacy
Translating in vitro findings to in vivo models is a crucial step in drug development. The table below compares the results of animal studies for this compound and quercetin.
| Flavonoid | Cancer Model | Dosage | Treatment Duration | Key Findings | Reference |
| This compound | SAS Xenograft (Oral Cancer) | Not specified | 21 days | - Tumor volume reduced by ~66%.- Tumor weight reduced by ~30%.- No significant change in body weight. | |
| Quercetin | MCF-7 Xenograft (Breast Cancer) | 50, 100, 200 mg/kg | Not specified | - Significant reduction in tumor volume at 100 & 200 mg/kg doses.- Significantly higher survival rate at 100 & 200 mg/kg doses. | |
| Quercetin | CT-26 Xenograft (Colon Cancer) | 50, 100, 200 mg/kg | Not specified | - Significant reduction in tumor volume at 100 & 200 mg/kg doses.- Significantly higher survival rate at 100 & 200 mg/kg doses. |
Experimental Protocols
The data presented in this guide are based on standardized experimental methodologies.
Cell Viability and IC50 Determination
-
Principle: To measure the cytotoxic effect of a compound on cancer cells and determine the concentration required to inhibit the growth of 50% of the cell population.
-
Method (Methylene Blue Assay for this compound):
-
Oral cancer cell lines (SAS, SCC25, HSC3, OEC-M1) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with varying concentrations of this compound for 48 hours.
-
The culture medium is removed, and cells are fixed with 10% formaldehyde.
-
Cells are stained with a 1% methylene blue solution.
-
The dye is eluted with a solution of 1% glacial acetic acid in 50% ethanol.
-
The absorbance is measured using a spectrophotometer to determine the percentage of viable cells relative to an untreated control.
-
IC50 values are calculated from the dose-response curves.
-
Apoptosis and Pyroptosis Analysis
-
Principle: To quantify the percentage of cells undergoing apoptosis and other forms of cell death.
-
Method (Annexin V/7-AAD Staining for this compound):
-
SAS cells are treated with this compound (e.g., 12.5 µM) for 48 hours.
-
Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.
-
Fluorescein isothiocyanate (FITC)-conjugated Annexin V and 7-aminoactinomycin D (7-AAD) are added to the cell suspension.
-
After incubation in the dark, the samples are analyzed by flow cytometry.
-
The flow cytometer distinguishes between viable cells (Annexin V-/7-AAD-), early apoptotic cells (Annexin V+/7-AAD-), late apoptotic/pyroptotic cells (Annexin V+/7-AAD+), and necrotic cells (Annexin V-/7-AAD+).
-
Cell Cycle Analysis
-
Principle: To determine the effect of a compound on the distribution of cells throughout the different phases of the cell cycle.
-
Method (Propidium Iodide Staining):
-
SAS cells are treated with various concentrations of this compound for 48 hours.
-
Cells are harvested, fixed in ice-cold 70% ethanol, and stored at -20°C.
-
Prior to analysis, cells are washed and resuspended in a solution containing Propidium Iodide (PI) and RNase A.
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentages of cells in the G0/G1, S, and G2/M phases are quantified to identify any cell cycle arrest.
-
In Vivo Xenograft Tumor Model
-
Principle: To evaluate the antitumor efficacy of a compound in a living organism.
-
Method (SAS Xenograft Model for this compound):
-
Immunocompromised mice (e.g., BALB/c nude mice) are subcutaneously injected with SAS oral cancer cells.
-
Once tumors reach a palpable size, mice are randomly assigned to a treatment group (e.g., this compound) or a control group (e.g., PBS).
-
The compound is administered regularly (e.g., intraperitoneal injection).
-
Tumor volume and mouse body weight are measured at regular intervals (e.g., every 3 days).
-
At the end of the experiment (e.g., day 21), mice are euthanized, and tumors are excised, weighed, and may be used for further analysis like immunohistochemistry to examine protein markers.
-
Conclusion
This compound demonstrates significant anticancer potential, particularly against oral cancer, with a cytotoxic potency comparable to or greater than other well-known flavonoids in specific cell lines. Its most distinguishing feature is the ability to induce both apoptosis and pyroptosis, representing a novel dual mechanism of action that may offer advantages in overcoming cancer cell resistance. While flavonoids like quercetin and luteolin exert their effects through the well-documented modulation of central survival pathways such as PI3K/Akt/mTOR, this compound's engagement of inflammatory cell death pathways marks it as a unique and promising candidate for further investigation in cancer therapy. The robust in vivo data for this compound further supports its potential as a novel therapeutic agent, warranting deeper mechanistic studies and exploration in a broader range of cancer types.
References
Okanin's Anti-Inflammatory Power: A Head-to-Head with NSAID Mainstays
For researchers and drug development professionals, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is perpetual. Okanin, a natural chalcone, has emerged as a promising candidate, demonstrating significant anti-inflammatory properties in preclinical studies. This guide provides an objective comparison of this compound's efficacy against standard non-steroidal anti-inflammatory drugs (NSAIDs), Diclofenac and Ibuprofen, supported by available experimental data and a detailed look at its mechanism of action.
This compound's approach to thwarting inflammation appears to be multi-pronged and distinct from the direct enzymatic inhibition characteristic of traditional NSAIDs. While drugs like Ibuprofen and Diclofenac primarily function by blocking the activity of cyclooxygenase (COX) enzymes, this compound seems to exert its effects further upstream by modulating key inflammatory signaling pathways.
Delving into the Mechanisms: A Tale of Two Pathways
Standard NSAIDs, including Diclofenac and Ibuprofen, are non-selective inhibitors of COX-1 and COX-2 enzymes.[1] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[1] By inhibiting these enzymes, NSAIDs effectively reduce the production of prostaglandins, thereby alleviating inflammatory symptoms.
In contrast, this compound's anti-inflammatory activity is attributed to its ability to interfere with the nuclear factor-kappa B (NF-κB) and activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways.
This compound has been shown to inhibit the TLR4/NF-κB signaling pathway.[2][3] This pathway is a critical initiator of the inflammatory response, and its inhibition by this compound leads to a downstream reduction in the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and COX-2, as well as inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[3] Furthermore, this compound has been observed to activate the Nrf2 signaling pathway. This pathway plays a crucial role in the cellular antioxidant response and has anti-inflammatory functions. Activation of Nrf2 by this compound leads to the induction of heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory properties that contributes to the inhibition of iNOS expression and nitric oxide (NO) production.
Quantitative Efficacy: A Comparative Analysis
Direct comparative studies providing IC50 values for this compound against COX-1 and COX-2 are limited, likely due to its different mechanism of action. However, by examining its effects on inflammatory mediators and comparing them with published data for standard NSAIDs, we can draw insightful, albeit indirect, comparisons.
One study reported that this compound exhibits anti-neuroinflammatory activity with an IC50 value of 15.54 μM. While the specific target of this inhibition was not defined as COX or iNOS, it provides a benchmark for its potency in a relevant cellular model of inflammation.
The following tables summarize the available quantitative data for this compound, Diclofenac, and Ibuprofen.
Table 1: Inhibition of Cyclooxygenase (COX) Enzymes
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Cell/System |
| Diclofenac | 0.611 | 0.63 | Human Articular Chondrocytes |
| 0.076 | 0.026 | Human Peripheral Monocytes | |
| Ibuprofen | 2.9 | 1.1 | Not Specified |
| 12 | 80 | Human Peripheral Monocytes | |
| This compound | Data not available | Data not available |
Table 2: Inhibition of Inflammatory Mediators
| Compound | Effect | Concentration/Dose | Cell/Animal Model |
| This compound | Inhibition of NO production | Dose-dependent | LPS-stimulated RAW264.7 macrophages |
| Inhibition of iNOS expression | Dose-dependent | LPS-stimulated RAW264.7 macrophages | |
| Inhibition of IL-6 production | Significant at 30 µM and 100 µM | LPS-stimulated BV-2 microglial cells | |
| Inhibition of TNF-α production | Significant at 10 µM, 30 µM, and 100 µM | LPS-stimulated BV-2 microglial cells | |
| Diclofenac | Inhibition of carrageenan-induced paw edema | 5 mg/kg | Wistar Rats |
| Ibuprofen | Inhibition of prostaglandin production | Not specified | Not specified |
Experimental Protocols
To ensure a thorough understanding of the presented data, the following are detailed methodologies for key experiments cited in the comparison.
In Vitro Anti-Inflammatory Assay: Inhibition of Protein Denaturation
This assay is a widely used in vitro method to screen for anti-inflammatory activity. It is based on the principle that protein denaturation is a well-documented cause of inflammation.
Methodology:
-
Preparation of Reaction Mixture: A reaction mixture is prepared containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (pH 6.4), and 2 mL of the test compound at varying concentrations.
-
Incubation: The mixtures are incubated at 37°C for 15 minutes.
-
Heating: The mixtures are then heated at 70°C for 5 minutes to induce protein denaturation.
-
Measurement: After cooling, the absorbance of the solutions is measured spectrophotometrically at 660 nm.
-
Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
Diclofenac sodium is typically used as a standard reference drug in this assay.
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a classic and reliable in vivo model for evaluating the anti-inflammatory activity of compounds.
Methodology:
-
Animal Model: Male Wistar rats are used for the experiment.
-
Grouping: Animals are divided into control, standard (e.g., Diclofenac), and test groups.
-
Drug Administration: The test compound or standard drug is administered orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the subplantar region of the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at different time intervals (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated for each group compared to the control group.
Visualizing the Pathways and Workflows
To further elucidate the mechanisms and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.
References
Comparative analysis of Okanin's mechanism with other chalcones
A Comparative Analysis of Okanin's Mechanism of Action with Other Chalcones
Introduction
Chalcones are a class of open-chain flavonoids, characterized by a 1,3-diaryl-2-propen-1-one backbone, that are widely distributed in plants.[1][2] This structural motif, particularly the α,β-unsaturated carbonyl group, confers a broad spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[3][4] this compound, a chalcone found in plants of the Bidens genus, has demonstrated significant therapeutic potential, particularly in cancer and inflammatory conditions.[5] This guide provides a comparative analysis of the molecular mechanisms of this compound against other well-researched chalcones—xanthohumol, butein, and isoliquiritigenin—supported by experimental data and detailed methodologies.
Comparative Analysis of Molecular Mechanisms
This compound and other chalcones exert their effects by modulating multiple key signaling pathways involved in cellular stress, inflammation, and apoptosis. While there are overlaps, each chalcone exhibits distinct primary targets and mechanisms of action.
This compound: this compound's mechanism is multifaceted, demonstrating significant anti-inflammatory and anticancer activities. In inflammatory responses, it inhibits the Toll-like Receptor 4 (TLR4)/NF-κB signaling pathway, a central regulator of inflammation, thereby suppressing the production of pro-inflammatory mediators like iNOS, IL-6, and TNF-α. Concurrently, it activates the Nrf2 pathway, leading to the expression of the antioxidant enzyme heme oxygenase-1 (HO-1), which further dampens inflammation. In cancer, this compound's activity is notably linked to the induction of multiple forms of programmed cell death. It triggers both apoptosis and pyroptosis in oral cancer cells. In colorectal cancer, it directly binds to and inhibits peroxiredoxin 5 (PRDX5), leading to an accumulation of reactive oxygen species (ROS) that subsequently induces both apoptosis and ferroptosis.
Xanthohumol: A prenylated chalcone from hops, xanthohumol is a potent modulator of pathways involved in carcinogenesis. Its chemopreventive effects are linked to the inhibition of cancer cell proliferation and the induction of apoptosis through the modulation of key signaling pathways such as NF-κB and PI3K/Akt/mTOR. A primary mechanism of xanthohumol is the activation of the Nrf2/ARE pathway, which upregulates the body's endogenous antioxidant defenses. It is also known to inhibit cytochrome P450 enzymes, which are involved in the metabolic activation of procarcinogens.
Butein: This tetrahydroxychalcone demonstrates potent anti-inflammatory and anticancer properties by targeting critical signaling kinases. Its anti-inflammatory effect is largely attributed to the direct inhibition of IκBα kinase (IKK), which prevents the activation of the pro-inflammatory NF-κB pathway. In the context of cancer, butein inhibits cell proliferation by inducing cell cycle arrest through the FOXO3a/p27kip1 pathway in leukemia. It also inhibits the STAT3 signaling pathway by inducing the protein tyrosine phosphatase SHP-1. Furthermore, butein can induce apoptosis in breast cancer cells by generating ROS and modulating the ERK and p38 MAP kinase pathways.
Isoliquiritigenin (ISL): Found in licorice root, ISL has a distinct mechanism that includes neuromodulatory effects. It acts as a positive allosteric modulator of GABA-A benzodiazepine receptors, which contributes to its sedative properties. Similar to this compound and xanthohumol, ISL is a potent activator of the Nrf2 antioxidant response pathway. Its anti-inflammatory actions are mediated through the suppression of the NF-κB pathway and the inhibition of the NLRP3 inflammasome, a key component of the innate immune response.
Data Presentation
Table 1: Comparative Cytotoxicity and Enzyme Inhibition of Chalcones
| Chalcone | Target/Assay | Cell Line / System | IC50 / Effective Concentration | Reference |
| This compound | Cytotoxicity | SAS (Oral Cancer) | 12.0 ± 0.8 µM | |
| Cytotoxicity | HSC3 (Oral Cancer) | 18.1 ± 5.3 µM | ||
| Growth Inhibition | HCT116 (Colorectal Cancer) | 25–50 µM | ||
| α-glucosidase Inhibition | - | ~20 µM | ||
| Xanthohumol | Cyp1A Inhibition | in vitro | 0.022 ± 0.002 µM | |
| Cytotoxicity | Prostate Cancer Cells (LNCaP, PC-3) | 20–40 µM | ||
| Butein | EGF Receptor Tyrosine Kinase | in vitro | 65 µM | |
| p60c-src Tyrosine Kinase | in vitro | 65 µM | ||
| Isoliquiritigenin | CCh-induced Contraction | Mouse Jejunum | 4.96 ± 1.97 µM | |
| KCl-induced Contraction | Mouse Jejunum | 4.03 ± 1.34 µM |
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways modulated by this compound and provide a comparative overview with other chalcones.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the analysis of chalcone mechanisms.
1. Cell Viability and Cytotoxicity Assay (Methylene Blue or MTT Assay)
-
Purpose: To determine the effect of chalcones on cell proliferation and viability.
-
Protocol:
-
Cells (e.g., SAS, HCT116) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allowed to adhere overnight.
-
The following day, cells are treated with various concentrations of the chalcone (e.g., this compound: 0-100 µM) or vehicle control (DMSO) for a specified period (e.g., 24, 48, 72 hours).
-
For Methylene Blue: The medium is removed, cells are fixed with 10% formalin for 10 minutes, and then stained with 0.5% methylene blue solution for 30 minutes. After washing, the dye is eluted with 0.1 N HCl, and the absorbance is measured at ~650 nm.
-
For MTT: MTT reagent (5 mg/mL) is added to each well and incubated for 2-4 hours at 37°C. The resulting formazan crystals are dissolved in DMSO, and the absorbance is read at ~570 nm.
-
Cell viability is expressed as a percentage relative to the vehicle-treated control. The IC50 value is calculated using non-linear regression analysis.
-
2. Western Blot Analysis for Protein Expression
-
Purpose: To quantify the expression levels of specific proteins in key signaling pathways (e.g., p65, IκBα, HO-1, Caspases).
-
Protocol:
-
Cells are treated with the chalcone as described above. After treatment, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA or Bradford assay.
-
Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-NF-κB p65, anti-phospho-IκBα, anti-HO-1, anti-cleaved-caspase-3).
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
-
3. NF-κB Nuclear Translocation Analysis (Immunofluorescence)
-
Purpose: To visualize the inhibition of NF-κB p65 subunit translocation from the cytoplasm to the nucleus.
-
Protocol:
-
Cells are grown on glass coverslips and treated with an inflammatory stimulus (e.g., LPS) with or without pre-treatment with the chalcone (e.g., this compound).
-
After treatment, cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 1% BSA.
-
Cells are incubated with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
The nuclei are counterstained with DAPI.
-
Coverslips are mounted on slides, and images are captured using a fluorescence or confocal microscope. The localization of the p65 subunit (cytoplasmic vs. nuclear) is assessed.
-
4. Flow Cytometry for Cell Cycle and Apoptosis Analysis
-
Purpose: To analyze the distribution of cells in different phases of the cell cycle and to quantify apoptosis.
-
Protocol:
-
Cell Cycle: Cells are treated with the chalcone for 24-48 hours. They are then harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C. Fixed cells are treated with RNase A and stained with propidium iodide (PI). DNA content is analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Apoptosis (Annexin V/7-AAD Staining): Treated cells are harvested and resuspended in Annexin V binding buffer. Annexin V-FITC and 7-AAD (or PI) are added, and the cells are incubated in the dark for 15 minutes. The stained cells are immediately analyzed by flow cytometry. The distribution of cells (viable, early apoptotic, late apoptotic/necrotic) is quantified based on the fluorescence signals.
-
Conclusion
This compound, xanthohumol, butein, and isoliquiritigenin are potent bioactive chalcones that modulate a complex network of signaling pathways related to inflammation, oxidative stress, and cell survival. While they often converge on critical hubs like NF-κB and Nrf2, their distinct primary targets—such as PRDX5 for this compound or IKK for butein—lead to nuanced mechanistic profiles. This compound's ability to simultaneously induce multiple forms of programmed cell death (apoptosis, pyroptosis, and ferroptosis) highlights its potential as a multi-pronged anticancer agent. Understanding these comparative mechanisms is crucial for researchers and drug development professionals seeking to harness the therapeutic potential of chalcones for various diseases.
References
- 1. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chalcones: Synthetic Chemistry Follows Where Nature Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Cell Growth and Induces Apoptosis and Pyroptosis in Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioavailability of Okanin and its Glycosides
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of okanin, a chalcone with notable antioxidant and anti-inflammatory properties, is intrinsically linked to its bioavailability. In nature, this compound is frequently found in its glycosidic forms, where it is attached to one or more sugar moieties. This guide provides a comprehensive comparison of the bioavailability of this compound (the aglycone) and its glycosides, drawing upon available experimental data and established principles of flavonoid pharmacokinetics. Due to a lack of direct comparative in vivo studies on this compound and its specific glycosides, this guide presents the existing pharmacokinetic data for this compound and extrapolates the expected bioavailability of its glycosides based on studies of structurally similar flavonoids.
Quantitative Data Presentation
Direct comparative pharmacokinetic data for this compound and its glycosides is not currently available in published literature. However, a pharmacokinetic study in rats provides valuable insight into the oral bioavailability of the this compound aglycone.
| Compound | Dose (mg/kg) | Administration Route | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) |
| This compound | 1 | Oral | 25.6 ± 4.8 | 0.5 | 68.7 ± 12.5 |
Data extracted from a pharmacokinetic study in rats.
Discussion on Comparative Bioavailability
Flavonoid glycosides generally exhibit different absorption and metabolism profiles compared to their corresponding aglycones. While glycosylation can enhance a compound's water solubility and stability within the gastrointestinal tract, the aglycone form is typically more readily absorbed across the intestinal epithelium due to its greater lipophilicity.
The absorption of flavonoid glycosides is largely dependent on the type of sugar moiety. For instance, flavonoid glucosides can sometimes be absorbed intact, potentially via sodium-dependent glucose co-transporters (SGLT1), or they are hydrolyzed by intestinal enzymes (lactase-phlorizin hydrolase) to the aglycone before absorption. Other glycosides, such as rhamnoglucosides, are often poorly absorbed in the small intestine and must be hydrolyzed by the gut microbiota in the colon to release the aglycone, which can then be absorbed. This delayed hydrolysis typically results in a lower and later peak plasma concentration (Tmax) for the aglycone.
A study on the flavanone naringenin and its glycosides demonstrated that the absorption kinetics of naringenin and its 7-glucoside were similar, while naringenin-7-rhamnoglucoside showed delayed intestinal absorption and consequently, reduced bioavailability.[1] This suggests that this compound glucosides, such as marein (this compound 4'-O-glucoside), might have a more favorable absorption profile than other this compound glycosides.
It is hypothesized that this compound glycosides undergo hydrolysis to this compound in the intestine, which is then absorbed. The overall bioavailability of the glycoside is therefore dependent on the efficiency of this hydrolysis and the subsequent absorption of the released this compound.
Experimental Protocols
Pharmacokinetic Study of this compound in Rats
The following is a summary of the experimental protocol used to determine the pharmacokinetic parameters of this compound in rats.
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration: this compound was administered orally by gavage at a dose of 1 mg/kg.
-
Sample Collection: Blood samples were collected from the tail vein at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Sample Preparation: Plasma was separated by centrifugation. A liquid-liquid extraction method was used to extract this compound and an internal standard from the plasma samples.
-
Analytical Method: The concentrations of this compound in the plasma samples were determined using an Ultra-High Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, and AUC.
Proposed Protocol for a Comparative Pharmacokinetic Study of an this compound Glycoside
To directly compare the bioavailability of an this compound glycoside (e.g., marein) with this compound, a similar experimental design would be employed:
-
Animal Model: Male Sprague-Dawley rats, divided into two groups.
-
Drug Administration:
-
Group 1: Oral administration of this compound at a specific dose (e.g., 1 mg/kg).
-
Group 2: Oral administration of the this compound glycoside at a molar equivalent dose to the this compound group.
-
-
Sample Collection and Preparation: Blood samples would be collected at the same time points for both groups. Plasma samples would be prepared as described above. It would also be beneficial to collect fecal and urine samples to assess excretion.
-
Analytical Method: A validated UPLC-MS/MS method would be required to quantify both the intact this compound glycoside and the released this compound in the plasma samples. This would allow for the determination of whether the glycoside is absorbed intact or is fully hydrolyzed before absorption.
-
Pharmacokinetic Analysis: The pharmacokinetic parameters for both this compound and its glycoside would be calculated and statistically compared to determine the relative bioavailability.
Mandatory Visualization
The following diagrams illustrate the theoretical metabolic pathway of this compound glycosides and the experimental workflow for a comparative bioavailability study.
References
Okanin's Therapeutic Potential: A Comparative Analysis with Other Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic potential of okanin, a natural chalcone, against other well-researched natural compounds: quercetin, curcumin, resveratrol, and genistein. The information is curated to provide an objective overview supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
Section 1: Comparative Efficacy in Cancer Therapy
This compound has demonstrated significant anticancer activity across various cancer cell lines. Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), is comparable to, and in some cases exceeds, that of other prominent natural compounds.
Table 1: Comparative Cytotoxicity (IC50, µM) of this compound and Other Natural Compounds in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound | Quercetin | Curcumin | Resveratrol | Genistein |
| SAS | Oral Cancer | 12.0 ± 0.8[1][2][3][4] | - | - | - | - |
| SCC25 | Oral Cancer | 58.9 ± 18.7[1] | - | - | - | - |
| HSC3 | Oral Cancer | 18.1 ± 5.3 | - | - | - | - |
| OEC-M1 | Oral Cancer | 43.2 ± 6.2 | - | - | - | - |
| HCT116 | Colorectal Cancer | 25-50 | - | - | 17.43 (NLC) | - |
| MCF-7 | Breast Cancer | - | 37 | - | 51.18 | 47.5 |
| MDA-MB-231 | Breast Cancer | - | >100 | - | 200-250 | - |
| HeLa | Cervical Cancer | - | - | - | 200-250 | 35 |
| HepG2 | Liver Cancer | - | - | - | 57.4 | - |
| A549 | Lung Cancer | - | 8.65 (24h) | - | 400-500 | - |
| PC-3 | Prostate Cancer | - | - | - | - | 480 |
Note: IC50 values can vary based on experimental conditions such as treatment duration and specific assay used. Direct comparisons should be made with caution when data is from different studies. NLC denotes Nano-Lipid Carrier formulation.
Section 2: Mechanisms of Anticancer Action
This compound and the compared natural compounds exert their anticancer effects through various signaling pathways, often leading to the induction of apoptosis (programmed cell death) and cell cycle arrest.
This compound's Anticancer Signaling Pathway
This compound's primary mechanism in colorectal cancer involves the direct targeting of Peroxiredoxin 5 (PRDX5). This interaction leads to the accumulation of reactive oxygen species (ROS) and subsequent activation of the SIAH2-GPX4 axis, ultimately triggering both ferroptosis and apoptosis. In oral cancer, this compound induces G2/M phase cell cycle arrest and apoptosis through the activation of caspases.
References
- 1. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. erc.bioscientifica.com [erc.bioscientifica.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Suppresses the Growth of Colorectal Cancer Cells by Targeting at Peroxiredoxin 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
How does Okanin's anti-inflammatory profile differ from other flavonoids?
Okanin, a chalcone found in plants of the Bidens genus, presents a distinct anti-inflammatory profile compared to other well-known flavonoids. This guide provides a comparative analysis of this compound's mechanisms of action against those of other flavonoids like Quercetin, Luteolin, and Apigenin, supported by available experimental data. The focus is on key inflammatory pathways and markers, offering researchers and drug development professionals a clear overview of this compound's potential as a therapeutic agent.
Differentiated Anti-Inflammatory Mechanisms
This compound's primary anti-inflammatory activity stems from its unique ability to potently activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This leads to the induction of Heme Oxygenase-1 (HO-1), a crucial enzyme with anti-inflammatory properties. This mechanism sets it apart from many other flavonoids that primarily target the NF-κB and MAPK signaling pathways directly.
While this compound also exhibits inhibitory effects on the Toll-like receptor 4 (TLR4)/NF-κB pathway, its pronounced upstream action via Nrf2/HO-1 activation offers a broader and potentially more regulated anti-inflammatory response. In contrast, flavonoids like quercetin, luteolin, and apigenin are well-documented for their direct and potent inhibition of key inflammatory kinases and transcription factors within the NF-κB and MAPK cascades.
Quantitative Comparison of Anti-Inflammatory Activity
Table 1: Comparative Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Flavonoid | Chemical Class | IC50 for NO Inhibition (µM) | Primary Anti-Inflammatory Mechanism(s) |
| This compound | Chalcone | Not Reported (Dose-dependent inhibition observed) | Nrf2-dependent HO-1 induction, TLR4/NF-κB inhibition |
| Quercetin | Flavonol | ~10 - 20 | Inhibition of NF-κB and MAPK pathways |
| Luteolin | Flavone | ~5 - 15 | Potent inhibition of NF-κB and MAPK pathways |
| Apigenin | Flavone | ~15 - 30 | Inhibition of NF-κB and MAPK pathways |
Note: IC50 values can vary between studies depending on the specific experimental conditions. The values presented are approximate ranges based on available literature.
Signaling Pathway Modulation: A Visual Comparison
The following diagrams illustrate the distinct and overlapping signaling pathways modulated by this compound and other flavonoids in the context of inflammation.
Caption: this compound's dual anti-inflammatory mechanism.
Caption: General mechanism of other flavonoids.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used to evaluate the anti-inflammatory effects of flavonoids.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies nitrite, a stable and soluble breakdown product of NO, in cell culture supernatants.
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^5 cells/mL and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test flavonoid (e.g., this compound, Quercetin) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation and NO production.
-
-
Griess Reagent Preparation:
-
Prepare Griess Reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
-
Measurement:
-
Collect 100 µL of cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve prepared with sodium nitrite.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines (e.g., TNF-α, IL-6)
ELISA is used to quantify the concentration of specific cytokines in cell culture supernatants.
-
Plate Coating:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.
-
-
Blocking:
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block non-specific binding sites by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate.
-
Add 100 µL of cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate.
-
Add a biotinylated detection antibody specific for the cytokine and incubate for 1 hour at room temperature.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature in the dark.
-
-
Signal Development and Measurement:
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Measure the absorbance at 450 nm.
-
Calculate the cytokine concentration from the standard curve.
-
Western Blot Analysis for Inflammatory Proteins (e.g., iNOS, p-p65, Nrf2, HO-1)
Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates.
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-iNOS, anti-phospho-NF-κB p65, anti-Nrf2, anti-HO-1) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).
-
Conclusion
This compound's anti-inflammatory profile is distinguished by its significant reliance on the Nrf2/HO-1 pathway, a mechanism less central to the action of many other common flavonoids. This suggests a potentially more nuanced and upstream regulation of the inflammatory cascade. While direct quantitative comparisons of potency are currently limited by the lack of a reported IC50 value for this compound's NO inhibition, its unique mechanistic footprint makes it a compelling candidate for further investigation in the development of novel anti-inflammatory therapeutics. The experimental protocols provided herein offer a standardized framework for future comparative studies to further elucidate the relative efficacy and detailed molecular interactions of this compound and other flavonoids.
Assessing the synergistic effects of Okanin with chemotherapy drugs
Benchmarking Okanin's Efficacy: A Comparative Analysis Against Established Kinase Inhibitors
For Immediate Release
In the dynamic landscape of oncological research and drug development, the quest for novel therapeutic agents with improved efficacy and specificity is paramount. This guide provides a comprehensive comparison of Okanin, a natural flavonoid, against established kinase inhibitors, offering researchers, scientists, and drug development professionals a detailed benchmark of its performance based on available experimental data. While this compound's primary mechanism of action is not direct kinase inhibition, its potent effects on critical signaling pathways, such as NF-κB and apoptosis, warrant a thorough comparison with kinase inhibitors that target these same cellular processes.
Introduction to this compound
This compound is a flavonoid compound isolated from Bidens pilosa L. that has demonstrated significant anti-inflammatory and anticancer properties.[1] Its primary mechanism of action involves the inhibition of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway, a critical regulator of inflammation and cell survival.[2] Furthermore, recent studies have elucidated that this compound can directly bind to and inhibit the antioxidant enzyme peroxiredoxin 5 (PRDX5), leading to an increase in reactive oxygen species (ROS) and subsequent induction of apoptosis and pyroptosis in cancer cells. This multi-faceted mechanism of action makes this compound a compelling candidate for further investigation as a potential therapeutic agent.
Comparative Efficacy Analysis
To provide a clear benchmark of this compound's efficacy, this guide compares its performance against a panel of established kinase inhibitors known to modulate the NF-κB and apoptosis pathways. The selected inhibitors are:
-
SC-514: A selective inhibitor of IκB kinase β (IKKβ), a key kinase in the canonical NF-κB pathway.
-
Ibrutinib: An irreversible inhibitor of Bruton's tyrosine kinase (BTK), which is involved in B-cell receptor signaling and subsequent NF-κB activation.
-
MK-2206: A highly selective allosteric inhibitor of Akt (protein kinase B), a central kinase in the PI3K/Akt survival pathway.
-
Trametinib: A potent and selective inhibitor of MEK1 and MEK2, key kinases in the MAPK/ERK signaling pathway that regulates cell proliferation and survival.
Table 1: Inhibition of NF-κB Signaling Pathway
This table summarizes the inhibitory effects of this compound and selected kinase inhibitors on the NF-κB signaling pathway. The data is compiled from various studies and presented to facilitate a comparative analysis of their potency.
| Compound | Direct Target | Cell Line | Assay | Endpoint | IC50 |
| This compound | TLR4/PRDX5 | BV-2 (microglia) | Griess Assay | Inhibition of LPS-induced NO production | ~10 µM |
| BV-2 (microglia) | ELISA | Inhibition of LPS-induced TNF-α production | ~30 µM | ||
| BV-2 (microglia) | ELISA | Inhibition of LPS-induced IL-6 production | ~30 µM | ||
| SC-514 | IKKβ | RAW264.7 (macrophage) | Luciferase Reporter Assay | Inhibition of RANKL-induced NF-κB activation | <5 µM[3] |
| RASF | Gene Expression | Inhibition of IL-1β-induced IL-6, IL-8, COX-2 | 8-20 µM[4] | ||
| Ibrutinib | BTK | MM cells | Western Blot | Inhibition of p65 phosphorylation | Not specified |
Table 2: Cytotoxicity and Apoptosis Induction
This table presents the cytotoxic and pro-apoptotic effects of this compound and the selected kinase inhibitors across various cancer cell lines. The IC50 values for cell viability and data on apoptosis induction are provided for a comparative assessment of their anticancer efficacy.
| Compound | Direct Target | Cell Line | IC50 (Cell Viability) | Apoptosis Induction |
| This compound | TLR4/PRDX5 | SAS (oral cancer) | 12.0 ± 0.8 µM[1] | Induces caspase-3/7 activity |
| SCC25 (oral cancer) | 58.9 ± 18.7 µM | Induces G2/M arrest and sub-G1 population | ||
| HSC3 (oral cancer) | 18.1 ± 5.3 µM | |||
| OEC-M1 (oral cancer) | 43.2 ± 6.2 µM | |||
| SC-514 | IKKβ | RAW264.7 (macrophage) | Induces apoptosis at ≥12.5µM | Activates caspase 3 |
| Ibrutinib | BTK | CLL | 0.37 - 9.69 µM | Induces caspase-mediated apoptosis |
| Ramos (Burkitt lymphoma) | 0.868 µM | |||
| MK-2206 | Akt1/2/3 | SUNE-1 (nasopharyngeal) | < 1 µM | Induces G1 phase arrest |
| CNE-1, CNE-2, HONE-1 | 3-5 µM | |||
| Breast Cancer Cell Lines | Varies | Induces apoptosis in a dose-dependent manner | ||
| Trametinib | MEK1/2 | BON1 (neuroendocrine) | 0.44 nM | Induces G1 arrest and apoptosis |
| QGP-1 (neuroendocrine) | 6.359 nM | |||
| NCI-H727 (neuroendocrine) | 84.12 nM |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and facilitate the replication of findings.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the activity of the NF-κB transcription factor.
-
Cell Culture and Transfection: Cells (e.g., HEK293) are cultured in a 96-well plate and transfected with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element. A control plasmid containing the Renilla luciferase gene is co-transfected for normalization.
-
Compound Treatment and Stimulation: After 24 hours of transfection, cells are pre-treated with the test compound (e.g., this compound, SC-514) for 1-2 hours. Subsequently, NF-κB activation is induced by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).
-
Cell Lysis and Luciferase Measurement: After 6-8 hours of stimulation, the cells are lysed. The luciferase activity in the cell lysates is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number. The inhibitory effect of the compound is calculated as the percentage of reduction in luciferase activity compared to the stimulated control.
Caspase-Glo® 3/7 Assay
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Cell Plating and Treatment: Cells are seeded in a 96-well white-walled plate and treated with the test compound at various concentrations for a specified period.
-
Reagent Addition: An equal volume of Caspase-Glo® 3/7 Reagent is added to each well. The reagent contains a luminogenic caspase-3/7 substrate (DEVD-aminoluciferin) and luciferase.
-
Incubation and Luminescence Measurement: The plate is incubated at room temperature for 30-60 minutes to allow for cell lysis and caspase cleavage of the substrate. The resulting luminescence, which is proportional to the amount of active caspase-3/7, is measured using a luminometer.
Western Blot for IκBα Degradation
This technique is used to assess the degradation of IκBα, a key event in the activation of the canonical NF-κB pathway.
-
Cell Treatment and Lysis: Cells are treated with the test compound and/or a stimulant (e.g., LPS, TNF-α) for various time points. The cells are then lysed to extract total protein.
-
Protein Quantification and Electrophoresis: The protein concentration of each lysate is determined. Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer and Immunoblotting: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is then incubated with a primary antibody specific for IκBα, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The signal is detected using a chemiluminescent substrate, and the bands are visualized. A decrease in the intensity of the IκBα band indicates its degradation.
Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)
This method distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment and Harvesting: Cells are treated with the test compound. Both adherent and suspension cells are harvested.
-
Staining: The cells are washed and resuspended in a binding buffer. Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15-20 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Live cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are positive for both Annexin V and PI.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: NF-κB Signaling Pathway and Points of Inhibition.
Caption: Apoptosis Signaling Pathway and Points of Intervention.
Caption: Experimental Workflow for Apoptosis Detection.
References
- 1. This compound Inhibits Cell Growth and Induces Apoptosis and Pyroptosis in Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, effective constituent of the flower tea Coreopsis tinctoria, attenuates LPS-induced microglial activation through inhibition of the TLR4/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SC-514, a selective inhibitor of IKKβ attenuates RANKL-induced osteoclastogenesis and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Safety Operating Guide
Safe Disposal of Okanin: A Guide for Laboratory Professionals
For immediate reference, Okanin is not classified as a hazardous substance or mixture according to available Safety Data Sheets. [1] However, adherence to proper laboratory disposal procedures is essential to ensure a safe working environment and environmental responsibility. This guide provides detailed, step-by-step instructions for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.
This compound: Key Chemical and Safety Data
A summary of essential quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₅H₁₂O₆ |
| Molecular Weight | 288.25 g/mol |
| CAS Number | 484-76-4 |
| Appearance | Solid |
| Melting Point | 235-242°C |
| Solubility | Soluble in DMSO |
| Storage | -20°C or 4°C, protect from light |
| Hazard Class | Not classified as a hazardous substance |
Standard Operating Procedure for this compound Disposal
Even though this compound is not classified as hazardous, it is prudent to handle its disposal with the same care as any other laboratory chemical. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines before proceeding.
Step 1: Personal Protective Equipment (PPE) Before handling this compound waste, ensure you are wearing appropriate PPE:
-
Safety goggles with side shields
-
Standard laboratory gloves (e.g., nitrile)
-
A lab coat
Step 2: Waste Segregation It is critical to segregate chemical waste to prevent unintended reactions.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.
-
Solid this compound waste (e.g., unused powder, contaminated absorbent materials) should be collected separately from liquid waste.
Step 3: Solid Waste Disposal
-
Collection: Place all solid this compound waste, including contaminated items like weigh boats, filter paper, and spill absorbents, into a clearly labeled, sealed plastic bag or a designated solid waste container.
-
Labeling: The container must be labeled with the chemical name ("this compound") and the date.
-
Disposal: While some non-hazardous solids may be permissible for disposal in regular laboratory trash, it is best practice to consult with your institution's EHS department.[1][2] They will provide guidance on whether it can be disposed of as regular waste or if it needs to be collected for special disposal.
Step 4: Liquid Waste Disposal
-
Collection: Collect all liquid waste containing this compound (e.g., solutions in DMSO) in a compatible, leak-proof container with a secure cap. Glass or polyethylene containers are generally suitable.
-
Labeling: Clearly label the container with "this compound in [Solvent Name]" (e.g., "this compound in DMSO"), and include the approximate concentration and date.
-
Disposal:
-
Do not pour this compound solutions down the drain without prior approval from your EHS office. While some non-hazardous aqueous solutions may be drain-disposable in small quantities with copious amounts of water, solutions in solvents like DMSO typically require collection for hazardous waste disposal.[3][4]
-
Store the labeled liquid waste container in a designated satellite accumulation area until it is collected by your institution's hazardous waste management team.
-
Step 5: Disposal of Empty Containers
-
Decontamination: If the original this compound container is to be disposed of, ensure it is empty. For containers that held a non-hazardous substance, rinsing with a suitable solvent (like the one used to dissolve the this compound) may be sufficient. The rinsate should be collected as liquid chemical waste.
-
Defacing: Before disposing of the empty container in the regular trash or glass recycling (as per institutional policy), deface or remove the original label to prevent confusion.
Experimental Protocols: Spill Management
In the event of an this compound spill, follow these procedures to ensure safety and proper cleanup.
Personnel Protection:
-
Ensure proper PPE is worn (safety goggles, gloves, lab coat).
-
For larger spills or if there is a risk of aerosolization, a respirator may be necessary.
Spill Cleanup Procedure:
-
Alert Others: Notify colleagues in the immediate area of the spill.
-
Containment: For a solid spill, carefully sweep the material to prevent it from spreading. For a liquid spill, contain it using an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).
-
Cleanup:
-
Solid Spills: Carefully scoop the spilled this compound and any contaminated absorbent material into a designated waste container.
-
Liquid Spills: Once the liquid is fully absorbed, use non-sparking scoops to collect the absorbent material and place it in a sealed, labeled waste container.
-
-
Decontamination: Clean the spill area with a cloth or paper towel dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Dispose of all cleaning materials as solid this compound waste.
-
Waste Disposal: The collected spill debris should be disposed of following the solid waste disposal procedures outlined above.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. sfasu.edu [sfasu.edu]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
